Quinomycin C
Description
Echinomycin has been reported in Streptomyces triostinicus, Streptomycetaceae, and Streptomyces echinatus with data available.
Properties
IUPAC Name |
N-[2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJXLBOHYWTPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H64N12O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5031266 | |
| Record name | Echinomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5031266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1101.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water. | |
| Record name | ECHINOMYCIN | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/526417%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
1403-88-9, 512-64-1 | |
| Record name | Levomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001403889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Echinomycin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526417 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Echinomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5031266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Echinomycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Quinomycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide elucidates the multifaceted mechanism of action of Quinomycin C, a potent antineoplastic agent. This compound, also widely known as Echinomycin and Quinomycin A, exerts its biological effects primarily through DNA bis-intercalation, leading to the inhibition of crucial cellular processes such as transcription and replication.[1][2][3][4][5] Furthermore, it modulates key signaling pathways, notably the Notch and Hypoxia-Inducible Factor-1α (HIF-1α) pathways, which are critical for cancer cell survival and proliferation.[6][7][8]
Primary Mechanism of Action: DNA Bis-intercalation
This compound is a cytotoxic polypeptide quinoxaline antibiotic that functions as a DNA bis-intercalator.[3][4] Its structure features two quinoxaline rings that insert into the DNA double helix at two distinct sites simultaneously.[4] This binding event induces a conformational change in the DNA, causing it to unwind.[9]
The preferred binding sites for this compound are sequences containing a central 5'-CG-3' dinucleotide.[10][11] More specifically, key recognition elements are found within the sequences 5'-ACGT-3' and 5'-TCGT-3'.[10][11] The binding site size for echinomycin has been determined to be four base pairs.[10][11] This sequence-specific binding is a critical aspect of its mechanism, as it allows for the targeted disruption of specific gene regulation. The interaction is entropically driven, with a positive enthalpy and a large positive entropy change, characteristic of a hydrophobically driven binding reaction.[12]
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)
A significant consequence of this compound's DNA binding is the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) activity.[5][6] HIF-1α is a key transcription factor that plays a central role in tumor progression and metastasis by controlling genes involved in angiogenesis, glycolysis, and invasion.[6] this compound inhibits the binding of the HIF-1α/HIF-1β heterodimer to the hypoxia-responsive element (HRE) within the promoter regions of its target genes, such as Vascular Endothelial Growth Factor (VEGF).[6][13] This inhibition is specific, as it does not affect the binding of other transcription factors like AP-1 or NF-κB to their respective consensus sequences.[6] The mechanism is believed to be competitive, where this compound's binding to the HRE sequence physically blocks HIF-1α from accessing its target.[14]
Modulation of the Notch Signaling Pathway
This compound is a potent inhibitor of the Notch signaling pathway, which is frequently dysregulated in various cancers and plays a crucial role in cancer stem cell (CSC) maintenance.[1][8][15] Its inhibitory effects are comprehensive, targeting multiple components of the pathway:
-
Receptors and Ligands: this compound treatment leads to a significant reduction in the expression of Notch receptors (Notch-1, -2, -3, and -4) and their ligands (Jagged-1, -2, and Delta-like ligands 1, 3, and 4).[1][12][15]
-
γ-Secretase Complex: The expression of proteins in the γ-secretase complex, including Presenilin-1, Nicastrin, APH1, and PEN2, is also reduced.[12][15] This complex is essential for the cleavage and activation of Notch receptors.[5]
-
Downstream Targets: Consequently, the expression of the downstream Notch target gene Hes-1 is significantly decreased.[1][12][15]
By downregulating these key components, this compound effectively shuts down Notch signaling, leading to the inhibition of cancer cell proliferation and the targeting of cancer stem cells.[1][8]
Interaction with Topoisomerase II
While some quinoline-containing compounds are known to directly inhibit topoisomerase II (TOP2), studies on the structurally related antibiotic BE-22179 suggest that this compound (Echinomycin) does not directly inhibit the catalytic activity of TOP2.[9] Instead, it interferes with TOP2-mediated DNA relaxation as a secondary consequence of its primary DNA bis-intercalation activity.[9] The significant conformational change and unwinding of the DNA substrate caused by this compound binding are likely responsible for this interference, rather than a direct interaction with the enzyme itself.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: Potency and Efficacy
| Parameter | Value | Cell Line/System | Condition | Reference(s) |
| IC50 (CSC Inhibition) | 29.4 pM | Cancer Stem Cells | [16] | |
| EC50 (HRE Luciferase) | 1.2 nM | U251-HRE | Hypoxic Induction | [16] |
| IC50 (Viability) | 0.45 nM | SUM-159 | 24 hours | [14] |
| IC50 (Viability) | 1.35 nM | MDA-MB-231 | 24 hours | [14] |
Table 2: Thermodynamic Parameters of DNA Binding
| Parameter | Value | Condition | Reference(s) |
| ΔG° (Gibbs Free Energy) | -7.6 kcal mol⁻¹ | 20°C | [12] |
| ΔH (Enthalpy) | +3.8 kcal mol⁻¹ | 20°C | [12] |
| ΔS (Entropy) | +38.9 cal mol⁻¹ K⁻¹ | 20°C | [12] |
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a variety of established molecular biology techniques. Below are descriptions of the key experimental protocols employed.
1. DNAase I Footprinting
-
Purpose: To identify the specific DNA sequences where this compound binds.[17]
-
Methodology: A DNA fragment, radioactively labeled at one end, is incubated with varying concentrations of this compound. The DNA is then partially digested with DNAase I, an enzyme that cuts the DNA backbone. In regions where this compound is bound, the DNA is protected from cleavage. The resulting DNA fragments are separated by size on a polyacrylamide gel. The "footprint," a region on the gel where no bands appear, corresponds to the this compound binding site.[7][17]
2. Electrophoretic Mobility Shift Assay (EMSA)
-
Purpose: To demonstrate that this compound inhibits the binding of transcription factors, such as HIF-1α, to their DNA recognition sites.[6]
-
Methodology: A short, labeled DNA probe containing the transcription factor's binding site (e.g., an HRE) is incubated with the transcription factor protein (e.g., recombinant HIF-1α/β) in the presence or absence of this compound. The samples are then run on a non-denaturing polyacrylamide gel. If the protein binds to the DNA, the complex will migrate more slowly than the free probe, causing a "shift" in the band's position. This compound's ability to inhibit this shift demonstrates its interference with the protein-DNA interaction.[6]
3. Chromatin Immunoprecipitation (ChIP)
-
Purpose: To confirm the inhibition of transcription factor binding to endogenous gene promoters within living cells.[6][13]
-
Methodology: Cells are treated with this compound and then with a cross-linking agent (like formaldehyde) to covalently link proteins to the DNA they are bound to. The chromatin is then extracted and sheared into small fragments. An antibody specific to the transcription factor of interest (e.g., HIF-1α) is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and analyzed by PCR or qPCR to determine if the promoter of a target gene (e.g., VEGF) was present. A reduced signal in this compound-treated cells indicates inhibition of binding.[6][13]
4. Western Blotting
-
Purpose: To quantify the changes in protein expression levels of components of the Notch signaling pathway following this compound treatment.[18]
-
Methodology: Cells or tissue lysates are prepared after treatment with this compound. The proteins are separated by size via SDS-PAGE and then transferred to a membrane. The membrane is incubated with primary antibodies specific to the target proteins (e.g., Notch-1, Hes-1, Presenilin-1). A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), allowing for the visualization and quantification of the protein bands.[18]
References
- 1. Echinomycin | C51H64N12O12S2 | CID 6857732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. Echinomycin - Wikipedia [en.wikipedia.org]
- 6. Echinomycin, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinomycin A targets Notch signaling pathway in pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of topoisomerase II by a novel antitumor cyclic depsipeptide, BE-22179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Echinomycin binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Energetics of echinomycin binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. flore.unifi.it [flore.unifi.it]
- 14. Liposomal Formulation of HIF-1α Inhibitor Echinomycin Eliminates Established Metastases of Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic evidence that echinomycin migrates between potential DNA binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Sequence-specific binding of echinomycin to DNA: evidence for conformational changes affecting flanking sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Core of Complexity: An In-depth Technical Guide to Quinomycin C Biosynthesis in Streptomyces Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of Quinomycin C, a member of the quinoxaline family of antibiotics produced by various Streptomyces species, notably Streptomyces lasaliensis.[1] These compounds are of significant interest due to their potent antitumor and antimicrobial activities, which stem from their ability to bisintercalate into DNA.[2] This document details the biosynthetic pathway, the enzymatic machinery involved, regulatory mechanisms, and key experimental protocols for studying this complex process.
The Biosynthetic Blueprint: A Non-Ribosomal Peptide Synthetase (NRPS) Pathway
This compound is a cyclic depsipeptide assembled by a sophisticated enzymatic assembly line known as a Non-Ribosomal Peptide Synthetase (NRPS). The overall architecture of the biosynthetic gene cluster (BGC) for quinomycins is highly conserved among producing organisms.[3] While the BGC for the closely related echinomycin (often designated ecm) from S. lasaliensis is well-characterized, a distinctly named cluster for this compound (qnc) is not separately defined in current literature.[2] The biosynthesis of this compound is understood to proceed through a pathway highly analogous to that of echinomycin, with the key distinction lying in the specific amino acid incorporated into its peptide backbone.
The core structure of this compound consists of two quinoxaline-2-carboxylic acid (QXC) chromophores attached to a cyclic octadepsipeptide core. The peptide backbone is assembled on a large, multi-domain NRPS enzyme. Each module of the NRPS is responsible for the incorporation and modification of a single amino acid. A typical NRPS module comprises several key domains:
-
Adenylation (A) Domain: Selects and activates a specific amino acid substrate as an aminoacyl-adenylate.
-
Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a 4'-phosphopantetheinyl arm.
-
Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acids held by the T domains of adjacent modules.
-
Epimerization (E) Domain: Can convert an L-amino acid to its D-isomer.
-
Thioesterase (TE) Domain: Catalyzes the release of the final peptide chain, often involving cyclization.
Precursor Supply: The Quinoxaline Chromophore
The biosynthesis initiates with the formation of the quinoxaline-2-carboxylic acid (QXC) chromophore, which is derived from L-tryptophan. This process involves a series of enzymatic steps catalyzed by enzymes encoded within the quinomycin BGC. Based on the well-studied echinomycin pathway, the key enzymes include a tryptophan 2,3-dioxygenase and other tailoring enzymes that modify the tryptophan precursor to form the QXC moiety.[3]
The NRPS Assembly Line
The assembled QXC chromophore serves as the starting unit for the NRPS assembly line. The NRPS machinery then sequentially adds and modifies the specific amino acids that constitute the peptide core of this compound. The key difference between this compound and other variants like Quinomycin A (echinomycin) and B lies in the amino acid composition of this peptide core. For this compound, the NRPS incorporates two molecules of L-valine .
The specificity of the Adenylation (A) domain within the responsible NRPS module is the critical determinant for which amino acid is incorporated. The A-domain of the this compound synthetase exhibits a preference for L-valine. This is in contrast to the NRPS for echinomycin (Quinomycin A), which incorporates L-alanine, and Quinomycin B, which incorporates L-isoleucine.
The assembled linear peptide is then cyclized and released by the Thioesterase (TE) domain, followed by tailoring steps such as the formation of a thioacetal bridge to yield the final this compound molecule.
Regulatory Landscape: Controlling this compound Production
The biosynthesis of antibiotics in Streptomyces is tightly regulated, occurring typically during the stationary phase of growth. This regulation is complex and hierarchical, involving both pathway-specific and global regulators.[4][5]
-
Pathway-Specific Regulators: Most antibiotic BGCs, including those for quinomycins, contain one or more regulatory genes located within the cluster. These cluster-situated regulators (CSRs) often belong to the Streptomyces Antibiotic Regulatory Protein (SARP) family.[4] These proteins act as transcriptional activators for the biosynthetic genes within the cluster. Their expression is often the key switch that initiates antibiotic production.
-
Global Regulators: The expression of CSRs is, in turn, controlled by a network of global regulators that respond to various physiological and environmental signals, such as nutrient limitation (e.g., phosphate starvation via the PhoR-PhoP two-component system), cell density, and developmental state.[4][6]
-
Precursor-Mediated Regulation: The availability of precursor amino acids can also influence the production of different quinomycin analogues. For instance, the addition of DL-isoleucine to the culture medium of a Streptomyces species has been shown to enhance the production of Quinomycin B while completely inhibiting the synthesis of this compound.[7] This suggests a competitive substrate selection by the NRPS adenylation domains, where an excess of one precursor can outcompete others. The effect of DL-isoleucine can be partially reduced by the addition of L-valine, further supporting this hypothesis.[7]
Below is a conceptual signaling pathway illustrating the general regulatory control of antibiotic biosynthesis in Streptomyces.
Quantitative Data Summary
Quantitative data for this compound biosynthesis is sparse in the literature. The available data primarily comes from precursor feeding experiments, which highlight the competitive nature of amino acid incorporation.
| Experimental Condition | Observation | Quantitative Change | Reference |
| Addition of DL-isoleucine to culture medium | Selective enhancement of Quinomycin B formation | From 3% to 70% of the quinomycin mixture | [7] |
| Addition of DL-isoleucine to culture medium | Complete inhibition of this compound synthesis | Production reduced to undetectable levels | [7] |
| Addition of L-valine in the presence of DL-isoleucine | Reduction of the isoleucine-induced effect | Partial restoration of the original quinomycin production profile | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis. These are generalized protocols based on standard techniques used for Streptomyces and NRPS analysis.
Gene Knockout in Streptomyces via PCR-Targeting
This protocol describes a method for deleting a target gene within the this compound biosynthetic gene cluster to confirm its function.
Materials:
-
Streptomyces lasaliensis strain
-
E. coli strain for plasmid construction (e.g., DH5α) and conjugation (e.g., ET12567/pUZ8002)
-
Cosmid library of S. lasaliensis genomic DNA
-
pKD-series plasmids (e.g., pKD4) for the disruption cassette
-
Appropriate antibiotics for selection
-
Reagents for PCR, plasmid isolation, and bacterial transformation
Workflow Diagram:
Procedure:
-
Primer Design: Design PCR primers with 39-nucleotide homology extensions corresponding to the regions flanking the target gene in the S. lasaliensis genome, and 20-nucleotide priming sequences for the disruption cassette template.
-
Amplification of Disruption Cassette: Perform PCR using the designed primers and a template plasmid (e.g., pKD4) to amplify the antibiotic resistance cassette flanked by the homology arms.
-
Recombineering in E. coli: a. Introduce the cosmid containing the target gene cluster into an E. coli strain carrying the pKD46 plasmid, which expresses the λ Red recombinase system. b. Prepare electrocompetent cells of this strain and transform with the purified PCR product from step 2. c. Select for colonies containing the recombinant cosmid where the target gene has been replaced by the resistance cassette.
-
Conjugation into Streptomyces: a. Transfer the recombinant cosmid from the E. coli donor strain to S. lasaliensis via intergeneric conjugation. b. Select for Streptomyces exconjugants that have undergone a double crossover event, resulting in the replacement of the native gene with the disruption cassette.
-
Verification: a. Confirm the gene deletion in the S. lasaliensis mutant by PCR using primers flanking the target gene and by Southern blot analysis. b. Analyze the culture extracts of the mutant strain by HPLC to confirm the abolishment of this compound production.
In Vitro NRPS Adenylation Domain Activity Assay
This assay is used to determine the substrate specificity of an isolated NRPS A-domain, which is crucial for understanding why L-valine is selected for this compound biosynthesis. The protocol is based on a continuous spectrophotometric measurement of pyrophosphate (PPi) release.[7][8]
Materials:
-
Purified A-domain protein
-
ATP
-
Various amino acid substrates (including L-valine, L-isoleucine, L-alanine)
-
Hydroxylamine (as a surrogate for the T-domain)
-
Enzyme coupling system: inorganic pyrophosphatase (IP), purine nucleoside phosphorylase (PNP)
-
Chromogenic substrate: 7-methylthioguanosine (MesG)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2)
-
Spectrophotometer capable of reading at 360 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing the assay buffer, IP, PNP, MesG, ATP, and the purified A-domain enzyme.
-
Initiation of Reaction: Start the reaction by adding the amino acid substrate to the mixture.
-
Spectrophotometric Monitoring: Immediately monitor the change in absorbance at 360 nm over time. The reaction cascade is as follows: a. The A-domain activates the amino acid, releasing PPi. b. IP hydrolyzes PPi to two molecules of inorganic phosphate (Pi). c. PNP uses Pi to convert MesG to ribose-1-phosphate and 7-methylguanine, causing a shift in absorbance at 360 nm.
-
Data Analysis: The rate of change in absorbance is directly proportional to the A-domain activity. By testing a panel of amino acids, the substrate specificity profile of the A-domain can be determined. Kinetic parameters (Km and kcat) can be calculated by varying the substrate concentration.
HPLC Analysis of Quinomycin Production
High-Performance Liquid Chromatography (HPLC) is a standard method for the qualitative and quantitative analysis of quinomycins produced by Streptomyces.
Materials:
-
Streptomyces culture supernatant or cell extract
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Solvents for mobile phase (e.g., acetonitrile, water, trifluoroacetic acid)
-
This compound standard (if available)
Procedure:
-
Sample Preparation: a. Centrifuge the Streptomyces culture to separate the mycelium and supernatant. b. Extract the supernatant with an organic solvent like ethyl acetate. c. Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.
-
HPLC Analysis: a. Inject the prepared sample onto the C18 column. b. Elute the compounds using a gradient of acetonitrile and water (with 0.1% TFA). c. Monitor the elution profile using a UV detector at a characteristic wavelength for quinomycins (e.g., 243 nm and 320 nm).
-
Quantification: a. Identify the peak corresponding to this compound by comparing the retention time with a standard. b. Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of the this compound standard.
Conclusion
The biosynthesis of this compound in Streptomyces is a complex process orchestrated by a large NRPS enzyme system. While sharing a high degree of similarity with the biosynthesis of other quinomycin family members, the production of this compound is uniquely defined by the substrate specificity of the NRPS A-domain for L-valine. The production is tightly controlled by a hierarchical regulatory network that integrates nutritional and developmental signals. The experimental protocols outlined in this guide provide a framework for the functional analysis of the biosynthetic gene cluster, the characterization of key enzymes, and the quantitative assessment of antibiotic production, thereby facilitating further research and potential bioengineering efforts to generate novel, potent therapeutic agents.
References
- 1. Production of quinomycin A in Streptomyces lasaliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and functional analyses of the echinomycin resistance conferring protein Ecm16 from Streptomyces lasalocidi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthetic Modularity Rules in the Bisintercalator Family of Antitumor Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Global and Pathway-specific Transcriptional Regulations of Pactamycin Biosynthesis in Streptomyces pactum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Potent Biological Activity of Quinomycin C and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinomycin C, a member of the quinoxaline family of antibiotics, alongside its more extensively studied counterpart Quinomycin A (Echinomycin), has garnered significant attention in the scientific community for its potent and diverse biological activities. These cyclic depsipeptides, originally isolated from Streptomyces species, exhibit a remarkable range of effects, including pronounced anticancer, antibacterial, and antiviral properties. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.
The primary mechanism of action for quinomycins involves the bifunctional intercalation of their quinoxaline chromophores into DNA, leading to the inhibition of DNA and RNA synthesis.[1][2] This interaction with DNA is sequence-specific and can disrupt the binding of key transcription factors, such as Hypoxia-Inducible Factor-1α (HIF-1α), a critical regulator of tumor progression and metastasis.[3] Furthermore, recent research has unveiled that quinomycins can modulate crucial cellular signaling pathways, most notably the Notch signaling pathway, which is frequently dysregulated in various cancers.[4][5] These multifaceted mechanisms contribute to their potent cytotoxic and antimicrobial effects.
This guide aims to serve as a comprehensive resource for researchers by presenting a consolidated view of the quantitative biological data, detailing the experimental methodologies for assessing the activity of these compounds, and providing visual representations of the key signaling pathways and experimental workflows involved.
Data Presentation: Quantitative Biological Activity
The biological potency of this compound and its derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against cancer cell lines and their minimum inhibitory concentration (MIC) against various bacterial strains. The following tables summarize the available quantitative data from the literature to facilitate a comparative analysis of these compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| Echinomycin (Quinomycin A) | WM115 (Melanoma) | 3 | [6] |
| SKMEL30 (Melanoma) | 3 | [6] | |
| This compound Derivative (1a) | Various Human Tumor Cell Lines | Not specified, but showed "remarkable cytotoxicities" | [7] |
Table 1: Anticancer Activity of this compound and Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound Derivative (1a) | Vancomycin-Resistant Enterococci (VRE) | 0.5 - 8 | [7] |
Table 2: Antibacterial Activity of this compound and Derivatives
Core Mechanisms of Action
The biological effects of this compound and its derivatives stem from their ability to interact with cellular macromolecules and disrupt critical signaling cascades. The two primary, well-documented mechanisms are the inhibition of the HIF-1α and Notch signaling pathways.
Inhibition of HIF-1α Signaling Pathway
Hypoxia-Inducible Factor-1α (HIF-1α) is a transcription factor that plays a pivotal role in the adaptation of cancer cells to hypoxic environments. It regulates the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. Quinomycins, through their ability to intercalate into DNA, can inhibit the binding of HIF-1α to its target DNA sequences, known as Hypoxia Response Elements (HREs).[3][8] This disruption of HIF-1α activity leads to the downregulation of its target genes, thereby impeding tumor growth and progression.[8]
Figure 1. Mechanism of HIF-1α Inhibition by this compound.
Inhibition of the Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions, proliferation, and apoptosis. Dysregulation of this pathway is implicated in the development and progression of numerous cancers. Quinomycin A has been shown to downregulate the expression of Notch receptors (Notch1-4), their ligands (Jagged1, 2, and DLL1, 3, 4), and downstream target genes like Hes-1.[4][5] This inhibitory effect extends to the components of the γ-secretase complex, which is essential for the activation of Notch signaling.[4][9] By suppressing the Notch pathway, quinomycins can induce apoptosis and inhibit the proliferation of cancer cells.[9]
Figure 2. Inhibition of the Notch Signaling Pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound and its derivatives.
Cell Viability and Cytotoxicity Assays
A fundamental step in assessing the anticancer potential of a compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
MTT Assay Protocol
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or its derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Figure 3. Workflow for the MTT Cell Viability Assay.
Western Blot Analysis for Notch and HIF-1α Pathway Proteins
Western blotting is a crucial technique to investigate the effect of this compound on the protein expression levels of key components in the Notch and HIF-1α signaling pathways.
Protocol for Western Blot Analysis
-
Cell Culture and Treatment:
-
Culture cancer cells to 70-80% confluency.
-
Treat the cells with this compound or its derivatives at the desired concentrations for the specified time. For HIF-1α studies, cells are typically exposed to hypoxic conditions (e.g., 1% O2) for the final 16-24 hours of treatment to induce HIF-1α expression.[10][11]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the BCA (Bicinchoninic acid) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the protein of interest (e.g., anti-Notch1, anti-HIF-1α, anti-Hes-1, or loading control like anti-β-actin) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the chemiluminescent signal using an imaging system or X-ray film.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Synthesis of Quinomycin Derivatives
The synthesis of this compound derivatives often involves the modification of the quinoxaline chromophores or the peptide backbone. While detailed, step-by-step protocols for the total synthesis are complex and beyond the scope of this guide, a general strategy for the synthesis of echinomycin analogues has been reported, which can be adapted for this compound derivatives.[12] This typically involves the solid-phase or solution-phase synthesis of the peptide backbone, followed by the coupling of the quinoxaline-2-carboxylic acid moieties and subsequent cyclization and formation of the thioacetal bridge.[12] The synthesis of quinoxaline precursors is a key step, and various methods have been developed for this purpose.[13][14]
Conclusion
This compound and its derivatives represent a promising class of natural products with significant potential for the development of novel anticancer and antibacterial therapies. Their multifaceted mechanisms of action, primarily targeting DNA and critical signaling pathways like HIF-1α and Notch, offer multiple avenues for therapeutic intervention. This technical guide has provided a consolidated overview of their biological activities, presented available quantitative data, and detailed the key experimental protocols required for their evaluation. Further research focusing on the synthesis of novel derivatives with improved efficacy and reduced toxicity, coupled with a deeper understanding of their structure-activity relationships, will be crucial in translating the therapeutic potential of these fascinating molecules into clinical applications.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. mtieat.org [mtieat.org]
- 3. Echinomycin, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of echinomycin analogues as potential colon cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of anticancer drug candidate quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Marine-Derived Leads as Anticancer Candidates by Disrupting Hypoxic Signaling through Hypoxia-Inducible Factors Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual effect of echinomycin on hypoxia-inducible factor-1 activity under normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Total Synthesis of Echinomycin and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-antitumor activity relationships among quinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. acgpubs.org [acgpubs.org]
- 14. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Quinomycin C: A Technical Guide to a Potent DNA Bis-Intercalating Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of Quinomycin C, a member of the quinoxaline family of antibiotics, renowned for its potent antitumor and antimicrobial activities. Its primary mechanism of action involves the bis-intercalation of its two quinoxaline chromophores into the DNA double helix, leading to significant structural distortion and the inhibition of critical cellular processes. While structurally very similar to the more extensively studied Echinomycin (Quinomycin A), this compound shares the same fundamental DNA binding mechanism and biological activities. This document synthesizes structural data, quantitative binding affinities, detailed experimental methodologies, and its impact on cellular signaling pathways, establishing a comprehensive resource for professionals in drug discovery and molecular biology.
Mechanism of DNA Bis-Intercalation
This compound binds to double-stranded DNA through a process known as bis-intercalation, a sophisticated interaction that confers high affinity and sequence specificity. The molecule's structure is perfectly suited for this function, featuring two planar quinoxaline rings connected by a cyclic octadepsipeptide backbone.
The core mechanism involves:
-
Dual Intercalation: The two quinoxaline chromophores insert themselves between DNA base pairs, specifically sandwiching two base pairs between them. This creates a "clamp" on the DNA.
-
Sequence Specificity: this compound exhibits a strong preference for binding at 5'-CpG-3' sequences. This specificity is primarily driven by the peptide backbone.
-
Minor Groove Binding: While the quinoxaline rings intercalate, the cyclic peptide backbone settles into the minor groove of the DNA helix.
-
Hydrogen Bonding: The sequence recognition is stabilized by a pair of hydrogen bonds between the amide protons of the L-alanine residues on the peptide backbone and the N3 position of the guanine bases within the CpG step. Additional contacts involve the 2-amino group of guanine.
-
DNA Distortion: This binding event forces a significant conformational change in the DNA structure. The helix unwinds and its contour length increases. In some contexts, the binding can induce the formation of Hoogsteen base pairs in the sequences flanking the intercalation site.
This tight and specific binding physically blocks the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription.
Quantitative Data on DNA Binding
The interaction between quinoxaline antibiotics and DNA has been quantified using various biophysical techniques. The data, primarily derived from studies on the closely related Echinomycin (Quinomycin A), reveals a high-affinity, entropically driven binding process.
Table 1: Thermodynamic Parameters for Echinomycin-DNA Binding
This table summarizes the thermodynamic profile for the association of Echinomycin with DNA at 20°C. The positive enthalpy (ΔH) and large positive entropy (ΔS) indicate that the binding is not driven by favorable enthalpic changes like hydrogen bond formation alone, but rather by a significant hydrophobic effect, likely from the desolvation of the nonpolar surfaces of both the drug and the DNA minor groove upon complex formation.
| Parameter | Value | Significance |
| ΔG° (Gibbs Free Energy) | -7.6 kcal mol⁻¹ | Spontaneous and favorable binding |
| ΔH (Enthalpy Change) | +3.8 kcal mol⁻¹ | Endothermic; binding is opposed by enthalpy |
| ΔS (Entropy Change) | +38.9 cal mol⁻¹ K⁻¹ | Highly positive; indicates binding is entropically driven |
Source: Data derived from differential scanning calorimetry and UV thermal denaturation studies.
Table 2: Binding Affinity Constants for Echinomycin-DNA Interaction
Surface Plasmon Resonance (SPR) and Fluorescence Polarisation (FP) have been used to determine the binding affinities. The dissociation constant (Kd) is a measure of affinity, where a lower value indicates tighter binding. Notably, the affinity of Echinomycin is significantly enhanced when binding to DNA duplexes containing a T:T mismatch flanked by CpG sites.
| DNA Target | Method | Dissociation Constant (Kd) | Reference |
| Duplex with A:T pair between CpG sites | SPR | ~100 - 200 nM | [1] |
| Duplex with T:T mismatch between CpG sites | FP | 21 ± 2 nM | [2] |
| Duplex with A:T Watson-Crick pair | FP | 120 ± 11 nM | [2] |
| Duplex with G:C Watson-Crick pair | FP | 210 ± 19 nM | [2] |
Table 3: Cytotoxicity (IC₅₀) of Quinomycin A
The potent DNA binding of quinomycins translates to significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of a drug's potency.
| Cell Line / Condition | IC₅₀ / Effective Concentration | Biological Context |
| Pancreatic Cancer Cells | ~5 nmol/L | Induces cell cycle arrest[3] |
| Human ADPKD Cyst Epithelial Cells | 0.3 - 10 nmol/L | Decreased cell proliferation and cyst growth[3][4] |
| Acute Myeloid Leukemia | Not specified (effective in mouse model) | Reduces leukemia without adverse effects on normal cells[3] |
Experimental Protocols
Studying the interaction of this compound with DNA requires a suite of biophysical and molecular biology techniques. Below are detailed protocols for key experiments.
This method is used to identify the precise DNA sequence where a ligand binds by protecting it from enzymatic cleavage.
Methodology:
-
Probe Preparation: A DNA fragment of interest (200-400 bp) is labeled at one end of one strand with a radioactive (³²P) or fluorescent tag.
-
Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer. A control reaction with no ligand is run in parallel.
-
Enzymatic Digestion: A low concentration of DNase I is added to each reaction. The enzyme is allowed to randomly cleave the DNA backbone, but it cannot cut where the this compound molecule is bound. The reaction is stopped after a short period to ensure only partial digestion.
-
Denaturation and Electrophoresis: The DNA fragments are denatured to single strands and separated by size on a high-resolution denaturing polyacrylamide gel.
-
Visualization: The gel is visualized by autoradiography or fluorescence imaging. The lane corresponding to the DNA-Quinomycin C complex will show a "footprint," a gap in the ladder of DNA fragments, indicating the region protected from DNase I cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic binding of actinomycin D and echinomycin to DNA mismatch sites and their combined anti-tumour effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinomycin A reduces cyst progression in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinomycin A reduces cyst progression in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinomycin C: A Deep Dive into its Impact on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinomycin C, a member of the quinoxaline family of antibiotics, has garnered significant attention for its potent antitumor activities. This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound treatment. By functioning as a DNA bis-intercalator, this compound instigates a cascade of cellular events, primarily impacting the Notch and Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathways, leading to the induction of apoptosis and the inhibition of cancer stem cell proliferation. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and provides visual representations of the affected signaling cascades to offer a comprehensive resource for researchers and drug development professionals.
Core Mechanism of Action: DNA Bis-intercalation
This compound is a cyclic depsipeptide antibiotic that exerts its biological effects primarily by binding to double-stranded DNA.[1][2] Its structure features two quinoxaline chromophores that allow it to intercalate into the DNA double helix at two distinct sites, a process known as bis-intercalation.[3][4][5] This interaction preferentially occurs at 5'-CpG sites within the DNA sequence.[5] The binding of this compound to DNA leads to a conformational change in the DNA structure, which subsequently interferes with the binding of transcription factors and the process of DNA replication and transcription, ultimately triggering downstream cellular effects.[3][6]
Impact on Key Cellular Pathways
This compound treatment affects several critical cellular signaling pathways implicated in cancer progression and survival. The most prominently studied are the Notch and HIF-1α pathways.
Inhibition of the Notch Signaling Pathway
The Notch signaling pathway is a crucial regulator of cell fate decisions, proliferation, and differentiation. Its dysregulation is a hallmark of many cancers, contributing to tumor growth and the maintenance of cancer stem cells.[7] this compound has been demonstrated to be a potent inhibitor of this pathway.[7][8]
Treatment with this compound leads to a significant reduction in the expression of key components of the Notch signaling cascade, including:
-
Notch Receptors: Notch1, Notch2, Notch3, and Notch4[8]
-
Notch Ligands: Jagged1, Jagged2, DLL1, DLL3, and DLL4[7]
-
γ-Secretase Complex Proteins: Presenilin 1, Nicastrin, Pen2, and APH-1, which are required for the activation of Notch.[7][8]
The downregulation of these components effectively shuts down Notch signaling, leading to decreased cancer cell proliferation and a reduction in the cancer stem cell population.[7]
References
- 1. Quinomycin A reduces cyst progression in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Stopped-flow kinetic studies on the interaction between echinomycin and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic binding of actinomycin D and echinomycin to DNA mismatch sites and their combined anti-tumour effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solution structure of a quinomycin bisintercalator-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinomycin A targets Notch signaling pathway in pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Natural Variants of Quinomycin: A Technical Guide to Their Discovery and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinomycin family of antibiotics, a class of bicyclic octadepsipeptides produced by various Streptomyces species, has long been a subject of intense scientific scrutiny. Characterized by their unique quinoxaline chromophores and potent biological activities, these natural products serve as a promising scaffold for the development of novel therapeutic agents. Their mechanism of action, primarily involving the bis-intercalation of DNA, leads to a cascade of cellular events, including the inhibition of transcription and the induction of apoptosis. Notably, their ability to modulate critical signaling pathways, such as the Hypoxia-Inducible Factor-1α (HIF-1α) and Notch pathways, has positioned them as attractive candidates for anticancer drug discovery. This technical guide provides an in-depth overview of the natural variants of quinomycin, their discovery, and the key experimental methodologies employed in their characterization.
Discovery of Natural Quinomycin Variants
The journey of quinomycin discovery begins with the isolation of novel Streptomyces strains from diverse ecological niches, ranging from terrestrial soils to marine sediments. The inherent biosynthetic diversity of these actinomycetes has yielded a fascinating array of quinomycin analogues, each with subtle structural modifications that can significantly impact their biological activity.
Notable Natural Variants
-
Echinomycin (Quinomycin A): The most well-known member of the family, first isolated from Streptomyces echinatus. It serves as a benchmark for the biological activity of other quinomycin analogues.[1]
-
Triostin A: A closely related analogue that differs from echinomycin in the nature of its disulfide bridge.[1]
-
RK-1355A and B: Novel quinomycin derivatives isolated from Streptomyces sp. RK88-1355. They are distinguished by the presence of a 3-hydroxyquinaldic acid moiety and a sulfoxide group in their structure.[2]
-
Quinomycins K and L: Discovered from the marine mangrove-derived Streptomyces sp. B475, these variants are notable for the absence of the typical intra-peptide disulfide or thioacetal bridge.[3] This structural feature, however, results in a lack of significant antibacterial or cytotoxic activity.[3]
-
Quinomycin G: Isolated from a marine-derived Streptomyces sp. LS298, this analogue exhibits moderate antibacterial activity and noteworthy anti-tumor properties.[4]
Data Presentation: Biological Activities of Quinomycin Variants
The biological evaluation of quinomycin variants is crucial for understanding their therapeutic potential. The following tables summarize the available quantitative data on their antimicrobial and cytotoxic activities.
Table 1: Minimum Inhibitory Concentration (MIC) of Natural Quinomycin Variants against Pathogenic Bacteria
| Compound/Variant | Staphylococcus epidermidis (μg/mL) | Staphylococcus aureus (μg/mL) | Enterococcus faecium (μg/mL) | Enterococcus faecalis (μg/mL) | Reference |
| Quinomycin G | 16 | 64 | 32 | 64 | [4] |
Table 2: Half-maximal Inhibitory Concentration (IC50) of Natural Quinomycin Variants against Cancer Cell Lines
| Compound/Variant | Jurkat (Human T-cell leukemia) (μM) | A549 (Human lung carcinoma) (μM) | HCT-116 (Human colon carcinoma) (μM) | PC-3 (Human prostate carcinoma) (μM) | HepG2 (Human hepatoma) (μM) | Reference |
| Quinomycin G | 0.414 | >10 | >10 | >10 | >10 | [4] |
| Echinomycin Analogue 1a * | - | 0.002 | 0.001 | 0.001 | 0.001 | [5] |
*Note: Analogue 1a is a synthetic derivative with a methylenedithioether bridge, included for comparative purposes.
Experimental Protocols
The discovery and characterization of novel quinomycin variants involve a multi-step process encompassing fermentation, extraction, purification, and structure elucidation.
Fermentation of Quinomycin-Producing Streptomyces
Objective: To cultivate the Streptomyces strain under optimal conditions to induce the production of quinomycin secondary metabolites.
Materials:
-
Selected Streptomyces strain (e.g., Streptomyces sp. LS298 for Quinomycin G).
-
Seed culture medium (e.g., Gause I agar: soluble starch 20 g/L, KNO₃ 1 g/L, NaCl 0.5 g/L, K₂HPO₄ 0.5 g/L, MgSO₄·7H₂O 0.5 g/L, FeSO₄·7H₂O 0.01 g/L, agar 20 g/L, in natural seawater, pH 7.0-7.2).[4]
-
Production medium (e.g., A1 liquid medium: soluble starch 10 g/L, yeast extract 4 g/L, peptone 2 g/L, in natural seawater, pH 7.0-7.2).[4]
Protocol:
-
Inoculate the Streptomyces strain onto the seed culture medium and incubate at 28°C for 3-5 days to obtain a lawn of mycelial growth.[4]
-
Aseptically transfer a loopful of the mycelial growth into a flask containing the liquid seed medium and incubate at 28°C on a rotary shaker (e.g., 180 rpm) for 2-3 days to generate a seed culture.
-
Inoculate the production medium with the seed culture (e.g., 5% v/v).
-
Incubate the production culture at 28°C on a rotary shaker (e.g., 180 rpm) for 7-10 days.[6]
Extraction and Purification of Quinomycin Variants
Objective: To isolate and purify the individual quinomycin compounds from the fermentation broth.
Materials:
-
Fermentation broth.
-
Organic solvents (e.g., ethyl acetate, n-butanol, methanol, chloroform).
-
Silica gel for column chromatography.
-
HPLC system with a suitable column (e.g., C18 reverse-phase).
Protocol:
-
Separate the mycelia from the fermentation broth by centrifugation or filtration.
-
Extract the supernatant with an equal volume of an appropriate organic solvent (e.g., ethyl acetate or n-butanol) multiple times.[6]
-
Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to fractionate the components.
-
Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing the desired compounds.
-
Further purify the pooled fractions using high-performance liquid chromatography (HPLC) on a reverse-phase column with a suitable mobile phase gradient (e.g., acetonitrile-water) to obtain the pure quinomycin variants.
Structure Elucidation
Objective: To determine the planar structure and stereochemistry of the purified quinomycin variants.
A. Mass Spectrometry (MS)
Purpose: To determine the molecular weight and obtain fragmentation data for sequence analysis.
Protocol:
-
Analyze the purified compound using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) to determine the accurate mass and molecular formula.
-
Perform tandem mass spectrometry (MS/MS) to induce fragmentation of the parent ion.
-
Analyze the fragmentation pattern to deduce the amino acid sequence and the connectivity of the cyclic depsipeptide core. The fragmentation of cyclic peptides is complex and may involve multiple ring-opening events.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To elucidate the detailed two-dimensional structure and stereochemistry.
Protocol:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a series of 1D and 2D NMR spectra:
-
¹H NMR: Provides information on the proton chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR: Provides information on the carbon chemical shifts.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same spin system (i.e., within an amino acid residue).
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for identifying amino acid types.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons, aiding in the assignment of both proton and carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between amino acid residues and the ester/amide linkages in the cyclic structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (through-space interactions), which is essential for determining the three-dimensional conformation of the peptide.
-
C. Marfey's Method for Stereochemical Analysis
Purpose: To determine the absolute configuration (D or L) of the constituent amino acids.
Protocol:
-
Hydrolyze the peptide into its constituent amino acids using 6 M HCl at 110°C for 16-24 hours.
-
Divide the hydrolysate into two equal portions.
-
Derivatize one portion with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's reagent) and the other portion with the D-enantiomer (D-FDAA).
-
Analyze the resulting diastereomeric derivatives by reverse-phase HPLC.
-
Compare the retention times of the derivatives with those of standard D- and L-amino acids derivatized in the same manner to determine the absolute configuration of each amino acid in the quinomycin variant.
Mandatory Visualizations
Experimental and Analytical Workflows
Caption: Workflow for the discovery and characterization of natural quinomycin variants.
Signaling Pathways
Caption: Quinomycin inhibits the HIF-1α signaling pathway by preventing DNA binding.
Caption: Quinomycin disrupts the Notch signaling pathway by inhibiting γ-secretase.
Caption: Echinomycin induces apoptosis via the MAPK/ERK and mitochondrial pathways.
Conclusion
The natural variants of quinomycin represent a rich source of chemical diversity with significant potential for the development of new anticancer and antimicrobial agents. The continued exploration of novel microbial sources, coupled with advanced analytical techniques, will undoubtedly lead to the discovery of new members of this fascinating family of natural products. A thorough understanding of their structure-activity relationships and mechanisms of action, particularly their effects on key signaling pathways, is essential for guiding the rational design and semi-synthesis of next-generation quinomycin-based therapeutics. This technical guide provides a foundational framework for researchers and drug development professionals engaged in this exciting and important field of study.
References
- 1. Complete sequence of biosynthetic gene cluster responsible for producing triostin A and evaluation of quinomycin-type antibiotics from Streptomyces triostinicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. exodocientifica.com.br [exodocientifica.com.br]
- 3. Escherichia coli allows efficient modular incorporation of newly isolated quinomycin biosynthetic enzyme into echinomycin biosynthetic pathway for rational design and synthesis of potent antibiotic unnatural natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Identification, Bioactivity, and Productivity of Actinomycins from the Marine-Derived Streptomyces heliomycini [frontiersin.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for Quinomycin C in Cancer Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Quinomycin C, a quinoxaline antibiotic, in the investigation of cancer stem cells (CSCs). The information presented herein details its mechanism of action, offers quantitative data on its efficacy, and provides detailed protocols for key experimental procedures.
Introduction to this compound in Cancer Stem Cell Research
Cancer stem cells are a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor growth, metastasis, and resistance to conventional therapies. This compound has emerged as a promising agent for targeting CSCs, particularly in pancreatic cancer. Its primary mechanism of action involves the inhibition of the Notch signaling pathway, a critical regulator of CSC maintenance and proliferation.[1][2] By disrupting this pathway, this compound can effectively reduce the CSC population, inhibit tumor growth, and decrease the expression of key CSC markers.
Mechanism of Action: Targeting the Notch Signaling Pathway
This compound exerts its anti-CSC effects primarily through the potent inhibition of the Notch signaling pathway.[1][2] This pathway is crucial for cell-to-cell communication and plays a vital role in stem cell maintenance. In many cancers, including pancreatic cancer, the Notch pathway is aberrantly activated, promoting the survival and proliferation of CSCs.
This compound has been shown to downregulate key components of the Notch pathway, including:
-
Notch Receptors: Notch1, Notch2, and Notch3[3]
-
Notch Ligand: Jagged-1[3]
-
Downstream Target: Hes-1[2]
-
γ-Secretase Complex Proteins: Presenilin 1 and Nicastrin, which are essential for Notch activation.[3]
The inhibition of these components leads to a blockade of Notch signaling, resulting in decreased CSC viability and self-renewal capacity.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative effects of this compound on pancreatic cancer cell lines, including those with cancer stem cell-like properties. While specific IC50 values for cancer stem cell populations are not extensively reported, the data indicates a potent dose-dependent inhibitory effect on proliferation and sphere formation.
Table 1: Effect of this compound on Pancreatic Cancer Cell Proliferation
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| MiaPaCa-2 | 5 nM | 24, 48, 72 hours | Significant dose and time-dependent decrease in cell proliferation | [4] |
| PanC-1 | 5 nM | 24, 48, 72 hours | Significant dose and time-dependent decrease in cell proliferation | [4] |
| BxPC-3 | 5 nM | 24, 48, 72 hours | Significant dose and time-dependent decrease in cell proliferation | [4] |
| HPNE (normal) | 50 nM | 48 hours | No effect on proliferation | [2][4] |
Table 2: Effect of this compound on Pancreatosphere Formation
| Cell Line | Treatment | Effect on Sphere Formation | Reference |
| PanC-1 | Increasing concentrations | Significant inhibition of primary and secondary pancreatosphere formation | [5] |
| MiaPaCa-2 | Not specified | Significantly reduced number and size of pancospheres | [3][6] |
Table 3: Effect of this compound on Cancer Stem Cell Marker Expression
| Cell Line | Marker | Treatment Duration | Effect | Reference |
| MiaPaCa-2 | DCLK1, CD44, CD24, EPCAM | 24 hours | Significant reduction in protein levels | [5][7] |
| PanC-1 | DCLK1, CD44, CD24, EPCAM | 24 hours | Significant reduction in protein levels | [5][7] |
| MiaPaCa-2 Xenografts | DCLK1, CD44, CD24, EPCAM | 21 days (in vivo) | Significant reduction in expression | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer stem cells.
Pancreatosphere Formation Assay
This assay is used to evaluate the self-renewal capacity of cancer stem cells.
Materials:
-
Pancreatic cancer cell lines (e.g., MiaPaCa-2, PanC-1)
-
DMEM/F-12K medium supplemented with B27 and N2 (serum-free sphere formation medium)[8]
-
Ultra-low attachment 6-well plates
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA
-
Centrifuge
-
Inverted microscope
Protocol:
-
Culture pancreatic cancer cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and prepare a single-cell suspension.
-
Count the viable cells using a hemocytometer or automated cell counter.
-
Seed 1,000 single cells per well in 2 mL of serum-free sphere formation medium in ultra-low attachment 6-well plates.[8]
-
Add this compound at desired final concentrations to the treatment wells. Include a vehicle control (DMSO).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.[8]
-
After 7 days, count the number of pancreatospheres (spherical, non-adherent cell clusters) with a diameter greater than 50 µm under an inverted microscope.
-
To assess secondary sphere formation (a measure of self-renewal), collect the primary spheres by gentle centrifugation, dissociate them into single cells using Trypsin-EDTA, and re-plate them under the same conditions as the primary assay.
Western Blot Analysis for CSC Markers and Notch Pathway Proteins
This protocol details the detection of protein expression changes in response to this compound treatment.
Materials:
-
Pancreatic cancer cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DCLK1, anti-CD44, anti-Notch1, anti-Hes-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed pancreatic cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like GAPDH or β-actin to normalize the protein expression levels.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the Notch signaling pathway in cancer stem cells.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's effect on cancer stem cells.
Other Signaling Pathways
While the primary and well-documented mechanism of this compound in cancer stem cells is the inhibition of the Notch pathway, the involvement of other key developmental pathways like Wnt and Hedgehog is an area of ongoing research. Some studies suggest that the Hedgehog pathway may play a role in pancreatic cancer stem cells, and its interaction with this compound warrants further investigation.[9] There is currently limited direct evidence linking this compound to the modulation of Wnt signaling in pancreatic CSCs.
Conclusion
This compound is a valuable tool for researchers studying cancer stem cells, particularly in the context of pancreatic cancer. Its potent inhibition of the Notch signaling pathway provides a clear mechanism for its anti-CSC effects. The protocols and data presented in these application notes offer a solid foundation for designing and interpreting experiments aimed at further elucidating the therapeutic potential of this compound in targeting the root of cancer.
References
- 1. Quinomycin A targets Notch signaling pathway in pancreatic cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pancreatic Cancer Stem-like Cells Display Aggressive Behavior Mediated via Activation of FoxQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pancreatic Cancer and Hedgehog Pathway Signaling: New Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhibiting the Notch Signaling Pathway with Quinomycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Notch signaling pathway is a critical regulator of cell fate decisions, playing a pivotal role in proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in a variety of diseases, including cancer. Quinomycin C, a quinoxaline antibiotic, has emerged as a potent inhibitor of the Notch signaling pathway. These application notes provide a comprehensive guide for utilizing this compound to inhibit Notch signaling in research and drug development settings. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the effective use of this compound.
Mechanism of Action
This compound exerts its inhibitory effect on the Notch signaling pathway by downregulating the expression of key pathway components. This includes:
-
Notch Receptors: Reduces the expression of Notch1, Notch2, Notch3, and Notch4.[1][2]
-
Notch Ligands: Decreases the levels of Jagged1, Jagged2, DLL1, DLL3, and DLL4.[1][2]
-
γ-Secretase Complex: Inhibits the expression of Presenilin 1, Nicastrin, Pen2, and APH-1, which are essential components of the γ-secretase complex responsible for the final cleavage and activation of Notch receptors.[1]
-
Downstream Target Genes: Suppresses the expression of the downstream target gene Hes-1.[1][3]
This multi-target inhibition ultimately leads to a blockade of Notch signal transduction.
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound on cancer cell lines, primarily pancreatic cancer cell lines MiaPaCa-2 and PanC-1.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| MiaPaCa-2, PanC-1 | 5 nM | 24 hours | Significant induction of PreG0/G1 arrest and apoptosis.[3] | [3] |
| MiaPaCa-2, PanC-1 | 5 nM | Not Specified | Significant reduction in Cyclin D1 and c-Myc protein levels.[3] | [3] |
| Pancreatic Cancer Cells | 0-1 µM | Up to 72 hours | Dose- and time-dependent decrease in cell proliferation. | [1] |
| Pancreatic Cancer Cells | 5 nM | 48 hours | Significant inhibition of colony formation. | [1] |
| Pancreatic Ductal Epithelial Cells (Normal) | 50 nM | 48 hours | No significant effect on proliferation. | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration Route | Treatment Duration | Observed Effect | Reference |
| Nude mice with pancreatic tumor xenografts | 10 µg/kg body weight | Intraperitoneal | 21 days | Significant inhibition of tumor xenograft growth. | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound by dissolving it in DMSO. A common stock concentration is 10 mM. For example, to prepare a 10 mM stock solution of a compound with a molecular weight of 1101.2 g/mol , dissolve 1 mg in 90.8 µL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may aid in solubilization.[5]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. Stock solutions in DMSO are generally stable for up to 3 months.[5]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.
In Vitro Inhibition of Notch Signaling
Cell Culture and Treatment:
-
Culture pancreatic cancer cells (e.g., MiaPaCa-2, PanC-1) in appropriate media and conditions.
-
Seed the cells in multi-well plates at a density suitable for the intended assay.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired duration (e.g., 24-72 hours).
Western Blot Analysis of Notch Pathway Proteins
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against Notch1, Notch2, Notch3, Notch4, Jagged1, Jagged2, DLL1, DLL3, DLL4, Hes-1, Presenilin 1, Nicastrin, and β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. The antibody datasheet should be consulted for the recommended dilution.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Pancreatosphere Formation Assay
Materials:
-
Low-adhesion multi-well plates
-
Sphere-forming medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound
Protocol:
-
Harvest and resuspend single cells in sphere-forming medium.
-
Seed the cells at a low density (e.g., 1,000 cells/well) in low-adhesion plates.
-
Add this compound to the desired final concentration.
-
Incubate the cells for 5-7 days to allow for sphere formation.
-
Count the number and measure the size of the pancreatospheres under a microscope.
Flow Cytometry for Cancer Stem Cell Markers
Materials:
-
Fluorescently conjugated antibodies against cancer stem cell markers (e.g., CD44, CD24, EPCAM, DCLK1)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fixation and permeabilization buffers (for intracellular staining)
-
Flow cytometer
Protocol:
-
After treatment with this compound, harvest the cells and wash them with PBS.
-
Resuspend the cells in flow cytometry staining buffer.
-
Add the fluorescently conjugated antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer for analysis.
-
Acquire and analyze the data on a flow cytometer.
Visualizations
Caption: Inhibition of the Notch Signaling Pathway by this compound.
Caption: Experimental Workflow for Assessing this compound Efficacy.
References
Application of Quinomycin A in Polycystic Kidney Disease (PKD) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to the use of Quinomycin A, a potent bis-intercalator peptide, in the investigation of polycystic kidney disease (PKD). The following sections detail its mechanism of action, quantitative effects on PKD models, and detailed experimental procedures.
Introduction
Polycystic kidney disease (PKD) is a genetic disorder characterized by the progressive development of numerous fluid-filled cysts in the kidneys, leading to a significant decline in renal function. Aberrant cell proliferation, fluid secretion, and extracellular matrix abnormalities are hallmarks of the disease. Recent research has identified the Notch signaling pathway as a significant contributor to PKD pathogenesis. Quinomycin A, originally identified as an anticancer agent, has emerged as a promising therapeutic candidate for PKD due to its inhibitory effects on this pathway.[1][2]
Mechanism of Action
Quinomycin A exerts its therapeutic effects in PKD primarily through the inhibition of the Notch signaling pathway.[1][2] This pathway is aberrantly activated in the epithelial cells lining the cysts in PKD.[1] By targeting key components of this pathway, Quinomycin A effectively reduces the downstream effects that drive cyst growth.
Specifically, Quinomycin A treatment has been shown to decrease the expression of Notch pathway proteins such as RBPjk and HeyL in PKD mouse models.[1][2] The inhibition of Notch signaling by Quinomycin A leads to a reduction in cell proliferation within the cyst lining and a decrease in fibrosis.[1] Furthermore, Quinomycin A has been observed to normalize the length of primary cilia on cyst epithelial cells, which are often elongated in PKD.[1] In addition to its effects on the Notch pathway, Quinomycin A may also target HIF-1α, a transcription factor implicated in cyst growth through the activation of fluid secretion.[3]
Quantitative Data Summary
The efficacy of Quinomycin A in PKD research has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of Quinomycin A on Human ADPKD Cells
| Parameter | Cell Type | Quinomycin A Concentration | Duration | Effect | Reference |
| Cell Viability | ADPKD primary cells | 0.3 - 10 nmol/L | 4 days | Dose-dependent decrease in viability | [1] |
| Normal Human Kidney (NHK) cells | 0.3 - 10 nmol/L | 4 days | Less sensitive compared to ADPKD cells | [1] | |
| In Vitro Cyst Size | ADPKD primary cells in 3D collagen gel | 2 nmol/L | 4 days | Significant reduction in cyst size | [1] |
Table 2: In Vivo Efficacy of Quinomycin A in a PKD Mouse Model (Pkd1RC/RC; Pkd2+/-)
| Parameter | Treatment Group | Dosage | Duration | Effect | Reference |
| Kidney Weight to Body Weight Ratio | Quinomycin A | 10 µg/kg body weight (intraperitoneal) | 27 days | Reduced ratio compared to vehicle | [1][2][4] |
| Renal Cystic Area | Quinomycin A | 10 µg/kg body weight (intraperitoneal) | 27 days | Decreased cystic area | [1][2][4] |
| Cell Proliferation (Ki67+ cells) | Quinomycin A | 10 µg/kg body weight (intraperitoneal) | 27 days | Reduced number of proliferating cells | [1] |
| Fibrosis | Quinomycin A | 10 µg/kg body weight (intraperitoneal) | 27 days | Reduced fibrosis | [1] |
| Blood Urea Nitrogen (BUN) | Quinomycin A | 10 µg/kg body weight (intraperitoneal) | 27 days | Trend towards decreased BUN levels | [4] |
Experimental Protocols
Detailed methodologies for key experiments involving Quinomycin A in PKD research are provided below.
Protocol 1: In Vitro Cell Viability Assay
This protocol is used to determine the cytotoxic effects of Quinomycin A on ADPKD and normal kidney cells.
Materials:
-
Primary human ADPKD and Normal Human Kidney (NHK) cells
-
DMEM/F-12 medium supplemented with 5% FBS, ITS (insulin, transferrin, selenite), and penicillin/streptomycin
-
Quinomycin A stock solution (in DMSO)
-
12-well plates
-
Cell counting kit (e.g., CCK-8)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed ADPKD or NHK cells in 12-well plates at a density of 20,000 cells/well and grow to 70% confluency.[1]
-
Serum-starve the cells for 24 hours in a low serum medium (0.001% FBS, no ITS).[1]
-
Treat the cells with increasing concentrations of Quinomycin A (e.g., 0, 0.3, 1, 2, 5, 10 nmol/L) for 4 consecutive days. Replace the medium with fresh medium containing Quinomycin A daily.[1]
-
On day 4, trypsinize the cells and pellet them by centrifugation.[5]
-
Resuspend the cells and determine cell viability using a cell counting kit according to the manufacturer's instructions.[1]
Protocol 2: 3D Collagen Gel Cyst Assay
This assay assesses the effect of Quinomycin A on the growth of cysts in a three-dimensional culture system.
Materials:
-
Primary human ADPKD cells
-
Collagen I solution
-
DMEM/F-12 medium
-
Forskolin (FSK) and Epidermal Growth Factor (EGF)
-
Quinomycin A
-
24-well plates
-
Microscope with imaging capabilities
Procedure:
-
Prepare a cell-collagen suspension by mixing primary ADPKD cells with a neutralized collagen I solution.[6]
-
Plate 0.4 mL of the cell-collagen suspension into each well of a 24-well plate and allow it to solidify in an incubator for 30 minutes.[6]
-
Add complete culture medium containing FSK and EGF to induce cyst formation and grow for 3-5 days.[1][5]
-
After cysts have formed, treat the cultures with the desired concentrations of Quinomycin A or vehicle for an additional 4 days.[1][5]
-
At the end of the treatment period, fix the gels and acquire images of the cysts using a microscope.
-
Measure the surface area or diameter of the cysts to quantify the effect of Quinomycin A on cyst size.
Protocol 3: In Vivo Murine Model Study
This protocol outlines the in vivo administration of Quinomycin A to a PKD mouse model.
Animal Model:
Materials:
-
Quinomycin A
-
Vehicle control (e.g., sterile PBS with a solubilizing agent)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Wean Pkd1RC/RC; Pkd2+/- mice and their wild-type littermates at postnatal day 21 (P21).[5]
-
From P22 to P49 (27 consecutive days), administer daily intraperitoneal injections of Quinomycin A (10 µg/kg body weight) or vehicle.[4][5]
-
Monitor the mice for any adverse effects throughout the study.
-
At the end of the treatment period (P49), euthanize the mice and collect kidneys and blood for further analysis.[4][5]
-
Analyze kidneys for kidney weight to body weight ratio, cystic index (percent cystic area), cell proliferation (Ki67 staining), and fibrosis (e.g., Masson's trichrome staining).
-
Analyze blood samples for markers of renal function, such as Blood Urea Nitrogen (BUN).[4]
Protocol 4: Immunohistochemistry for Notch Pathway Proteins
This protocol is for the detection of Notch pathway proteins in kidney tissue sections.
Materials:
-
Paraffin-embedded kidney sections
-
Xylene and graded ethanol series
-
Citrate buffer (pH 6.0) for antigen retrieval
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-Notch3, anti-RBPjk, anti-HeyL)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the kidney sections by passing them through xylene and a graded ethanol series.
-
Perform antigen retrieval by boiling the sections in citrate buffer.
-
Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide.[7]
-
Block non-specific binding sites by incubating with a blocking solution.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Wash and then incubate with the ABC reagent.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydrate the sections, clear with xylene, and mount with a coverslip.
-
Examine the sections under a microscope to assess the expression and localization of the Notch pathway proteins.
Conclusion
Quinomycin A has demonstrated significant potential as a therapeutic agent for polycystic kidney disease by effectively targeting the Notch signaling pathway, leading to a reduction in cyst growth, cell proliferation, and fibrosis. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the efficacy and mechanisms of Quinomycin A in the context of PKD. Further preclinical studies are warranted to explore its long-term safety and efficacy, paving the way for potential clinical applications in the treatment of this debilitating disease.
References
- 1. Quinomycin A reduces cyst progression in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinomycin A reduces cyst progression in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The genetic background significantly impacts the severity of kidney cystic disease in the Pkd1RC/RC mouse model of autosomal dominant polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pkdcure.org [pkdcure.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Increasing extracellular matrix collagen level and MMP activity induces cyst development in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Excessive Activation of Notch Signaling in Macrophages Promote Kidney Inflammation, Fibrosis, and Necroptosis [frontiersin.org]
Application Notes and Protocols for In Vivo Administration of Quinomycin C in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Quinomycin C (and its closely related analog, Quinomycin A/Echinomycin) in various mouse models. The information is curated from multiple research studies to assist in the design and execution of preclinical experiments.
Summary of Quantitative Data
The following table summarizes the quantitative data from various studies on the in vivo administration of Quinomycin A/Echinomycin in mice. This allows for easy comparison of dosages, administration routes, and treatment schedules across different disease models.
| Compound | Mouse Model | Disease Model | Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |
| Quinomycin A | PKD or WT mice | Polycystic Kidney Disease (PKD) | 10 µg/kg body weight | Intraperitoneal (IP) | Daily for 27 consecutive days | Reduced kidney to body weight ratio, decreased cystic area, and inhibited Notch signaling.[1][2] | [1][2] |
| Quinomycin | Nude mice with tumor xenografts | Pancreatic Cancer | Not specified | Intraperitoneal (IP) | Daily for 21 days | Significantly inhibited tumor xenograft growth and reduced cancer stem cell markers. | [3] |
| Echinomycin | Syngeneic mouse model (CD45.1+) | Relapsed Acute Myeloid Leukemia (AML) | Not specified | Not specified | Not specified | Cured 40% to 60% of mice and selectively targeted leukemia-initiating cells.[4][5] | [4][5] |
| Echinomycin | CDF1 mice | Toxicology Study | 112-254 µg/kg/day | Intravenous (IV) | For five consecutive days | Major toxic effects observed in gastrointestinal, hepatic, and lymphoreticular systems.[6] | [6] |
| Liposomal-Echinomycin | NSG mice with MDA-MB-231 or SUM-159 xenografts | Triple-Negative Breast Cancer | 0.35 mg/kg | Intravenous (IV) | Once every three days for 5 doses | Eliminated established metastases and more potently inhibited HIF-1α activity compared to Cremophor-formulated echinomycin. | [7] |
| Echinomycin Liposomes (LEM) | BALB/c or C57BL/6 mice with 4T1, E0771, or MC38 tumors | Breast and Colon Cancer | 0.15 mg/kg or 0.25 mg/kg | Not specified | Single treatment on day 6 post-inoculation | More significant tumor growth inhibition in immunocompetent mice compared to immunodeficient mice.[8] | [8] |
| Echinomycin | NOD/SCID mice with human AML xenografts | Acute Myeloid Leukemia (AML) | 10 µg/kg | Intravenous (IV) | For 40 days | Eradicated mouse lymphoma and human AML by preferentially eliminating cancer stem cells.[9] | [9] |
| Echinomycin | Nude mice with KS-like tumors | Kaposi's Sarcoma | 200 µg/kg | In situ subcutaneous injection | Every 4-5 days | Significantly repressed tumor growth.[10] | [10] |
| Echinomycin | NOD/SCID mice with PEL xenografts | Primary Effusion Lymphoma (PEL) | 2.5 µg/kg | Intraperitoneal (IP) | Weekly | Dramatically suppressed PEL tumor progression, reducing ascites and spleen enlargement.[10] | [10] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of Quinomycin A for Polycystic Kidney Disease (PKD) Mouse Model
This protocol is adapted from a study investigating the effect of Quinomycin A on cyst progression in a PKD mouse model.[1][2]
1. Materials:
- Quinomycin A (Echinomycin)
- Sterile distilled water
- 0.2-micron sterile filter
- PKD mouse model (e.g., Pkd1RC/RC; Pkd2+/-) and wild-type (WT) littermate controls
- Standard animal handling and injection equipment
2. Preparation of Quinomycin A Solution:
- Dissolve Quinomycin A in sterile distilled water to the desired stock concentration.
- Sterile-filter the solution using a 0.2-micron filter.
- Prepare fresh solutions for administration.
3. Animal Dosing and Administration:
- House mice under standard laboratory conditions.
- At postnatal day 22 (P22), begin daily intraperitoneal (IP) injections of Quinomycin A at a dosage of 10 µg/kg body weight.
- Administer a corresponding volume of the vehicle (sterile distilled water) to the control groups.
- Continue daily injections for a total of 27 consecutive days.
- Monitor the health and body weight of the mice regularly throughout the study.
4. Endpoint Analysis:
- At the end of the treatment period, euthanize the mice.
- Collect blood for serum analysis (e.g., serum urea nitrogen).[1]
- Perfuse the mice with cold PBS.
- Collect and weigh the kidneys.
- Process one kidney for histological analysis (e.g., H&E staining to measure cystic index) and the other for molecular analysis (e.g., Western blotting for Notch pathway proteins).[1]
Protocol 2: Intraperitoneal Administration of Quinomycin for Pancreatic Cancer Xenograft Mouse Model
This protocol is based on a study evaluating the in vivo efficacy of Quinomycin against pancreatic cancer.[3]
1. Materials:
- Quinomycin
- Appropriate vehicle for solubilization (e.g., DMSO and/or polyethylene glycol)
- Human pancreatic cancer cell line (e.g., MiaPaCa-2 or PanC-1)
- Immunocompromised mice (e.g., nude mice)
- Standard animal handling, tumor implantation, and injection equipment
2. Tumor Xenograft Establishment:
- Culture the pancreatic cancer cells under standard conditions.
- Subcutaneously inject a suspension of the cancer cells into the flank of the nude mice.
- Allow the tumors to grow to a palpable size.
3. Animal Dosing and Administration:
- Randomize the mice into treatment and control groups.
- Administer Quinomycin intraperitoneally (IP) daily. The exact dosage should be determined based on preliminary dose-finding studies.
- Administer the vehicle to the control group.
- Continue the treatment for 21 consecutive days.[3]
- Monitor tumor growth (e.g., using calipers) and the overall health of the mice throughout the study.
4. Endpoint Analysis:
- At the conclusion of the treatment, euthanize the mice.
- Excise the tumors and measure their final weight and volume.
- Process tumor tissue for further analysis, such as Western blotting to assess the expression of cancer stem cell markers and Notch signaling proteins.[3]
Signaling Pathways and Experimental Workflows
The following diagrams visualize the key signaling pathways affected by this compound and a typical experimental workflow for its in vivo administration.
Caption: this compound's multifaceted mechanism of action.
Caption: A generalized experimental workflow for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinomycin A reduces cyst progression in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinomycin A targets Notch signaling pathway in pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Echinomycin protects mice against relapsed acute myeloid leukemia without adverse effect on hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Echinomycin protects mice against relapsed acute myeloid leukemia without adverse effect on hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Echinomycin: the first bifunctional intercalating agent in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposomal Formulation of HIF-1α Inhibitor Echinomycin Eliminates Established Metastases of Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Echinomycin as a promising therapeutic agent against KSHV-related malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Viability Assays with Quinomycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinomycin C, a member of the quinoxaline family of antibiotics, is a potent antitumor agent. It exerts its cytotoxic effects through the bifunctional intercalation into DNA, leading to the inhibition of DNA and RNA synthesis. Recent studies have highlighted its role in modulating critical cellular signaling pathways, making it a compound of significant interest in cancer research and drug development. These application notes provide a comprehensive overview of the use of this compound in in vitro cell viability assays, detailing its mechanism of action, effects on various cancer cell lines, and standardized protocols for assessing its efficacy.
Mechanism of Action: Inhibition of the Notch Signaling Pathway
This compound has been identified as a potent inhibitor of the Notch signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of the Notch pathway is implicated in the development and progression of various cancers. This compound's inhibitory action targets multiple components of this pathway, leading to cell cycle arrest and induction of apoptosis in cancer cells.[1]
The key molecular targets of this compound within the Notch signaling pathway include:
-
Notch Receptors: Downregulation of Notch-1, Notch-2, Notch-3, and Notch-4 receptors on the cell surface.
-
Notch Ligands: Reduction in the expression of Notch ligands, including Jagged-1, Jagged-2, and Delta-like ligands (DLL1, DLL3, DLL4).
-
γ-Secretase Complex: Inhibition of the γ-secretase complex proteins (Presenilin-1, Nicastrin, APH-1, and PEN-2), which are essential for the final cleavage and activation of Notch receptors.
-
Downstream Target Genes: Suppression of the expression of downstream target genes of the Notch pathway, such as Hes-1, Cyclin D1, and c-Myc.
The concerted inhibition of these components effectively abrogates Notch signaling, leading to decreased cancer cell viability.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the quantitative data on the effect of this compound on the viability of various cancer cell lines. The data has been compiled from multiple studies to provide a comparative overview of its potency.
| Cell Line | Cancer Type | Assay Type | Concentration | Incubation Time | Effect on Cell Viability | Reference |
| MiaPaCa-2 | Pancreatic Cancer | Proliferation Assay | 0 - 1 µM | 24, 48, 72 h | Dose- and time-dependent decrease in cell proliferation | |
| PanC-1 | Pancreatic Cancer | Proliferation Assay | 0 - 1 µM | 24, 48, 72 h | Dose- and time-dependent decrease in cell proliferation | |
| BxPC-3 | Pancreatic Cancer | Proliferation Assay | 0 - 1 µM | 24, 48, 72 h | Dose- and time-dependent decrease in cell proliferation | |
| MiaPaCa-2 | Pancreatic Cancer | Cell Cycle Analysis | up to 5 nM | 24 h | Increased number of cells in PreG0/G1 arrest | [1] |
| PanC-1 | Pancreatic Cancer | Cell Cycle Analysis | up to 5 nM | 24 h | Increased number of cells in PreG0/G1 arrest | [1] |
| MiaPaCa-2 | Pancreatic Cancer | Apoptosis Assay | 5 nM | - | Induction of apoptosis (cleaved caspase-3) | [1] |
| PanC-1 | Pancreatic Cancer | Apoptosis Assay | 5 nM | - | Induction of apoptosis (cleaved caspase-3) | [1] |
| HPNE | Normal Pancreatic Ductal Epithelial | Proliferation Assay | 50 nM | 48 h | No significant effect on proliferation |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the Notch signaling pathway.
Experimental Workflow Diagram
References
Probing the Intricacies of DNA Recognition: Techniques for Measuring DNA Intercalation by Quinomycin C
For Immediate Release
[City, State] – [Date] – In the realm of molecular biology and drug development, understanding the precise mechanisms by which small molecules interact with DNA is paramount. Quinomycin C, a member of the quinoxaline family of antibiotics alongside the well-studied echinomycin, is a potent DNA bis-intercalator, inserting two quinoxaline rings into the DNA double helix. This interaction underpins its significant antimicrobial and antitumor activities. For researchers and scientists dedicated to harnessing the therapeutic potential of such compounds, a robust toolkit of biophysical techniques is essential to characterize these binding events. This document provides detailed application notes and protocols for key methods used to measure the intercalation of this compound with DNA.
Introduction to this compound-DNA Intercalation
This compound, like other quinomycin antibiotics, exhibits a strong preference for CpG sequences in DNA.[1][2][3] The binding process involves the insertion of its two planar quinoxaline chromophores between DNA base pairs, a mode of interaction known as bis-intercalation.[4] This binding event induces significant conformational changes in the DNA, including unwinding and lengthening of the helix, which can interfere with essential cellular processes such as transcription and replication.[5] A thorough quantitative and qualitative understanding of this binding is crucial for the development of new therapeutic agents with improved efficacy and specificity.
Spectroscopic Techniques for Characterizing Binding
Spectroscopic methods are fundamental in studying DNA-ligand interactions as they provide insights into the binding mode, binding strength, and conformational changes occurring upon complex formation.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is an accessible technique to detect DNA intercalation. The interaction of this compound with DNA typically leads to changes in the absorption spectrum of the drug.[6][7]
Key Observations:
-
Hypochromism: A decrease in the molar absorptivity of the quinoxaline chromophores upon binding.
-
Bathochromic Shift (Red Shift): A shift in the wavelength of maximum absorption to a longer wavelength.
These spectral changes are indicative of the close proximity of the drug's chromophores with the DNA bases, a hallmark of intercalation.[7]
Experimental Protocol: UV-Vis Absorption Titration
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and determine its concentration spectrophotometrically. Note that echinomycin, a related compound, has a molar extinction coefficient of 11,500 M⁻¹ cm⁻¹ at 325 nm in aqueous buffer.[8]
-
Prepare a stock solution of calf thymus DNA (ct-DNA) or a specific DNA oligonucleotide in the desired buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the DNA concentration by measuring the absorbance at 260 nm (using ε = 6600 M⁻¹(bp) cm⁻¹).[9]
-
-
Titration:
-
Place a fixed concentration of this compound (e.g., 10-50 µM) in a 1 cm path length quartz cuvette.
-
Record the initial absorption spectrum (typically in the 300-500 nm range for the drug).
-
Incrementally add small aliquots of the DNA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-5 minutes before recording the absorption spectrum.
-
-
Data Analysis:
-
Correct the spectra for the dilution effect.
-
Plot the absorbance at the λmax of the drug as a function of the DNA concentration.
-
The binding constant (Kb) can be determined by fitting the data to appropriate binding models, such as the Scatchard plot or by using non-linear regression analysis of the absorbance change versus DNA concentration.[6][9]
-
Fluorescence Spectroscopy
Fluorescence spectroscopy offers higher sensitivity compared to UV-Vis spectroscopy. While this compound itself is not highly fluorescent, competitive displacement assays using a fluorescent DNA probe like Ethidium Bromide (EtBr) are commonly employed.[10]
Principle of Competitive Binding Assay: EtBr is a well-known DNA intercalator that exhibits a significant increase in fluorescence upon binding to DNA. A molecule that can displace EtBr from the DNA will cause a quenching of the EtBr fluorescence. The extent of quenching is proportional to the binding affinity of the competing molecule.[10]
Experimental Protocol: Ethidium Bromide Displacement Assay
-
Preparation of Solutions:
-
Prepare a stock solution of Ethidium Bromide (EtBr) in water.
-
Prepare a solution of ct-DNA and EtBr in buffer (e.g., Tris-HCl buffer, pH 7.4) at a concentration where the fluorescence of EtBr is significantly enhanced (e.g., 10 µM ct-DNA, 1 µM EtBr).
-
Prepare a stock solution of this compound.
-
-
Fluorescence Measurement:
-
Place the ct-DNA-EtBr complex solution in a fluorescence cuvette.
-
Measure the initial fluorescence emission spectrum (excitation at ~520 nm, emission scan from ~550 to 700 nm).[10]
-
Add increasing concentrations of this compound to the cuvette.
-
After each addition, incubate for a few minutes to reach equilibrium and then record the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (~600 nm) against the concentration of this compound.
-
The quenching of EtBr fluorescence indicates that this compound is displacing EtBr from the DNA.
-
The binding constant of this compound can be calculated using the Stern-Volmer equation or by fitting the data to a competitive binding model.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring conformational changes in chiral molecules like DNA.[5] The B-form DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Intercalation of this compound induces significant changes in the DNA conformation, which are reflected in the CD spectrum.[11][12]
Key Observations:
-
Changes in the intensity and position of the characteristic DNA CD bands.
-
Induction of a new CD signal in the region where the drug absorbs light, indicating that the achiral drug molecule has become optically active due to its chiral binding environment within the DNA.
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation:
-
CD Measurement:
-
Record the CD spectrum of the DNA solution alone in a 1 cm path length quartz cuvette.
-
Add increasing amounts of this compound to the DNA solution.
-
After each addition, equilibrate the sample and record the CD spectrum, typically from 220 to 400 nm.
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Analyze the changes in the DNA CD bands and the appearance of any induced CD signals for this compound. These changes provide qualitative information about the binding and the resulting conformational alterations of the DNA.
-
Thermodynamic Characterization
Isothermal Titration Calorimetry (ITC)
ITC is a highly rigorous technique that directly measures the heat released or absorbed during a binding event.[14][15] A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. However, the low aqueous solubility of quinomycins like echinomycin can present a challenge for ITC experiments.[8]
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation:
-
Prepare a solution of DNA (e.g., 5-20 µM) in the desired buffer.
-
Prepare a solution of this compound (typically 10-20 times the concentration of the DNA) in the exact same buffer to minimize heats of dilution.[15] Due to solubility issues, a co-solvent like DMSO may be necessary, but its concentration must be identical in both the DNA and drug solutions.
-
Thoroughly degas both solutions before the experiment.
-
-
ITC Measurement:
-
Load the DNA solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small injections (e.g., 5-10 µL) of the this compound solution into the DNA solution.
-
The heat change after each injection is measured.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to DNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Ka, ΔH, and n.
-
Quantitative Data Summary
| Technique | Parameter Measured | Typical Values for Quinomycin/Echinomycin-DNA Interaction | Reference(s) |
| UV-Vis Spectroscopy | Binding Constant (Kb) | 10⁵ - 10⁷ M⁻¹ | [6][16] |
| Fluorescence Spectroscopy | Binding Constant (Kb) from competitive assay | 10⁵ - 10⁶ M⁻¹ | [17] |
| Isothermal Titration Calorimetry | Binding Affinity (Ka), ΔH, ΔS, Stoichiometry (n) | ΔG° = –7.6 kcal mol⁻¹, ΔH = +3.8 kcal mol⁻¹, ΔS = +38.9 cal mol⁻¹ K⁻¹ (for Echinomycin at 20°C) | [8] |
| Differential Scanning Calorimetry | ΔH, ΔTm | ΔH = +3.8 kcal mol⁻¹, ΔTm up to 20°C | [8] |
| DNA Footprinting | Binding Site Size | 4-6 base pairs | [1][18] |
Note: The exact values can vary depending on the specific DNA sequence, buffer conditions (especially ionic strength), and temperature.
Structural and Kinetic Analysis
DNA Footprinting
DNA footprinting is a high-resolution technique used to identify the specific binding sites of a ligand on a DNA fragment.[1][2] The principle is that the bound ligand protects the DNA from cleavage by a nuclease (like DNase I) or a chemical agent. When the DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint" - a region of the gel where the cleavage pattern is absent. Interestingly, for echinomycin, enhanced cleavage is often observed in the AT-rich regions flanking the binding sites, suggesting that the drug induces conformational changes in the neighboring DNA.[1][2]
Experimental Workflow: DNase I Footprinting
Caption: DNase I footprinting workflow to identify this compound binding sites.
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions.[19][20][21] It allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium binding constant (KD) can be calculated.
Experimental Workflow: Surface Plasmon Resonance
Caption: SPR workflow for kinetic analysis of this compound-DNA binding.
Conclusion
The study of this compound-DNA intercalation requires a multi-faceted approach, employing a combination of spectroscopic, thermodynamic, and structural biology techniques. The protocols and data presented here provide a comprehensive guide for researchers to quantitatively and qualitatively characterize these crucial molecular interactions. Such detailed understanding is instrumental in the rational design of novel DNA-targeting therapeutic agents.
References
- 1. Sequence-specific binding of echinomycin to DNA: evidence for conformational changes affecting flanking sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Footprinting studies on the effect of echinomycin on the structure of a bent DNA fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperativity in the binding of echinomycin to DNA fragments containing closely spaced CpG sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and functional analyses of the echinomycin resistance conferring protein Ecm16 from Streptomyces lasalocidi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Energetics of echinomycin binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents [mdpi.com]
- 10. Preliminary spectroscopic studies of the interactions between 9-fluoro-5-alkyl-12(H)-quino[3,4-b][1,4]benzothiazine chloride and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Circular dichroism studies on the echinomycin--DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic binding of actinomycin D and echinomycin to DNA mismatch sites and their combined anti-tumour effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Derivatives [mdpi.com]
- 17. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 18. dervan.caltech.edu [dervan.caltech.edu]
- 19. Surface plasmon resonance for real-time detection of molecular interactions between chromomycin and target DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Quinomycin C Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinomycin C is a member of the quinoxaline family of antibiotics and is known for its potent antitumor properties.[1] Like its close analog Quinomycin A (also known as Echinomycin), it functions as a DNA intercalating agent, inserting itself into the DNA double helix, which can lead to the inhibition of DNA replication and RNA synthesis.[2][3][4] This mechanism of action underlies its cytotoxic effects. Recent research has highlighted the role of the closely related Quinomycin A in inhibiting Hypoxia-Inducible Factor-1 (HIF-1) and modulating the Notch signaling pathway, making these compounds valuable tools in cancer research and drug development.[5][6][7]
These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for routine laboratory use.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₅₅H₇₂N₁₂O₁₂S₂ | [8] |
| Molecular Weight | 1157.37 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
Solubility and Stability
Proper solubilization and storage are critical for maintaining the biological activity of this compound.
| Solvent | Solubility | Reference |
| DMSO | Soluble | [1] |
| DMF | Soluble (inferred from Quinomycin A) | [9][10] |
| Ethanol | Limited solubility (inferred from Quinomycin A) | [9][10] |
| Methanol | Limited solubility (inferred from Quinomycin A) | [9][10] |
| Water | Poor solubility (inferred from Quinomycin A) | [10] |
| Storage Condition | Stability | Recommendation | Reference |
| Lyophilized Powder | >3 years at -20°C | Store in a dry, dark environment. | [1] |
| Stock Solution (in DMSO) | Long-term (months to years) at -20°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | [1][11] |
| Stock Solution (in DMSO) | Short-term (days to weeks) at 0-4°C | For immediate use. Protect from light. | [1] |
Experimental Protocols
Preparation of a 1 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 1 mM stock solution of this compound, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out 1.16 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Storage: Store the aliquots at -20°C for long-term storage. For short-term use, a working aliquot can be stored at 4°C for a few days, protected from light.
Workflow for Preparing this compound Stock Solution
The following diagram illustrates the general workflow for preparing a sterile stock solution of this compound.
Workflow for preparing this compound stock solution.
Mechanism of Action: Inhibition of the Notch Signaling Pathway
Quinomycin A, a close analog of this compound, has been shown to be a potent inhibitor of the Notch signaling pathway, which is often dysregulated in cancer.[5][6] Quinomycin A can downregulate the expression of Notch receptors (Notch1-4), their ligands (e.g., Jagged1, Jagged2), and downstream target genes like Hes-1.[5][6][12] This inhibition of the Notch pathway contributes to its anti-cancer and anti-cancer stem cell activity.[6] Given the structural similarity, this compound is presumed to act through a similar mechanism.
Inhibition of the Notch signaling pathway by this compound.
Safety and Handling
This compound is a potent cytotoxic agent and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses when handling this compound powder and solutions.
-
Containment: Handle the powder in a chemical fume hood or a designated containment area to avoid inhalation of dust.
-
Disposal: Dispose of all waste materials contaminated with this compound according to your institution's guidelines for cytotoxic waste.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional laboratory guidance and institutional safety protocols. Researchers should always consult the relevant Safety Data Sheet (SDS) for this compound before use.
References
- 1. medkoo.com [medkoo.com]
- 2. Echinomycin | C51H64N12O12S2 | CID 6857732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Echinomycin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Quinomycin A targets Notch signaling pathway in pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|lookchem [lookchem.com]
- 9. mybiosource.com [mybiosource.com]
- 10. bioaustralis.com [bioaustralis.com]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Quinomycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinomycin C, also known as Echinomycin, is a potent antineoplastic agent belonging to the quinoxaline family of antibiotics.[1] Its primary mechanism of action involves the bifunctional intercalation into DNA, which subsequently inhibits DNA and RNA synthesis. Notably, this compound is a highly effective inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α) DNA-binding activity, a crucial transcription factor in tumor progression and angiogenesis.[1] By disrupting these fundamental cellular processes, this compound can induce cell cycle arrest, apoptosis, and the generation of reactive oxygen species (ROS) in cancer cells.
Flow cytometry is a powerful technique for the single-cell analysis of these effects. This application note provides detailed protocols for assessing apoptosis, cell cycle distribution, and intracellular ROS levels in cells treated with this compound, along with representative data and visualizations to guide researchers in their investigations.
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of a human cancer cell line (e.g., MiaPaCa-2 pancreatic cancer cells) treated with this compound for 24 hours.
Table 1: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (0.1% DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound (5 nM) | 65.8 ± 3.5 | 22.1 ± 2.9 | 12.1 ± 1.5 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment | Sub-G0/G1 Phase (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (0.1% DMSO) | 1.5 ± 0.5 | 55.3 ± 2.8 | 28.1 ± 1.9 | 15.1 ± 1.2 |
| This compound (5 nM) | 10.2 ± 1.8 | 68.4 ± 3.1 | 12.5 ± 2.0 | 8.9 ± 1.1 |
Note: The increase in the Sub-G0/G1 population is indicative of apoptotic cells with fragmented DNA. The accumulation of cells in the G0/G1 phase suggests a "PreG0/G1 arrest".
Table 3: Reactive Oxygen Species (ROS) Analysis by H2DCFDA Staining (Illustrative Data)
| Treatment | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in ROS Production |
| Vehicle Control (0.1% DMSO) | 150 ± 25 | 1.0 |
| This compound (5 nM) | 450 ± 50 | 3.0 |
| Positive Control (H₂O₂) | 750 ± 60 | 5.0 |
Note: This data is illustrative of the expected increase in intracellular ROS levels following treatment with a DNA-damaging agent that induces apoptosis.
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the binding of the HIF-1 complex to the Hypoxia Response Element (HRE) on DNA.
Caption: A generalized workflow for analyzing cells treated with this compound using flow cytometry.
Experimental Protocols
Apoptosis Assay using Annexin V and Propidium Iodide
This protocol is for the detection of apoptosis by measuring the externalization of phosphatidylserine and plasma membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Treated and control cells
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Treat cells with the desired concentrations of this compound (e.g., 5 nM) and a vehicle control (e.g., 0.1% DMSO) for the specified duration (e.g., 24 hours).
-
-
Harvesting:
-
Carefully collect the cell culture supernatant (which may contain floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Cell Cycle Analysis using Propidium Iodide
This protocol is for analyzing the distribution of cells in different phases of the cell cycle based on DNA content.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in a permeabilization buffer)
-
70% Ethanol, ice-cold
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells
Procedure:
-
Cell Preparation and Harvesting:
-
Prepare and treat cells with this compound as described in the apoptosis assay (Protocol 1, steps 1.1-2.4).
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel.
-
Use software (e.g., FlowJo, ModFit LT) to model the cell cycle phases (Sub-G1, G0/G1, S, and G2/M) from the DNA content histogram.
-
Intracellular Reactive Oxygen Species (ROS) Assay using H2DCFDA
This protocol is for the measurement of intracellular ROS levels.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Treated and control cells
-
Positive control (e.g., H₂O₂)
Procedure:
-
Cell Preparation and Treatment:
-
Prepare and treat cells with this compound as described in the apoptosis assay (Protocol 1, steps 1.1-1.2).
-
-
Staining:
-
Prepare a 5-10 µM working solution of H2DCFDA in pre-warmed PBS or HBSS immediately before use.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.
-
Add the H2DCFDA working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
-
Harvesting:
-
After incubation, remove the H2DCFDA solution and wash the cells once with PBS.
-
Detach the cells using trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend in cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer, exciting the dye at 488 nm and detecting the emission at ~525 nm (FITC channel).
-
Quantify the shift in fluorescence intensity in this compound-treated cells relative to the vehicle control. A positive control (e.g., cells treated with H₂O₂) should be included to confirm the assay is working correctly.
-
References
Application Notes and Protocols for Studying Quinomycin C in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and execution of studies investigating the efficacy of Quinomycin C in xenograft models of cancer. The protocols outlined below are intended to serve as a detailed starting point, which can be adapted based on the specific cancer cell line and research objectives.
Introduction
This compound, also known as Quinomycin A, is a potent antineoplastic agent that belongs to the quinoxaline family of antibiotics.[1] Its mechanism of action involves the inhibition of two key cellular pathways implicated in cancer progression: the Notch signaling pathway and the activity of hypoxia-inducible factor-1 (HIF-1).[1] By targeting these pathways, this compound has the potential to inhibit tumor growth, suppress cancer stem cell populations, and overcome therapeutic resistance.[2] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research, providing an in vivo platform to evaluate the efficacy of novel therapeutic agents like this compound.[3][4]
Data Presentation
Quantitative data from xenograft studies should be meticulously recorded and organized for clear interpretation and comparison between treatment groups. The following tables provide a template for summarizing key experimental parameters and results.
Table 1: Experimental Design Summary
| Parameter | Description |
| Cancer Cell Line | e.g., Pancreatic (MiaPaCa-2, PanC-1), Breast (MCF-7), etc. |
| Animal Model | e.g., Nude mice (athymic), NOD/SCID mice |
| Number of Animals per Group | Typically 8-10 mice per group[3] |
| Tumor Implantation Site | Subcutaneous (flank) is common for ease of measurement[5] |
| Cell Inoculum | e.g., 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of PBS or Matrigel |
| Treatment Groups | 1. Vehicle Control2. This compound (e.g., 10 µg/kg)3. Positive Control (Standard-of-care drug) |
| Drug Administration Route | Intraperitoneal (IP) injection |
| Dosing Schedule | e.g., Daily for 21-28 days |
| Primary Endpoint | Tumor volume, Tumor growth inhibition (TGI) |
| Secondary Endpoints | Body weight, Clinical signs of toxicity, Biomarker analysis |
Table 2: Tumor Growth Inhibition (TGI) Data
| Treatment Group | Mean Tumor Volume (Day X) (mm³) ± SEM | Percent TGI (%) | p-value (vs. Vehicle) |
| Vehicle Control | N/A | N/A | |
| This compound (dose) | |||
| Positive Control |
Note: TGI is calculated as: (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100
Table 3: Animal Body Weight Monitoring
| Treatment Group | Mean Body Weight (Day 0) (g) ± SEM | Mean Body Weight (Day X) (g) ± SEM | Percent Body Weight Change (%) |
| Vehicle Control | |||
| This compound (dose) | |||
| Positive Control |
Experimental Protocols
I. Cell Culture and Preparation for Implantation
-
Cell Line Culture: Culture the selected cancer cell line according to the supplier's recommendations. Ensure cells are in the exponential growth phase and have a viability of >95% as determined by trypan blue exclusion. It is recommended to passage the cells at least twice after thawing from cryogenic storage before implantation.[5]
-
Harvesting and Cell Counting:
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Harvest the cells using an appropriate dissociation reagent (e.g., Trypsin-EDTA).
-
Neutralize the dissociation reagent with complete culture medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Perform an accurate cell count using a hemocytometer or an automated cell counter.
-
-
Preparation of Cell Inoculum:
-
Centrifuge the required number of cells and resuspend the pellet in cold, sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio) at the desired concentration (e.g., 1 x 10^7 cells/mL). Matrigel can improve tumor take rates.[6]
-
Keep the cell suspension on ice until injection to maintain viability.[5]
-
II. Xenograft Tumor Implantation (Subcutaneous)
-
Animal Handling and Anesthesia:
-
Acclimatize the immunocompromised mice for at least one week before the experiment.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation or an injectable anesthetic cocktail like ketamine/xylazine).
-
-
Implantation Procedure:
-
Shave and sterilize the injection site on the flank of the mouse with an alcohol wipe.
-
Gently lift the skin and insert a 25-27 gauge needle subcutaneously.
-
Slowly inject the cell suspension (typically 100-200 µL) to form a subcutaneous bleb.
-
Carefully withdraw the needle to prevent leakage of the cell suspension.
-
Monitor the mice until they have fully recovered from anesthesia.
-
III. This compound Preparation and Administration
-
Preparation of this compound Solution:
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse securely. One common method is to hold the mouse by the scruff of the neck and allow its body to rest on your forearm.
-
Tilt the mouse's head slightly downwards to allow the abdominal organs to shift forward.[9]
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.[2][9]
-
The angle of injection should be approximately 30-45 degrees.[9]
-
Gently aspirate to ensure no fluid or blood is drawn back, then slowly inject the this compound solution.
-
IV. Tumor Measurement and Monitoring
-
Tumor Volume Measurement:
-
Once tumors become palpable, measure the tumor dimensions (length and width) 2-3 times per week using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
-
Animal Monitoring:
-
Monitor the body weight of each animal 2-3 times per week as an indicator of general health and treatment-related toxicity.
-
Observe the animals daily for any clinical signs of distress, such as changes in posture, activity, or grooming.
-
Euthanize animals if the tumor volume exceeds a predetermined size (e.g., 2000 mm³), if there is significant weight loss (>20%), or if they show signs of severe morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
V. Endpoint Analysis
-
Tumor Excision and Analysis:
-
At the end of the study, euthanize the mice and carefully excise the tumors.
-
Measure the final tumor weight.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, qPCR) to assess the downstream effects of this compound on the Notch and HIF-1 pathways.
-
Another portion of the tumor should be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
Mandatory Visualizations
This compound Mechanism of Action
Caption: this compound inhibits both the Notch signaling pathway and HIF-1α activity.
Experimental Workflow for this compound Xenograft Study
Caption: Workflow for a typical this compound xenograft efficacy study.
References
- 1. Quinomycin A reduces cyst progression in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quinomycin A reduces cyst progression in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Hypoxia-Inducible Factor-1 (HIF-1) with Quinomycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia).[1][2][3] It is a heterodimeric protein composed of an oxygen-regulated HIF-1α subunit and a constitutively expressed HIF-1β subunit.[1][2] Under normoxic conditions, HIF-1α is rapidly degraded via prolyl hydroxylation and subsequent ubiquitination by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex.[4][5] However, under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoters of target genes.[3][4] This activation leads to the transcription of genes involved in angiogenesis, glucose metabolism, cell survival, and other processes that allow cells to adapt to the hypoxic environment.[4][5] Due to its critical role in tumor progression and angiogenesis, HIF-1 is a key target for cancer therapy.[6][7]
Quinomycin C, also known as Echinomycin, is a potent, cell-permeable small molecule that inhibits the activity of HIF-1.[8][9] Its primary mechanism of action is the inhibition of HIF-1's ability to bind to DNA.[8][9][10] This makes this compound a valuable tool for studying the physiological and pathological roles of the HIF-1 signaling pathway.
Application Notes
This compound can be utilized in a variety of in vitro assays to investigate the HIF-1 signaling pathway. It has been shown to effectively inhibit the hypoxic induction of HIF-1 target genes, such as Vascular Endothelial Growth Factor (VEGF).[8][10] Researchers can use this compound to:
-
Elucidate the downstream effects of HIF-1 inhibition in various cell types.
-
Investigate the role of HIF-1 in specific cellular processes like angiogenesis, metabolism, and apoptosis.
-
Validate the findings from genetic knockdown or knockout studies of HIF-1.
-
Screen for potential synergistic effects with other therapeutic agents.
It is important to note that this compound has a dual effect on HIF-1 activity depending on the oxygen tension. While it strongly inhibits HIF-1 activity under hypoxic conditions, it has been observed to increase HIF-1 activity under normoxic conditions at low concentrations.[7] Therefore, appropriate controls are crucial for interpreting experimental results. Moreover, like many small molecule inhibitors, potential off-target effects should be considered, and results should be validated with complementary approaches.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on HIF-1 activity and its downstream targets.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Cancer Stem Cells) | - | 29.4 pM | [8] |
| EC50 (Luciferase Expression) | U251-HRE | 1.2 nM | [8] |
| IC50 (Cell Viability) | H1944 | 3.9 ± 1.1 nM | [11] |
Table 2: Effect of this compound on Gene Expression
| Treatment | Cell Line | Target Gene | Effect | Reference |
| This compound (0-10 nM, 16h) | U251 | VEGF mRNA | Dose-dependent inhibition of hypoxia-induced expression | [8] |
| This compound (5 nM) | MiaPaCa-2, PanC-1 | Cyclin D1, c-Myc | Reduced protein expression | [12] |
Mandatory Visualization
Caption: HIF-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying this compound's effect on HIF-1.
Experimental Protocols
HIF-1α Western Blot Protocol
This protocol is for the detection of HIF-1α protein levels in cell lysates. Proper sample preparation is critical as HIF-1α is rapidly degraded under normoxic conditions.
Materials:
-
Cells of interest
-
This compound
-
Hypoxia chamber or chemical hypoxia-mimicking agents (e.g., CoCl₂, DFO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels (7.5% recommended)[13]
-
PVDF or nitrocellulose membranes[13]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[13]
-
Primary antibody: anti-HIF-1α
-
Secondary antibody: HRP-conjugated anti-primary antibody species
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound and incubate under normoxic or hypoxic conditions for the desired time.
-
Cell Lysis:
-
For hypoxic samples, perform lysis quickly inside a hypoxia chamber or on ice immediately after removal from the chamber.[14]
-
Wash cells with ice-cold PBS.
-
Add lysis buffer with protease inhibitors and scrape the cells. Alternatively, lyse cells directly in Laemmli sample buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with primary anti-HIF-1α antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C or for 1-2 hours at room temperature.[13]
-
Wash the membrane three times with TBST for 5-15 minutes each.[13]
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST for 5-15 minutes each.[13]
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
HIF-1 Reporter Gene (Luciferase) Assay
This assay measures the transcriptional activity of HIF-1 by using a reporter construct containing multiple copies of the HRE sequence upstream of a luciferase gene.[15][16][17]
Materials:
-
Cells of interest
-
HRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)[15]
-
Transfection reagent
-
This compound
-
Hypoxia chamber or chemical mimetics
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with this compound and expose them to normoxic or hypoxic conditions for 18-24 hours.[15][17]
-
Cell Lysis: Wash cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.
-
Luminometry:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence (this represents HRE-driven transcription).
-
Add the Renilla luciferase substrate (or other control) and measure the luminescence (for normalization of transfection efficiency).
-
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each condition. Express the results as fold induction relative to the untreated normoxic control.
RT-qPCR for HIF-1 Target Genes (e.g., VEGFA)
This protocol quantifies the mRNA expression levels of HIF-1 target genes.
Materials:
-
Treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for the target gene (e.g., VEGFA) and a housekeeping gene (e.g., β-actin, GAPDH)[18][19]
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from treated cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.[18]
-
Quantitative PCR (qPCR):
-
Set up the qPCR reaction with cDNA template, primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[20]
-
-
Data Analysis: Use the 2-ΔΔCt method to calculate the relative expression of the target gene, normalized to the housekeeping gene.[20]
Cell Viability/Cytotoxicity Assay
This assay is essential to determine if the observed effects of this compound are due to specific HIF-1 inhibition or general cytotoxicity.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT or Neutral Red solution
-
Solubilization solution (e.g., DMSO for MTT, 1% acetic acid in 50% ethanol for Neutral Red)[21]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 24-72 hours.
-
Assay:
-
For Neutral Red Assay: Incubate cells with Neutral Red dye for 2 hours. Wash, and then solubilize the absorbed dye.[21]
-
For MTT Assay: Incubate cells with MTT solution. After incubation, solubilize the formazan crystals with a solubilization solution.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
References
- 1. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]
- 2. Hypoxia-inducible factor 1 (HIF-1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 5. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using β-Lactamase and NanoLuc Luciferase Reporter Gene Assays to Identify Inhibitors of the HIF-1 Signaling Pathway | Springer Nature Experiments [experiments.springernature.com]
- 7. Dual effect of echinomycin on hypoxia-inducible factor-1 activity under normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Echinomycin, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. flore.unifi.it [flore.unifi.it]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 14. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 15. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HIF-1α-related Assays (Hypoxia) | Proteintech [ptglab.com]
- 18. Hypoxia-inducible factor 1 upregulation of both VEGF and ANGPTL4 is required to promote the angiogenic phenotype in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Differential expression of HIF1A and its downstream target VEGFA in the main subtypes of renal cell carcinoma and their impact on patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Solubility Challenges of Quinomycin C: A Technical Guide
For researchers, scientists, and drug development professionals, the experimental utility of Quinomycin C, a potent anticancer agent, is often hampered by its poor aqueous solubility. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address and overcome these solubility challenges, ensuring the successful application of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound, also known as Echinomycin, is a hydrophobic molecule with very low water solubility. It is, however, soluble in several organic solvents. Qualitative solubility assessments indicate that it is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in ethanol and methanol, and poor solubility in water.
Q2: How can I prepare a stock solution of this compound?
Preparing a concentrated stock solution in a suitable organic solvent is the first step for most experiments. DMSO is a commonly used solvent for this compound.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molar Mass: approximately 1101.26 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh out 1.1 mg of this compound powder.
-
Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add 100 µL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat to prevent degradation.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Note: When further diluting the DMSO stock solution in aqueous media for cell-based assays, it is crucial to ensure that the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1][2][3] Perform serial dilutions in the aqueous medium, mixing thoroughly at each step to minimize precipitation.
Troubleshooting Poor Solubility in Experiments
If you are encountering precipitation or insolubility issues with this compound during your experiments, consider the following troubleshooting strategies.
Quantitative Solubility Data
Having quantitative data on the solubility of this compound in various solvents can aid in selecting the appropriate solvent system for your experiment. The following table summarizes available solubility data.
| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| Dimethyl Sulfoxide (DMSO) | 5 | ~4.54 | |
| 5% Cremophor EL / 5% Ethanol / 90% Water | 0.4 | ~0.36 |
Table 1. Quantitative Solubility of this compound. This table provides a summary of the reported solubility of this compound in different solvent systems.
Advanced Solubility Enhancement Techniques
For experiments requiring higher aqueous concentrations of this compound, several formulation strategies can be employed.
Co-solvency
The addition of a water-miscible organic solvent (co-solvent) can significantly enhance the solubility of hydrophobic compounds.
Objective: To prepare a solution of this compound in a co-solvent system for in vitro or in vivo studies.
Materials:
-
This compound
-
Ethanol
-
Propylene Glycol (PG) or Polyethylene Glycol 400 (PEG 400)
-
Sterile water or buffer (e.g., PBS)
Procedure:
-
Initial Dissolution: Dissolve the desired amount of this compound in a minimal volume of ethanol.
-
Co-solvent Addition: To this solution, add the co-solvent (PG or PEG 400) and mix well. A common starting ratio is 10-20% ethanol and 40-50% co-solvent.
-
Aqueous Phase Addition: Slowly add the aqueous phase (water or buffer) to the organic solution while continuously stirring or vortexing. This should be done dropwise to prevent precipitation.
-
Final Formulation: The final formulation might consist of, for example, 10% ethanol, 40% PEG 400, and 50% water. The exact ratios may need to be optimized for your specific concentration requirements and experimental system.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.
Objective: To prepare an aqueous solution of this compound using γ-cyclodextrin.
Materials:
-
This compound
-
γ-cyclodextrin
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer
Procedure:
-
This compound Solution: Prepare a 1 mg/mL stock solution of this compound in chloroform.
-
Cyclodextrin Solution: Prepare a 1 mg/mL solution of γ-cyclodextrin in PBS (pH 7.4).
-
Complexation: Slowly add the this compound/chloroform solution to the γ-cyclodextrin solution with continuous stirring. A molar ratio of 1:2 (this compound:γ-cyclodextrin) is a good starting point.
-
Solvent Evaporation: Continue stirring the mixture at room temperature to allow the chloroform to evaporate.
-
Final Solution: The resulting aqueous solution contains the this compound-γ-cyclodextrin inclusion complex.
Solid Dispersion
Solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state, which can enhance the dissolution rate and solubility.
Objective: To prepare a solid dispersion of this compound to improve its dissolution in aqueous media.
Materials:
-
This compound
-
A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Poloxamer 188)
-
A suitable organic solvent (e.g., dichloromethane, methanol)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolution: Dissolve both this compound and the carrier polymer in the organic solvent. The drug-to-carrier ratio may need to be optimized (e.g., 1:5).[4]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by drying in a vacuum oven at a controlled temperature. This will result in a solid mass.
-
Milling and Sieving: Grind the solid mass into a fine powder and pass it through a sieve to obtain particles of a uniform size.
-
Dissolution Testing: The resulting solid dispersion powder can then be dissolved in an aqueous medium for experimental use. The dissolution rate and apparent solubility should be significantly enhanced compared to the pure drug.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental procedures and the biological context of this compound's action, the following diagrams are provided.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quinomycin C Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Quinomycin C in in vivo experiments. The information is designed to assist in the critical process of dosage optimization to achieve therapeutic efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound belongs to the quinoxaline family of antibiotics and functions as a DNA intercalating agent. Its planar quinoxaline rings insert between DNA base pairs, a process known as bifunctional intercalation. This interaction can inhibit DNA replication and RNA synthesis, leading to cytotoxic effects. Additionally, quinomycins, such as the closely related Quinomycin A (Echinomycin), are potent inhibitors of Hypoxia-Inducible Factor-1 alpha (HIF-1α) DNA-binding activity.[1][2][3] HIF-1α is a key transcription factor in tumor progression and metastasis, making its inhibition a critical aspect of this compound's anti-cancer potential.[2][3]
Q2: Where should I start with dose selection for this compound in my animal model?
For Quinomycin A (Echinomycin), reported in vivo doses in mice have ranged from 10 µg/kg to as high as 692 µg/kg for single-dose intravenous or intraperitoneal administrations.[4][5] For multi-day studies in mice, doses have been in the range of 112-254 µg/kg/day for five consecutive days.[4] It is crucial to initiate a pilot dose-range finding study starting with a low dose and escalating in different animal groups to determine the maximum tolerated dose (MTD).
Q3: What are the key factors to consider when designing an in vivo study with this compound?
Several factors must be considered:
-
Animal Model: The species, strain, sex, and age of the animals can significantly influence the pharmacokinetics and pharmacodynamics of a compound.
-
Route of Administration: The route (e.g., intravenous, intraperitoneal, oral) will affect the bioavailability and, consequently, the effective dose. Quinomycins have poor water solubility, which may necessitate a specific formulation for in vivo delivery.[3][6]
-
Dosing Frequency and Duration: The half-life of the compound and the desired therapeutic effect will dictate the dosing schedule.
-
Endpoint Measurement: Clearly defined efficacy and toxicity endpoints are essential for evaluating the dose-response relationship. This includes monitoring tumor growth, specific biomarkers, animal weight, and clinical signs of toxicity.
Troubleshooting Guide
Issue 1: High Toxicity or Mortality in the Treatment Group
| Potential Cause | Troubleshooting Steps |
| Starting dose is too high. | - Immediately reduce the dose in subsequent cohorts. - Review the LD50 data for closely related compounds (see Table 2) to ensure the starting dose is well below these values. - Conduct a more granular dose-escalation study with smaller dose increments. |
| Rapid drug absorption and high peak concentration (Cmax). | - Consider a different route of administration that allows for slower absorption (e.g., subcutaneous instead of intravenous). - If using intravenous administration, consider a slower infusion rate. - Explore formulation strategies, such as liposomal encapsulation, which can alter the pharmacokinetic profile and potentially reduce toxicity.[6] |
| Vehicle-related toxicity. | - Administer a vehicle-only control group to assess the toxicity of the formulation itself. - If the vehicle is toxic, explore alternative, well-tolerated vehicles. |
| Cumulative toxicity with repeated dosing. | - Reduce the frequency of administration (e.g., every other day instead of daily). - Decrease the dose for subsequent administrations. - Implement "drug holidays" in the treatment schedule. |
Issue 2: Lack of Efficacy at the Tested Doses
| Potential Cause | Troubleshooting Steps |
| Dose is too low. | - If no toxicity was observed, cautiously escalate the dose in the next cohort of animals. - Ensure the dose range being tested is informed by in vitro IC50 data and any available in vivo data for similar compounds. |
| Poor bioavailability. | - Confirm the solubility and stability of this compound in the chosen vehicle. - Consider a route of administration with higher bioavailability (e.g., intravenous). - Conduct pharmacokinetic studies to measure the plasma and tumor concentrations of this compound. |
| Rapid metabolism or clearance. | - Increase the frequency of administration to maintain therapeutic concentrations. - If pharmacokinetic data is available, use it to model a more optimal dosing regimen. |
| Target is not effectively engaged. | - Measure downstream biomarkers of HIF-1α inhibition in tumor tissue to confirm target engagement at the tested doses.[2] |
Issue 3: High Variability in Response Within the Same Treatment Group
| Potential Cause | Troubleshooting Steps |
| Inconsistent drug administration. | - Ensure all personnel are thoroughly trained on the administration technique (e.g., injection volume, site, and speed). - Use appropriate animal handling and restraint techniques to minimize stress, which can affect physiological responses. |
| Variability in the animal model. | - Ensure animals are age and weight-matched. - Use animals from a reputable supplier with a consistent genetic background. - Increase the number of animals per group to improve statistical power. |
| Formulation instability or heterogeneity. | - Prepare the dosing solution fresh before each administration. - If using a suspension, ensure it is well-mixed before each injection to prevent settling of the compound. |
Quantitative Data Summary
The following tables summarize in vivo dosage and toxicity data for Quinomycin A (Echinomycin), a close analog of this compound. This data should be used as a reference for designing initial dose-finding studies for this compound.
Table 1: Reported In Vivo Dosages of Quinomycin A (Echinomycin)
| Animal Model | Route of Administration | Dose | Dosing Schedule | Observed Effect | Reference |
| Mice | Intravenous | 10 µg/kg | Not Specified | Eradication of mouse lymphoma and human acute myeloid leukemia xenografts. | [1] |
| Mice (NOD-SCID) | Intraperitoneal | 10 µg/kg | Daily for 27 days | Reduced kidney to body weight ratio and cystogenesis in a polycystic kidney disease model. | [5] |
| Mice (CDF1) | Intravenous | 288-692 µg/kg | Single bolus | Antitumor activity against B16 melanoma and P388 leukemia. | [4] |
| Mice (CDF1) | Intravenous | 112-254 µg/kg/day | 5 consecutive days | Antitumor activity against B16 melanoma and P388 leukemia. | [4] |
| Dogs (Beagle) | Intravenous | 8.9-89.4 µg/kg | Single bolus | Toxicological evaluation. | [4] |
| Dogs (Beagle) | Intravenous | 3.4-33.5 µg/kg/day | 5 consecutive days | Toxicological evaluation. | [4] |
Table 2: Acute Toxicity Data for Quinomycin A (Echinomycin)
| Animal Model | Route of Administration | LD50 (Lethal Dose, 50%) | Reference |
| Mouse | Intraperitoneal | 400 µg/kg | [7] |
| Mouse | Subcutaneous | 3800 µg/kg | [7] |
| Mouse | Intravenous | 629 µg/kg | [7] |
| Dog | Intravenous | LDLo (Lowest Published Lethal Dose): 89 µg/kg | [7] |
Experimental Protocols
Protocol: Pilot Dose-Escalation Study for this compound in a Mouse Xenograft Model
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant 1x10^6 cancer cells in the flank of each mouse. Allow tumors to reach a volume of 100-150 mm³.
-
Group Allocation: Randomly assign mice to treatment groups (n=3-5 per group).
-
Group 1: Vehicle control
-
Group 2: Low dose this compound (e.g., 10 µg/kg)
-
Group 3: Mid dose this compound (e.g., 50 µg/kg)
-
Group 4: High dose this compound (e.g., 250 µg/kg)
-
-
Drug Preparation and Administration: Formulate this compound in a suitable vehicle (e.g., DMSO/Cremophor EL/Saline). Administer the assigned dose via the chosen route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., every other day for 2 weeks).
-
Monitoring:
-
Tumor Growth: Measure tumor volume with calipers every 2-3 days.
-
Body Weight: Record animal body weight at each measurement.
-
Clinical Observations: Monitor for signs of toxicity (e.g., changes in posture, activity, fur texture) daily.
-
-
Endpoint: Euthanize mice if tumor volume exceeds a predetermined limit, if body weight loss is >20%, or if severe signs of toxicity are observed. At the end of the study, collect tumors and organs for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot tumor growth curves and body weight changes for each group. Determine the MTD based on the highest dose that does not cause significant toxicity.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Decision tree for troubleshooting in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jjournals.ju.edu.jo [jjournals.ju.edu.jo]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Echinomycin: the first bifunctional intercalating agent in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Liposomal Formulation of HIF-1α Inhibitor Echinomycin Eliminates Established Metastases of Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Echinomycin | C51H64N12O12S2 | CID 6857732 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing Quinomycin C degradation during storage
Welcome to the technical support center for Quinomycin C. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of this compound to prevent its degradation.
Disclaimer: Specific stability data for this compound under various experimental conditions are limited. Much of the detailed quantitative data and degradation pathways described below are extrapolated from studies on a related class of compounds, the mitomycins (e.g., Mitomycin C), and general knowledge of quinoxaline antibiotics. This information should be used as a guideline, and it is recommended to perform in-house stability tests for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term and short-term storage conditions for this compound powder?
A1: For long-term storage (months to years), lyophilized this compound powder should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C.[1] The product is generally stable for a few weeks at ambient temperature during shipping.[1]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO.[1] It has limited solubility in ethanol and methanol and is poorly soluble in water.[2] It is recommended to prepare stock solutions in anhydrous DMSO.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be stored at -20°C for long-term storage. For short-term storage (days to weeks), aliquots can be stored at 0-4°C.[1] To avoid repeated freeze-thaw cycles, it is advisable to prepare small aliquots.
Q4: Is this compound sensitive to light?
A4: While specific data for this compound is unavailable, related compounds are known to be light-sensitive. Therefore, it is recommended to protect this compound, both in its solid form and in solution, from light. Store in a dark place or use amber vials.[1]
Q5: What is the expected shelf life of this compound?
A5: If stored properly at -20°C, this compound is expected to be stable for more than 3 years.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature (-20°C for long-term). 2. Check Solution Age: Use freshly prepared solutions whenever possible. Avoid using old stock solutions. 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated temperature changes. 4. Protect from Light: Ensure all handling and storage are done with protection from light. |
| Precipitate formation in stock solution | Poor solubility or solvent evaporation. | 1. Confirm Solvent: Ensure the correct solvent (DMSO) was used. 2. Check Concentration: The concentration may be too high for the solvent. Try preparing a more dilute solution. 3. Proper Dissolution: Ensure the compound is fully dissolved by gentle vortexing. Sonication can be used cautiously. 4. Solvent Evaporation: Ensure vials are tightly sealed to prevent solvent evaporation, which would increase the concentration. |
| Inconsistent experimental results | Inconsistent concentration of active this compound. | 1. Standardize Solution Preparation: Use a consistent protocol for preparing and storing solutions. 2. Perform Quality Control: If possible, use techniques like HPLC to verify the concentration and purity of your stock solution before use. |
Quantitative Data Summary (Based on Mitomycin C as a proxy)
The following tables summarize the stability of Mitomycin C under various conditions. This data may serve as a useful reference for designing experiments with this compound, but it should be interpreted with caution as the chemical structures are different.
Table 1: Effect of Temperature on Mitomycin C Stability in Solution
| Temperature | Storage Duration | Percent of Initial Activity Remaining |
| +22°C (Room Temp) | 1 week | 90% |
| +4°C (Refrigerator) | 3 months | 90% |
| -20°C (Freezer) | 1 month | 90% |
| -196°C (Liquid N₂) | 6 months | ~100% |
Source: Adapted from studies on Mitomycin C stability.
Table 2: Effect of pH on Mitomycin C Stability in Aqueous Solution
| pH | Incubation Time | Percent Degradation |
| 3 | 6 hours | ~90% |
| 5 | 24 hours | ~70% |
| 7.4 (Neutral) | 24 hours | Minimal |
| 8.5 (Alkaline) | 24 hours | Minimal |
Source: Adapted from studies on Mitomycin C pH stability.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO
-
Sterile, light-protecting microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under sterile conditions, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the vial until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protecting tubes.
-
Store the aliquots at -20°C for long-term storage. A working aliquot can be stored at 4°C for a few days.
-
Visualizations
References
Technical Support Center: Troubleshooting Off-Target Effects of Quinomycin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the potential off-target effects of Quinomycin C in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
This compound is known to be a potent inhibitor of the Notch signaling pathway.[1][2] It functions as a DNA intercalator, binding to DNA and subsequently interfering with transcription. This leads to the downregulation of key components of the Notch pathway, including Notch receptors (Notch-1, 2, 3, and 4), their ligands (Jagged-1, 2, and Delta-like ligands 1, 3, and 4), and downstream target genes like Hes-1.[1][2][3] Additionally, this compound has been shown to reduce the expression of γ-secretase complex proteins (Presenilin-1, Nicastrin, APH1, and PEN2), which are essential for Notch activation.[1][3]
Q2: What are the known or potential off-target effects of this compound?
Beyond its effects on the Notch pathway, this compound has been observed to have other cellular effects that may be considered off-target, depending on the experimental context. These include:
-
Induction of Apoptosis: this compound can induce apoptosis through the activation of caspase-3 and caspase-9.[4][5][6] This process is linked to the release of cytochrome c from the mitochondria.[6][7]
-
Dual Regulation of HIF-1α: this compound (also known as Echinomycin) can have opposing effects on Hypoxia-Inducible Factor-1 alpha (HIF-1α) depending on the oxygenation status of the cells. Under hypoxic conditions, it inhibits HIF-1α activity. However, under normoxic conditions, it can paradoxically increase HIF-1α activity and the expression of its target genes.
-
Cell Cycle Arrest: The compound can cause cell cycle arrest, a common effect of DNA intercalating agents.
Q3: How can I distinguish between on-target Notch inhibition and off-target effects in my experiment?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Rescue Experiments: Attempt to rescue the observed phenotype by overexpressing a key downstream component of the Notch pathway that is inhibited by this compound (e.g., the Notch Intracellular Domain, NICD).[2] If the phenotype is reversed, it is likely an on-target effect.
-
Use of Alternative Notch Inhibitors: Compare the effects of this compound with other Notch inhibitors that have different mechanisms of action (e.g., γ-secretase inhibitors). If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Dose-Response Analysis: Characterize the dose-response relationship for both Notch pathway inhibition and the observed off-target effect. If the off-target effect only occurs at significantly higher concentrations than those required for Notch inhibition, it may be a separate pharmacological activity.
-
CRISPR/Cas9 Knockout Studies: Investigate the effect of this compound in cells where key components of the Notch pathway have been knocked out. If the drug still produces the same effect in the absence of its intended target, this is strong evidence for an off-target mechanism.[8][9]
Troubleshooting Guides
Problem 1: Unexpected Levels of Cell Death or Cytotoxicity
You observe higher than expected levels of cell death in your cultures treated with this compound, even at concentrations intended to only modulate the Notch pathway.
Possible Cause 1: Induction of Apoptosis via Off-Target Pathways. this compound can induce apoptosis through caspase activation, which may be independent of its effect on Notch signaling.
Troubleshooting Steps:
-
Assess Apoptosis Markers: Perform western blotting for cleaved caspase-3 and caspase-9, or use a fluorescent caspase activity assay to confirm apoptosis induction.
-
Inhibit Caspases: Co-treat cells with this compound and a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if this rescues the cytotoxic effect. If it does, this suggests the cell death is caspase-dependent.
-
Evaluate Mitochondrial Involvement: Fractionate cell lysates into mitochondrial and cytosolic components and perform a western blot for cytochrome c to determine if it is being released from the mitochondria.[7]
Experimental Protocol: Western Blot for Cleaved Caspase-3
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Table 1: Troubleshooting High Cytotoxicity
| Observation | Possible Cause | Suggested Action |
| High cell death at low this compound concentrations. | Apoptosis induction. | Perform caspase activity assays and western blots for apoptotic markers. |
| Cell death is not rescued by Notch pathway activation. | Off-target cytotoxicity. | Use caspase inhibitors to determine the mechanism of cell death. |
| Variable cytotoxicity between experiments. | Inconsistent cell health or density. | Standardize cell seeding density and ensure consistent cell viability before treatment. |
Workflow for Investigating Unexpected Cytotoxicity
References
- 1. researchgate.net [researchgate.net]
- 2. Quinomycin A targets Notch signaling pathway in pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caspase Activation in Hair Cells of the Mouse Utricle Exposed to Neomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular signaling cascade in DNA bisintercalator, echinomycin-induced apoptosis of HT-29 cells: evidence of the apoptotic process via activation of the cytochrome c-ERK-caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome c-Dependent Activation of Caspase-3 by Tumor Necrosis Factor Requires Induction of the Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Quinomycin C Toxicity in Animal Models
Welcome to the technical support center for researchers utilizing Quinomycin C in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate toxicity and optimize your experimental outcomes. The following information is primarily based on studies of the closely related compound Quinomycin A (Echinomycin), as specific data for this compound is limited. The strategies outlined are expected to be largely applicable.
Frequently Asked Questions (FAQs)
Q1: What are the primary organs affected by this compound toxicity?
A1: Based on studies with the analog Quinomycin A (Echinomycin), the major organ systems exhibiting toxicity are the gastrointestinal tract, liver, and lymphoreticular system.[1] Researchers should closely monitor animals for signs of distress related to these systems, such as changes in weight, appetite, and behavior, as well as perform regular hematological and serum biochemistry analyses.
Q2: Are there established toxic and non-toxic dose ranges for Quinomycins in common animal models?
Q3: Can formulation strategies help in reducing this compound toxicity?
A3: Absolutely. Encapsulating this compound in a nanodelivery system is a promising strategy. Actively targeted nanoparticles can increase the concentration of the drug at the tumor site while minimizing exposure to healthy tissues like the liver and kidneys, thereby reducing systemic toxicity.[2][3]
Q4: Are there any known protective agents or adjuvants that can be co-administered with this compound to reduce its toxicity?
A4: While specific studies on protective agents for this compound are lacking, general principles of mitigating drug-induced toxicity may apply. For instance, antioxidants can be explored to counteract oxidative stress, which is a common mechanism of chemotherapy-induced toxicity. However, it is important to note that one study found that complexing Echinomycin with DNA actually increased its acute toxicity in mice.[4] Therefore, any co-administration strategy should be thoroughly validated.
Troubleshooting Guides
Issue 1: Excessive weight loss and signs of gastrointestinal distress in treated animals.
-
Possible Cause: The administered dose of this compound is too high, leading to gastrointestinal toxicity.[1]
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of this compound in subsequent cohorts. Refer to the dose-response tables for Echinomycin as a guide.
-
Fractionated Dosing: Consider splitting the total daily dose into multiple, smaller administrations to reduce peak plasma concentrations.
-
Supportive Care: Provide supportive care, such as hydration and nutritional supplements, to help animals tolerate the treatment.
-
Formulation Change: If using a standard formulation, consider switching to a targeted nanodelivery system to reduce systemic exposure.[2][3]
-
Issue 2: Elevated liver enzymes (ALT, AST) in serum biochemistry.
-
Possible Cause: Hepatotoxicity is a known side effect of Quinomycins.[1]
-
Troubleshooting Steps:
-
Dose Adjustment: Lower the dose of this compound.
-
Targeted Delivery: Implement a targeted nanodelivery strategy to minimize liver accumulation of the drug.[3] Biodistribution studies have shown that targeted nanoparticles can preferentially accumulate in tumors compared to the liver and kidneys.[3]
-
Monitor Liver Function: Conduct regular monitoring of liver enzymes throughout the study to detect early signs of toxicity.
-
Issue 3: Low therapeutic index and significant off-target toxicity.
-
Possible Cause: The inherent toxicity of the free drug at effective concentrations. High doses of Quinomycin A have been documented to have multiple toxicities.[5]
-
Troubleshooting Steps:
-
Nanoparticle Encapsulation: Encapsulate this compound in a targeted nanocarrier system. This has been shown to significantly improve survival in animal models compared to the free drug by enhancing tumor-specific uptake.[2][3]
-
Dose Optimization: Carefully titrate the dose to find the optimal balance between efficacy and toxicity. Studies with Quinomycin A have shown that lower doses can be effective without causing significant toxicity.[5]
-
Quantitative Data Summary
Table 1: Dose-Dependent Toxicity of Echinomycin in Animal Models
| Animal Model | Route of Administration | Dosing Schedule | Dose Range (mcg/kg) | Major Toxic Effects Observed | Reference |
| CDF1 Mice | Intravenous | Single Bolus | 288 - 692 | Gastrointestinal, Hepatic, Lymphoreticular | [1] |
| CDF1 Mice | Intravenous | 5 Consecutive Days | 112 - 254 (per day) | Gastrointestinal, Hepatic, Lymphoreticular | [1] |
| Beagle Dogs | Intravenous | Single Bolus | 8.9 - 89.4 | Gastrointestinal, Hepatic, Lymphoreticular | [1] |
| Beagle Dogs | Intravenous | 5 Consecutive Days | 3.4 - 33.5 (per day) | Gastrointestinal, Hepatic, Lymphoreticular (reversible at lower doses) | [1] |
Table 2: In Vivo Efficacy and Survival with Targeted Nanodelivery of Echinomycin in Pancreatic Cancer Models
| Treatment Group | Animal Model | Outcome | Result | p-value | Reference |
| Actively Targeted Nanodelivered Echinomycin vs. Gemzar | S2VP10 | Survival Increase | Significant | p = 0.0003 | [3] |
| Actively Targeted Nanodelivered Echinomycin vs. Gemzar | S2CP9 | Survival Increase | Significant | p = 0.0017 | [3] |
| Actively Targeted Nanodelivered Echinomycin vs. Echinomycin Only | S2VP10 | Survival Increase | Significant | p = 0.0096 | [3] |
| Actively Targeted Nanodelivered Echinomycin vs. Echinomycin Only | S2CP9 | Survival Increase | Significant | p = 0.0073 | [3] |
Experimental Protocols
Protocol 1: Preparation and Administration of Targeted Nanoparticles
This protocol is based on the methodology for creating syndecan-1 targeted liposomes for Echinomycin delivery.[2]
-
Liposome Formulation: Prepare liposomes composed of DSPC, cholesterol, and DSPE-PEG2000-maleimide.
-
Drug Encapsulation: Encapsulate this compound within the liposomes using a remote loading method.
-
Targeting Ligand Conjugation: Conjugate a targeting peptide (e.g., a syndecan-1 specific peptide) to the maleimide group on the liposome surface.
-
Characterization: Characterize the nanoparticles for size, zeta potential, and drug encapsulation efficiency.
-
Administration: Administer the targeted nanoparticles intravenously to the animal model at the desired dose.
Visualizations
Caption: Workflow for targeted nanodelivery of this compound.
Caption: Decision tree for mitigating this compound toxicity.
References
- 1. Echinomycin: the first bifunctional intercalating agent in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actively Targeted Nanodelivery of Echinomycin Induces Autophagy-Mediated Death in Chemoresistant Pancreatic Cancer In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actively Targeted Nanodelivery of Echinomycin Induces Autophagy-Mediated Death in Chemoresistant Pancreatic Cancer In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Study of the toxicity and antiblastoma activity of antibiotics echinomycin and 6270 in complexes with DNA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinomycin A reduces cyst progression in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Quinomycin C
This guide provides best practices for the long-term storage and handling of Quinomycin C, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
1. How should I store the lyophilized (solid) this compound powder?
For long-term storage, lyophilized this compound should be stored at -20°C.[1][2] For short-term storage, such as a few days to weeks, it can be kept at 0-4°C in a dry, dark environment.[1] The compound is stable enough to be shipped at ambient temperature for short periods.[1]
2. What is the shelf life of this compound?
If stored correctly at -20°C, the lyophilized powder has a shelf life of over 3 years.[1] One supplier suggests that in its lyophilized form, it is stable for at least 12 months at -20°C.[2]
3. How do I dissolve this compound to make a stock solution?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is also reported to be soluble in ethanol, methanol, and dimethylformamide (DMF).[2][3] It has poor solubility in water.[3] For maximum recovery of the product, it is recommended to centrifuge the vial after thawing and before opening the cap to ensure any powder on the cap or sides is collected at the bottom.[2]
4. How should I store the this compound stock solution?
Stock solutions of this compound can be stored at 0-4°C for short periods (days to weeks) or at -20°C for longer-term storage (months).[1]
5. Can I subject my this compound solution to multiple freeze-thaw cycles?
While not explicitly stated for this compound, it is a general best practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. This minimizes the potential for degradation and contamination.
Quantitative Storage Recommendations
| Form | Storage Condition | Duration |
| Lyophilized Powder | -20°C | Long-term (months to years)[1][2] |
| 0-4°C | Short-term (days to weeks)[1] | |
| Stock Solution (in DMSO) | -20°C | Long-term (months)[1] |
| 0-4°C | Short-term (days to weeks)[1] |
Troubleshooting Guide
Issue: I see precipitates in my this compound solution after thawing.
-
Possible Cause 1: Solvent Choice. this compound has poor water solubility.[3] If your working solution is in an aqueous buffer, the compound may be precipitating out.
-
Troubleshooting Step: Try preparing a more concentrated stock solution in a recommended organic solvent like DMSO and then diluting it further in your aqueous buffer just before use.[1][2][3]
-
Possible Cause 2: Storage Temperature. Storing solutions at refrigerated temperatures (4°C) can sometimes cause less soluble compounds to precipitate out, even if they were fully dissolved at room temperature.
-
Troubleshooting Step: Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If it does, consider storing your stock solution in smaller aliquots at -20°C to minimize the time it spends at 4°C.
Issue: My experiment is not working, and I suspect the this compound has degraded.
-
Possible Cause 1: Improper Storage. Exposure to light and elevated temperatures can degrade sensitive compounds.
-
Troubleshooting Step: Review your storage procedures. Ensure the compound and its solutions are stored in the dark at the recommended temperatures.
-
Possible Cause 2: Age of the Solution. Even when stored correctly, solutions may degrade over extended periods.
-
Troubleshooting Step: If your stock solution is old, it is advisable to prepare a fresh one from the lyophilized powder.
-
Possible Cause 3: Incompatible Buffer. The stability of a compound can be pH-dependent.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 1157.37 g/mol )
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh out 1.16 mg of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into smaller, single-use volumes in amber tubes to protect from light.
-
Store aliquots at -20°C for long-term storage.
-
Visualizations
Caption: Workflow for handling and storing this compound.
Caption: Decision tree for troubleshooting this compound solution problems.
References
How to avoid Quinomycin C precipitation in cell culture media
Welcome to the technical support center for Quinomycin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture and to troubleshoot common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a quinoxaline antibiotic. Like other members of its class, it is a hydrophobic molecule. This inherent low aqueous solubility is a primary factor contributing to its precipitation in cell culture media.
Q2: How can I visually identify this compound precipitation in my cell culture?
Precipitation of this compound can be identified by the following signs:
-
Cloudiness or Turbidity: The once clear cell culture medium may appear hazy or cloudy.
-
Visible Particles: You might observe small particles floating in the medium or settled at the bottom of the culture vessel.
-
Color Change: In some instances, the precipitation of a compound can lead to a noticeable change in the color of the medium.
It is crucial to differentiate between compound precipitation and microbial contamination. Microbial contamination often presents with a rapid change in pH (indicated by a color change of the phenol red indicator) and the presence of motile microorganisms visible under a microscope.
Q3: What are the main causes of this compound precipitation in cell culture media?
Several factors can lead to the precipitation of this compound:
-
High Concentration: Exceeding the solubility limit of this compound in the cell culture medium will cause it to precipitate.
-
Solvent Shock: this compound is typically dissolved in an organic solvent like DMSO to create a stock solution. When this concentrated stock is rapidly diluted into the aqueous environment of the cell culture medium, the abrupt change in polarity can cause the compound to "crash out" of the solution.
-
Low Temperature: Adding a cold stock solution or compound to the cell culture medium can decrease its solubility and promote precipitation.
-
pH of the Medium: The solubility of many compounds is pH-dependent. While specific data for this compound is limited, significant deviations from the optimal physiological pH of the culture medium (typically 7.2-7.4) could affect its stability and solubility.
-
Media Composition: Different cell culture media (e.g., DMEM, RPMI-1640) have varying compositions of salts, amino acids, and other components that could potentially interact with this compound and reduce its solubility.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to help you avoid this compound precipitation in your experiments.
Problem: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
| Potential Cause | Recommended Solution |
| High Final Concentration | Ensure the final working concentration of this compound does not exceed its solubility limit in the specific cell culture medium being used. If you are unsure of the solubility limit, it is advisable to perform a solubility test beforehand. |
| Solvent Shock | Dilute the this compound stock solution in a stepwise manner. Instead of adding the stock directly to the full volume of medium, first, create an intermediate dilution in a smaller volume of pre-warmed medium. Then, add this intermediate dilution to the final culture volume. Also, add the stock solution slowly to the vortex of the medium to ensure rapid and even dispersion. |
| Low Temperature of Medium | Always use pre-warmed (37°C) cell culture medium when preparing your final working solution of this compound. |
| High DMSO Concentration | Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally at or below 0.1%, and not exceeding 0.5%[1]. High concentrations of DMSO can be toxic to cells and can also contribute to the precipitation of hydrophobic compounds. |
Problem: Precipitate forms over time during incubation.
| Potential Cause | Recommended Solution |
| Compound Instability | While specific stability data for this compound in cell culture media is not readily available, some compounds can degrade over time, leading to the formation of insoluble byproducts. Prepare fresh working solutions of this compound for each experiment. |
| Interaction with Media Components | Components of the cell culture medium or secreted cellular products could interact with this compound over time, leading to the formation of insoluble complexes. If you suspect this is the case, you could try a different formulation of cell culture medium if your experimental design permits. |
| Temperature Fluctuations | Repeatedly moving cultures in and out of the incubator can cause temperature fluctuations that may affect the solubility of this compound. Minimize the time that cultures are outside of the stable 37°C environment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
Procedure:
-
Determine Stock Concentration: Based on data for the related compound Quinomycin A, a stock solution of up to 5 mg/mL in DMSO can be prepared[2][3]. For Mitomycin C, another quinone-based antibiotic, stock solutions of 10 mg/mL in DMSO are common[4]. A conservative starting point for a this compound stock solution would be 1-5 mg/mL.
-
Weigh this compound: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh the desired amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, gentle warming (up to 37°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no particles are visible.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, amber or foil-wrapped tubes to protect from light. Store at -20°C for long-term storage (up to 3 months, based on data for Quinomycin A)[2]. Avoid repeated freeze-thaw cycles.
Quantitative Data for Related Compounds:
| Compound | Solvent | Maximum Reported Solubility |
| Quinomycin A | DMSO | 5 mg/mL[2][3] |
| Mitomycin C | DMSO | 10 mg/mL[4] |
| Mitomycin C | DMSO | up to 20 mM[5] |
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
This protocol details the steps for diluting the this compound stock solution into your cell culture medium to achieve the final desired working concentration while minimizing the risk of precipitation.
Materials:
-
This compound stock solution (in DMSO)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile conical tubes or flasks
Procedure:
-
Calculate Required Volumes: Determine the volume of this compound stock solution and cell culture medium needed to achieve your desired final concentration. Remember to keep the final DMSO concentration below 0.5% (ideally ≤ 0.1%)[1].
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C.
-
Add Stock to Medium: While gently vortexing or swirling the pre-warmed medium, slowly add the calculated volume of the this compound stock solution drop-wise into the vortex. This ensures rapid and even dispersion of the hydrophobic compound in the aqueous medium.
-
Visual Inspection: After adding the stock solution, visually inspect the medium for any signs of precipitation (cloudiness or visible particles).
-
Immediate Use: It is recommended to use the freshly prepared this compound working solution immediately for your cell culture experiments.
Visual Guides
Workflow for Preparing this compound Working Solution
Troubleshooting Logic for this compound Precipitation
References
- 1. researchgate.net [researchgate.net]
- 2. Mitomycin C (#51854) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellagentech.com [cellagentech.com]
Quality control measures for synthetic Quinomycin C analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Quinomycin C analogs.
Frequently Asked Questions (FAQs)
1. What are the common impurities encountered during the synthesis of this compound analogs?
Synthetic this compound analogs, being cyclic octadepsipeptides, are susceptible to impurities common in solid-phase peptide synthesis (SPPS). These can be broadly categorized as:
-
Process-Related Impurities: Arising directly from the synthesis steps.
-
Deletion Sequences: Failure to couple an amino acid results in a shorter peptide chain.
-
Insertion Sequences: Inefficient washing after a coupling step can lead to the addition of an extra amino acid.[1]
-
Incomplete Deprotection: Residual protecting groups on amino acid side chains or the N-terminus.
-
Racemization: Epimerization of amino acid chiral centers during activation.
-
-
Product-Related Impurities: Modifications of the desired peptide.
-
Oxidation: Particularly of sensitive residues like methionine or cysteine.
-
Aggregation: Formation of dimers or higher-order oligomers.
-
-
Reagent-Related Impurities:
-
Residual solvents, reagents, and cleavage cocktail components.
-
2. What are the recommended analytical methods for purity assessment of this compound analogs?
A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the standard for purity assessment.
-
Reverse-Phase HPLC (RP-HPLC): This is the primary method for separating the target analog from its impurities. A C18 column is typically used with a gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA).[2]
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass data to confirm the identity of the synthesized analog and to identify potential impurities by their mass differences.
3. How should I perform stability studies for a new this compound analog?
Stability studies are crucial to understand the degradation pathways and establish a shelf-life for your compound. Forced degradation studies are a key component of this.[3][4] This involves subjecting the analog to various stress conditions more severe than typical storage conditions, including:[4][5]
-
Acidic and Basic Hydrolysis: e.g., 0.1 M HCl, 0.1 M NaOH.
-
Oxidation: e.g., 3% H₂O₂.
-
Thermal Stress: e.g., elevated temperatures (50-70°C).
-
Photostability: Exposure to UV and visible light.
Degraded samples are then analyzed by a stability-indicating HPLC method to separate and identify the degradation products.[6][7][8]
4. What are the acceptable limits for impurities in a synthetic peptide antibiotic like a this compound analog?
Regulatory guidelines, such as those from the FDA, provide a framework for impurity acceptance criteria in synthetic peptides. For a generic peptide, a specified peptide-related impurity is generally limited to no more than 0.5% of the drug substance.[1] However, for research purposes, the acceptable level of purity will depend on the specific application. For in vitro assays, >95% purity is often desired, while for in vivo studies, >98% purity may be required.
Troubleshooting Guides
HPLC Analysis and Purification
Problem: Poor peak shape or resolution in RP-HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase. For many peptides, a pH of ~2 (using 0.1% TFA) provides good peak shape. |
| Column overload | Reduce the amount of sample injected onto the column. |
| Column degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile) or replace the column if necessary. |
| Secondary interactions with the stationary phase | Add an ion-pairing agent like TFA to the mobile phase to minimize these interactions.[9] |
Problem: Low recovery after purification.
| Possible Cause | Troubleshooting Step |
| Precipitation of the analog on the column | Ensure the analog is fully dissolved in the initial mobile phase before injection. |
| Irreversible adsorption to the column | Use a different stationary phase or modify the mobile phase (e.g., change the organic solvent or pH). |
| Degradation during purification | If the analog is unstable at low pH, consider using a different mobile phase additive (e.g., formic acid). |
Mass Spectrometry Data Interpretation
Problem: The observed mass does not match the expected mass of the this compound analog.
| Possible Cause | Troubleshooting Step |
| Formation of adducts | Check for common adducts such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).[10][11][12] See the table below for common adduct masses. |
| Presence of residual protecting groups | Calculate the mass of common protecting groups (e.g., Boc, Fmoc) and see if the mass difference corresponds to one of these. |
| Unexpected modification | Consider the possibility of oxidation (+16 Da), formylation (+28 Da), or other modifications that may have occurred during synthesis or workup. |
Table 1: Common Adducts in Positive Ion Mass Spectrometry
| Adduct | Mass Difference (Da) |
| [M+H]⁺ | +1.0078 |
| [M+NH₄]⁺ | +18.0334 |
| [M+Na]⁺ | +22.9898 |
| [M+K]⁺ | +38.9637 |
Problem: Multiple unexpected peaks in the mass spectrum.
| Possible Cause | Troubleshooting Step |
| Presence of impurities | Correlate the masses of the unexpected peaks with potential impurities (e.g., deletion sequences, incomplete deprotection). See the table below for mass differences of common amino acid deletions. |
| In-source fragmentation | Reduce the energy of the ionization source. |
| Contamination | Ensure all solvents and vials are clean. Common contaminants include plasticizers and polymers.[13] |
Table 2: Mass Differences for Common Deletion Impurities
| Deleted Amino Acid | Monoisotopic Mass (Da) |
| Glycine (Gly) | 57.02 |
| Alanine (Ala) | 71.04 |
| Valine (Val) | 99.07 |
| Leucine/Isoleucine (Leu/Ile) | 113.08 |
| Proline (Pro) | 97.05 |
| Serine (Ser) | 87.03 |
| Threonine (Thr) | 101.05 |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Purity Analysis
This protocol provides a starting point for developing a purity analysis method for a synthetic this compound analog. Optimization will be required for each specific analog.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 320 nm (for the quinoxaline chromophore).[14]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in a small amount of DMSO and dilute with Mobile Phase A to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies.
-
Prepare Stock Solution: Prepare a stock solution of the this compound analog at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH and incubate at room temperature for 4 hours.
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 1).
Visualizations
Caption: Experimental workflow for synthesis and quality control.
Caption: Troubleshooting logic for identifying impurities.
References
- 1. FDA guidance spells out acceptance criteria for synthetic peptide ANDAs | RAPS [raps.org]
- 2. bachem.com [bachem.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Assay of Pristinamycin in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 12. support.waters.com [support.waters.com]
- 13. massspec.unm.edu [massspec.unm.edu]
- 14. A New Analogue of Echinomycin and a New Cyclic Dipeptide from a Marine-Derived Streptomyces sp. LS298 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Quinomycin C in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinomycin C. The information is designed to address specific issues that may be encountered during experiments aimed at understanding and overcoming resistance to this potent anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as Echinomycin, is a quinoxaline antibiotic that exhibits anti-cancer activity primarily through two interconnected mechanisms:
-
Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) DNA-Binding: this compound is a potent inhibitor of the DNA-binding activity of HIF-1, a key transcription factor that allows cancer cells to adapt and survive in the low-oxygen (hypoxic) conditions of the tumor microenvironment. By inhibiting HIF-1, this compound disrupts critical cellular processes such as angiogenesis, glucose metabolism, and cell survival.
-
Targeting the Notch Signaling Pathway: this compound has been shown to inhibit the Notch signaling pathway, which is crucial for the maintenance and survival of cancer stem cells (CSCs).[1] This pathway plays a significant role in tumor recurrence and therapeutic resistance. This compound can downregulate key components of the Notch pathway, leading to the suppression of CSC properties.
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, based on its known targets and general principles of drug resistance, several possibilities exist:
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance.[2] These pumps can actively transport this compound out of the cancer cell, reducing its intracellular concentration and efficacy. Given that HIF-1α can regulate the expression of ABC transporters like MRP1, this is a plausible mechanism.
-
Alterations in the HIF-1 Signaling Pathway: Although not specifically documented for this compound, resistance to other HIF-1 inhibitors can involve mutations or adaptations in the HIF-1 pathway that either prevent drug binding or activate downstream targets through alternative pathways.
-
Mutations or Alterations in the Notch Signaling Pathway: Resistance to Notch inhibitors has been linked to mutations in components of the pathway, such as PIK3R1 and FBXW7.[3] Alterations in downstream effectors or crosstalk with other signaling pathways, like the PI3K/Akt pathway, could also compensate for Notch inhibition by this compound.
-
Increased Drug Metabolism: Cancer cells may develop the ability to metabolize and inactivate this compound more efficiently.
-
Target Modification: While less common for DNA-intercalating agents, mutations in the DNA binding sites or associated proteins could potentially reduce the effectiveness of this compound.
Q3: Are there any known strategies to overcome resistance to this compound?
Yes, several strategies can be explored to overcome or circumvent resistance to this compound:
-
Combination Therapy: Combining this compound with other therapeutic agents is a promising approach.
-
Efflux Pump Inhibitors: Co-administration with inhibitors of ABC transporters (e.g., verapamil, cyclosporine A) could increase the intracellular concentration of this compound.
-
Inhibitors of Alternative Signaling Pathways: If resistance is mediated by the activation of compensatory pathways like PI3K/Akt, combining this compound with a PI3K or Akt inhibitor could be effective.
-
Conventional Chemotherapeutics: Synergistic effects may be achieved by combining this compound with standard-of-care chemotherapeutic drugs.
-
-
Targeting Cancer Stem Cells: Since this compound targets the Notch pathway in CSCs, combining it with other agents that also target CSCs through different mechanisms could be a powerful strategy to prevent relapse and overcome resistance.
-
Modulation of the Tumor Microenvironment: Strategies to alleviate hypoxia in the tumor microenvironment could potentially reduce the reliance of cancer cells on the HIF-1 pathway, making them more susceptible to other therapies in combination with this compound.
Troubleshooting Guide
This guide addresses common experimental issues and provides potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values for this compound in cell viability assays (e.g., MTT assay). | Cell density variation between experiments.Inconsistent incubation times.Metabolic state of the cells differs.Potential interference of this compound with the assay reagent. | Standardize cell seeding density and ensure a consistent confluency at the start of each experiment.Strictly adhere to the same incubation times for drug treatment and assay development.Ensure cells are in the logarithmic growth phase.Run a cell-free control with this compound and the MTT reagent to check for direct chemical reduction of MTT. If interference is observed, consider alternative viability assays like SRB or CellTiter-Glo. |
| High background or no signal in Annexin V apoptosis assay after this compound treatment. | Suboptimal concentration of this compound (too low to induce apoptosis or too high, causing rapid necrosis).Incorrect timing of the assay.Issues with staining protocol or reagents.Potential interference of this compound with fluorescent dyes. | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis.Ensure Annexin V staining is performed at an appropriate time point after treatment (early to mid-apoptosis).Verify the viability of your cells and the functionality of your Annexin V and propidium iodide reagents using a positive control (e.g., staurosporine treatment).Include a sample of cells treated with this compound but without fluorescent dyes to check for autofluorescence. |
| No change in HIF-1α or Notch pathway protein levels (e.g., Hes1, Hey1) by Western blot after this compound treatment. | This compound concentration is too low.Treatment time is too short or too long.Poor antibody quality.Cells are cultured under normoxic conditions (for HIF-1α). | Perform a dose-response experiment to find the effective concentration for target modulation.Optimize the treatment duration. Some protein changes may be transient.Validate your primary antibodies with positive and negative controls.For HIF-1α experiments, ensure cells are cultured under hypoxic conditions (e.g., 1% O2) or treated with a hypoxia-mimetic agent (e.g., CoCl2) to induce HIF-1α expression before adding this compound. |
| Development of a resistant cell population after prolonged exposure to this compound. | Selection of pre-existing resistant clones.Acquired resistance through genetic or epigenetic changes. | Characterize the resistant cell line by comparing its gene expression profile (e.g., RNA-seq) to the parental sensitive line to identify upregulated efflux pumps or altered signaling pathways.Test the sensitivity of the resistant line to combination therapies as suggested in the FAQs.Perform whole-exome sequencing to identify potential mutations in target pathways (HIF-1, Notch) or drug transporters. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cancer cells of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO concentration equivalent to the highest drug concentration) and wells with medium only (blank).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the blank absorbance.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blotting
This protocol is for detecting changes in the expression levels of specific proteins in the HIF-1 and Notch signaling pathways.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HIF-1α, anti-Hes1, anti-Hey1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Pancreatosphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.
Materials:
-
Pancreatic cancer cells
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates
-
This compound
Procedure:
-
Dissociate pancreatic cancer cells into a single-cell suspension.
-
Plate the cells at a low density (e.g., 1,000 cells/mL) in serum-free sphere-forming medium on ultra-low attachment plates.
-
Add this compound at various concentrations to the wells.
-
Incubate the plates for 7-10 days at 37°C in a humidified 5% CO2 incubator.
-
Count the number of pancreatospheres (spheroids > 50 µm in diameter) in each well under a microscope.
-
To assess self-renewal, collect the primary spheres, dissociate them into single cells, and re-plate them under the same conditions for a second passage.
Visualizations
HIF-1 Signaling Pathway and this compound
Caption: HIF-1 signaling pathway and the inhibitory action of this compound.
Notch Signaling Pathway and this compound
Caption: Notch signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Optimizing Quinomycin C Treatment in PKD Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Quinomycin C in Polycystic Kidney Disease (PKD) models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in PKD?
This compound, often used interchangeably with Quinomycin A, primarily targets the Notch signaling pathway, which is aberrantly activated in PKD.[1][2][3][4] It functions by reducing the expression of key Notch pathway proteins, including Notch3, RBPjk, and HeyL.[1][3][4] Additionally, some studies suggest it may also influence HIF-1α signaling and normalize the length of primary cilia on cyst-lining epithelial cells, which are typically elongated in PKD.[1][2][4]
Q2: What are the recommended starting doses and treatment durations for this compound in in vivo PKD models?
Based on preclinical studies in an orthologous mouse model of Autosomal Dominant Polycystic Kidney Disease (ADPKD), a common starting point for this compound (or Quinomycin A) administration is 10 µg/kg body weight, delivered via intraperitoneal injection for 27 consecutive days.[2][5] This regimen has been shown to be effective in reducing kidney-to-body weight ratios and cystogenesis without reported adverse events in the study animals.
Q3: What are the expected outcomes of successful this compound treatment in PKD mouse models?
Effective treatment with this compound should lead to a number of measurable improvements in the PKD phenotype. These include:
-
A significant reduction in the kidney-to-body weight ratio.[3][4]
-
A decrease in the renal cystic index (the percentage of the kidney occupied by cysts).[3][5]
-
Reduced cell proliferation (measured by Ki67 staining) in the cyst-lining epithelial cells.[2][4][5]
-
Normalization of primary cilia length on cyst epithelial cells.[2][3][4]
-
A trend towards decreased Blood Urea Nitrogen (BUN) levels, indicating improved renal function.[5]
Q4: Can this compound be used in in vitro PKD models?
Yes, this compound has been shown to be effective in in vitro 3D cyst culture models using primary human ADPKD cyst-lining epithelial cells.[2][3][4] In these models, this compound can inhibit cyst growth and reduce the viability of cystic cells, often at nanomolar concentrations.[4] Notably, ADPKD cells grown as 3D cysts appear to be more sensitive to this compound than when grown in 2D culture.[4]
Troubleshooting Guides
Issue 1: High toxicity or adverse events observed in animal models.
-
Potential Cause: While recent studies with low-dose this compound (10 µg/kg) have not reported toxicity, historical clinical trials using much higher doses for other indications were halted due to adverse effects.[4] It is possible that the specific animal model, strain, or experimental conditions may lead to increased sensitivity.
-
Troubleshooting Steps:
-
Verify Dosage: Double-check all calculations for dosage preparation and administration to ensure accuracy.
-
Reduce Dose: Consider a dose-response study, starting with a lower concentration and titrating up to find the maximum tolerated dose in your specific model.
-
Alternative Administration Route: While intraperitoneal injection is documented, explore other potential routes of administration that might reduce systemic toxicity.
-
Monitor Animal Health Closely: Implement a rigorous monitoring schedule for animal weight, behavior, and overall health to detect any early signs of toxicity.
-
Issue 2: Lack of significant therapeutic effect on cyst progression.
-
Potential Cause: The timing of treatment initiation, the duration of the treatment, or the specific PKD model used can all influence the observed efficacy.
-
Troubleshooting Steps:
-
Confirm Drug Activity: Ensure the this compound being used is of high purity and has been stored correctly to maintain its biological activity.
-
Optimize Treatment Window: In the published study, treatment was initiated at postnatal day 22 and continued for 27 days.[2][6] Consider adjusting the start and end points of your treatment to coincide with the most active phase of cyst development in your model.
-
Increase Treatment Duration: A 27-day treatment period may not be sufficient for all models. A longer duration may be necessary to observe a significant therapeutic effect.
-
Assess Target Engagement: If possible, perform Western blot or immunohistochemistry on kidney tissue to confirm that this compound is indeed reducing the expression of Notch signaling pathway components (e.g., RBPjk, HeyL).[1][3][4]
-
Issue 3: Inconsistent results in in vitro 3D cyst assays.
-
Potential Cause: 3D cyst cultures can be sensitive to variations in cell seeding density, collagen matrix consistency, and the concentration of growth factors.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded for each cyst culture.
-
Collagen Gel Consistency: Prepare the collagen matrix with precise measurements and ensure complete and even polymerization.
-
Growth Factor Concentrations: The use of cAMP agonists like forskolin and growth factors like EGF is crucial for cyst formation.[4] Optimize the concentrations of these reagents for your specific primary cells.
-
Media Exchange Schedule: Maintain a consistent schedule for refreshing the culture medium.
-
Data Presentation
Table 1: Summary of In Vivo Efficacy Data for this compound in a PKD Mouse Model
| Parameter | Vehicle-Treated PKD Mice | This compound-Treated PKD Mice | Percentage Change |
| Kidney-to-Body Weight Ratio | Increased | Significantly Reduced | - |
| Cystic Index (%) | High | Significantly Reduced | - |
| Cell Proliferation (Ki67+) | Elevated | Significantly Reduced | - |
| Fibrosis | Present | Reduced | - |
| BUN (mg/dL) | Elevated | Trended Lower | - |
Data compiled from studies utilizing a 10 µg/kg daily intraperitoneal dose for 27 days in a Pkd1RC/RC; Pkd2+/- mouse model.[2][3][4][5][6]
Table 2: Summary of In Vitro Efficacy Data for this compound
| Cell Type | Culture Condition | This compound Concentration | Effect |
| Primary Human ADPKD Cells | 2D Monolayer | Nanomolar range | Reduced cell viability |
| Primary Human ADPKD Cells | 3D Collagen Matrix | 2 nmol/L | Significant reduction in cyst size |
Data suggests that 3D cyst cultures are more sensitive to this compound than 2D monolayer cultures.[4]
Experimental Protocols
Protocol 1: In Vivo Treatment of a PKD Mouse Model with this compound
-
Animal Model: Pkd1RC/RC; Pkd2+/- mice (or a comparable orthologous model of ADPKD).
-
Treatment Grouping:
-
Wild-type mice + Vehicle
-
Wild-type mice + this compound
-
PKD mice + Vehicle
-
PKD mice + this compound
-
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate vehicle (e.g., DMSO) and dilute to the final working concentration for injection.
-
Treatment Regimen:
-
Monitoring: Monitor mice daily for any signs of distress or toxicity. Record body weights regularly.
-
Endpoint Analysis: At the end of the treatment period (e.g., postnatal day 50), euthanize the mice and harvest kidneys and blood.
-
Measure final body and kidney weights to calculate the kidney-to-body weight ratio.
-
Fix one kidney in 10% neutral buffered formalin for histological analysis (H&E staining for cystic index, Masson's trichrome for fibrosis, and immunohistochemistry for Ki67).
-
Snap-freeze the other kidney for protein analysis (Western blot for Notch pathway proteins).
-
Collect blood for serum analysis (BUN).
-
Protocol 2: In Vitro 3D Cyst Growth Assay with this compound
-
Cell Culture: Use primary renal epithelial cells isolated from human ADPKD kidneys.
-
Collagen Matrix Preparation: Prepare a neutralized collagen solution on ice.
-
Cell Seeding: Resuspend ADPKD cells in the collagen solution and plate into a multi-well plate. Allow the gel to polymerize at 37°C.
-
Cyst Formation: Overlay the collagen gel with culture medium containing a cAMP agonist (e.g., forskolin) and a growth factor (e.g., EGF) to induce cyst formation. Culture for 3-5 days.
-
This compound Treatment: After initial cyst formation, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-10 nmol/L) or vehicle.
-
Treatment Duration: Continue treatment for 4 consecutive days, replacing the medium daily.
-
Analysis:
-
Image the cysts at regular intervals using a microscope.
-
Measure the surface area or volume of the cysts using image analysis software.
-
Assess cell viability within the cysts if possible (e.g., using live/dead staining).
-
Mandatory Visualizations
Caption: this compound inhibits aberrant Notch signaling to reduce cyst growth in PKD.
Caption: Experimental workflows for this compound testing in in vivo and in vitro PKD models.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Quinomycin A reduces cyst progression in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinomycin A reduces cyst progression in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pkdcure.org [pkdcure.org]
- 6. researchgate.net [researchgate.net]
Buffers and pH effects on Quinomycin C stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Quinomycin C, focusing on the effects of different buffers and pH levels. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer: Specific quantitative stability data for this compound is limited in publicly available literature. Therefore, some guidance provided is based on the behavior of structurally related quinone-containing compounds, such as Mitomycin C. It is crucial to perform compound-specific stability studies for your particular experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting this compound stability in solution?
The stability of quinone-containing compounds like this compound is primarily influenced by pH, temperature, and light exposure. The molecular structure, featuring quinone and other reactive moieties, makes it susceptible to degradation under certain conditions.
Q2: Which buffers are recommended for working with this compound?
Phosphate-based buffers are commonly used for in vitro studies with quinone antibiotics. However, the choice of buffer should be guided by the specific requirements of your experiment. It is advisable to use a buffer system that maintains a stable pH within the desired range for the duration of your experiment. Avoid buffers that may interact with the compound or interfere with downstream analytical methods.
Q3: What is the expected stability of this compound at different pH values?
While specific data for this compound is scarce, studies on the related compound Mitomycin C show that it is relatively stable at neutral pH (around 7.0-7.4) and can degrade under acidic or alkaline conditions. For instance, significant degradation of Mitomycin C has been observed at pH values below 6 and above 8. It is critical to experimentally determine the optimal pH range for this compound stability in your specific application.
Q4: How should I prepare and store this compound solutions?
For optimal stability, it is recommended to prepare this compound solutions fresh for each experiment. If storage is necessary, solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. The stability of frozen solutions should be validated for your specific storage conditions and duration. Multiple freeze-thaw cycles should be avoided as they can accelerate degradation.
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results with this compound. | Degradation of this compound in the experimental buffer. | 1. Verify pH of the buffer: Ensure the pH is within the optimal range for this compound stability. 2. Prepare fresh solutions: Use freshly prepared this compound solutions for each experiment. 3. Perform a time-course stability study: Analyze the concentration of this compound in your experimental buffer over the duration of your experiment to assess its stability. |
| Loss of this compound activity over time. | Instability of the compound under storage conditions. | 1. Optimize storage conditions: Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles. 2. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil. 3. Re-evaluate solvent: Ensure the solvent used for stock solutions is appropriate and does not contribute to degradation. |
| Precipitation observed in this compound solution. | Poor solubility or buffer incompatibility. | 1. Check solubility limits: Ensure the concentration of this compound does not exceed its solubility in the chosen buffer. 2. Test different buffers: Evaluate the solubility and stability of this compound in alternative buffer systems. 3. Adjust pH: The pH of the solution can significantly impact the solubility of some compounds. |
Experimental Protocols
Protocol: General Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure to assess the stability of this compound in a specific buffer at a given pH and temperature.
1. Materials:
-
This compound
-
Buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Acid for mobile phase modification (e.g., formic acid or phosphoric acid)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Method:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
-
Preparation of Stability Samples:
-
Dilute the this compound stock solution with the buffer of interest to the final desired concentration.
-
Prepare multiple aliquots of this solution. One aliquot will be analyzed immediately (T=0).
-
Store the remaining aliquots under the desired stability testing conditions (e.g., specific temperature and light conditions).
-
-
HPLC Analysis:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common mobile phase for quinolone antibiotics consists of a mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid). The exact ratio should be optimized for good separation of this compound from any potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: Typically 1 mL/min.
-
Detection Wavelength: Determine the optimal wavelength for detecting this compound using a UV-Vis spectrophotometer or by running a PDA scan on the HPLC.
-
Injection Volume: Typically 10-20 µL.
-
-
Analysis:
-
Inject the T=0 sample to determine the initial concentration and peak area of this compound.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject the stored stability samples.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the peak areas.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Signaling Pathway
Quinomycin A, a member of the quinomycin family, has been shown to affect the Notch signaling pathway. This pathway is crucial for cell-cell communication and is involved in various cellular processes, including proliferation, differentiation, and apoptosis.
Validation & Comparative
A Comparative Guide to the Bioactivity of Echinomycin and Quinomycin C
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The quinomycin family of antibiotics has long been a subject of interest in biomedical research due to their potent antitumor and antimicrobial properties. Among these, Echinomycin (often referred to as Quinomycin A) is the most extensively studied member. This guide provides a detailed comparison of the bioactivity of Echinomycin and the lesser-known Quinomycin C, supported by available experimental data. It is important to note that while there is a wealth of information on Echinomycin, specific bioactivity data for a distinct this compound molecule is sparse and often conflated with Echinomycin in the literature.
Distinguishing this compound from Echinomycin (Quinomycin A)
Initial research reveals a degree of ambiguity regarding the precise identity of this compound. While many sources use "this compound" interchangeably with "Echinomycin" or "Quinomycin A," chemical databases present conflicting information.
Echinomycin (Quinomycin A) is consistently defined by the following:
In contrast, some chemical suppliers identify this compound as a distinct entity:
Comparative Bioactivity Data
The following table summarizes the known quantitative data for Echinomycin's bioactivity. Due to the lack of specific experimental data for this compound (CAS 11001-74-4), a direct comparison is not possible at this time.
| Parameter | Echinomycin (Quinomycin A) | This compound | Reference(s) |
| IC₅₀ (Cancer Stem Cells) | 29.4 pM | Data not available | [5] |
| EC₅₀ (Hypoxic Induction of Luciferase in U251-HRE cells) | 1.2 nM | Data not available | [5] |
| Cell Viability (ADPKD cells, 10 nmol/L) | Significant loss of viability | Data not available | [6] |
| Cell Viability (Normal Human Kidney cells, 10 nmol/L) | Viability retained | Data not available | [6] |
Mechanism of Action
Echinomycin (Quinomycin A):
Echinomycin's primary mechanism of action is its function as a DNA bis-intercalator .[1][7] It inserts two of its quinoxaline rings into the DNA double helix, preferentially at CpG dinucleotide steps.[8] This "molecular stapling" of the DNA leads to several downstream effects:
-
Inhibition of DNA Replication and RNA Synthesis: By distorting the DNA structure, Echinomycin physically blocks the progression of DNA and RNA polymerases, thereby halting replication and transcription.[1][7]
-
Inhibition of Hypoxia-Inducible Factor-1 (HIF-1): Echinomycin is a potent inhibitor of HIF-1, a key transcription factor in tumor progression and metastasis.[5][9] It blocks the binding of the HIF-1α subunit to its DNA recognition sequence, the hypoxia-responsive element (HRE), in the promoters of target genes like VEGF.[5][9]
This compound:
Given its structural similarity as a member of the quinomycin family, it is plausible that this compound also functions as a DNA intercalator. However, without specific experimental validation, its precise mechanism of action and its effects on targets like HIF-1 remain unconfirmed.
Impact on Cellular Signaling Pathways
Echinomycin (Quinomycin A):
Echinomycin has been shown to modulate several critical signaling pathways, primarily as a consequence of its DNA binding activity and HIF-1 inhibition.
-
Notch Signaling Pathway: Echinomycin has been demonstrated to inhibit the Notch signaling pathway, which is often dysregulated in cancer and other diseases like polycystic kidney disease.[6][10] This inhibition is characterized by the reduced expression of Notch receptors and their downstream target genes.[10]
-
Apoptosis Induction: By inducing cellular stress through DNA damage and inhibition of key survival pathways, Echinomycin can trigger programmed cell death (apoptosis).
The following diagram illustrates the established signaling pathways affected by Echinomycin.
Caption: Signaling pathways modulated by Echinomycin (Quinomycin A).
Experimental Protocols
The bioactivity of Echinomycin is typically assessed using a variety of standard molecular and cellular biology techniques.
Cell Viability and Cytotoxicity Assays:
-
Methodology: Cancer cell lines or primary cells are cultured in the presence of varying concentrations of Echinomycin. Cell viability is then measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by direct cell counting.[6]
-
Data Output: IC₅₀ values, representing the concentration of the compound that inhibits cell growth by 50%.
DNA Intercalation Assays:
-
Methodology: Techniques such as DNA footprinting, gel mobility shift assays, or fluorescence-based assays can be used to demonstrate the direct binding of Echinomycin to DNA and its sequence specificity.
-
Data Output: Qualitative and quantitative assessment of DNA binding affinity and specificity.
HIF-1 Inhibition Assays:
-
Methodology: A common method involves using a reporter cell line that expresses a reporter gene (e.g., luciferase) under the control of an HRE. The ability of Echinomycin to inhibit the hypoxia-induced expression of the reporter gene is then quantified.[5]
-
Data Output: EC₅₀ values, representing the concentration of the compound that produces 50% of its maximal inhibitory effect.
Western Blotting:
-
Methodology: This technique is used to measure the protein levels of key components of signaling pathways (e.g., Notch receptors, HIF-1α, apoptotic markers) in cells treated with Echinomycin.[11]
-
Data Output: Changes in the expression levels of target proteins.
The following diagram outlines a general experimental workflow for assessing the bioactivity of a quinomycin compound.
Caption: General experimental workflow for bioactivity assessment.
Conclusion
Echinomycin (Quinomycin A) is a potent bioactive compound with a well-defined mechanism of action as a DNA bis-intercalator and a HIF-1 inhibitor. Its effects on critical cellular pathways, such as Notch signaling and apoptosis, are well-documented, making it a valuable tool for cancer research and a potential lead compound for drug development.
In contrast, the specific bioactivity of this compound (CAS 11001-74-4) remains largely uncharacterized in the available scientific literature. While its structural similarity to Echinomycin suggests a comparable mechanism of action, this has yet to be experimentally verified. Future research is needed to isolate and characterize this compound to determine its unique bioactivity profile and to conduct direct comparative studies against Echinomycin. Until such data becomes available, a comprehensive and direct comparison of their bioactivities is not feasible. Researchers should be mindful of the nomenclature and CAS numbers when sourcing quinomycin compounds to ensure they are working with the intended molecule.
References
- 1. Echinomycin - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quinomycin A reduces cyst progression in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. A comparison of the structure of echinomycin and triostin A complexed to a DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Echinomycin | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]
- 10. Quinomycin A reduces cyst progression in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Quinomycin C: A Comparative Analysis of a Potent Quinoxaline Antibiotic
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Quinomycin C with other quinoxaline antibiotics, supported by available experimental data. The guide delves into their mechanism of action, antibacterial efficacy, and the experimental protocols used for their evaluation.
The quinoxaline antibiotics are a class of potent therapeutic agents characterized by a quinoxaline-2-carboxylic acid chromophore. They exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. Their primary mode of action involves the inhibition of nucleic acid synthesis through interaction with DNA. This guide focuses on this compound, comparing its characteristics and performance with other notable members of the quinoxaline family, such as Echinomycin (Quinomycin A), Triostin A, and various synthetic derivatives.
Mechanism of Action: DNA Bis-intercalation
Quinomycin- and triostin-type antibiotics are renowned for their unique mechanism of DNA binding known as bis-intercalation. This process involves the insertion of their two planar quinoxaline chromophores into the DNA double helix at two separate locations, effectively crosslinking the DNA strands. This distortion of the DNA structure interferes with essential cellular processes like replication and transcription, ultimately leading to cell death. The specificity of this interaction can be influenced by the peptide core of the antibiotic. For instance, Triostin A is known to preferentially bind to CpG sequences, a recognition driven by hydrogen bonding between the peptide backbone and the 2-amino group of guanine residues.
Figure 1. General mechanism of action of quinoxaline antibiotics.
Comparative Antibacterial Performance
While specific quantitative data for this compound is limited in publicly available literature, its strong activity against Gram-positive bacteria and some Gram-negative bacteria has been noted.[1] To provide a comparative perspective, this section presents available Minimum Inhibitory Concentration (MIC) data for other prominent quinoxaline antibiotics. MIC is a key measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Quinoxaline Antibiotics
| Antibiotic/Derivative | Organism | MIC (µg/mL) | Reference |
| Echinomycin (Quinomycin A) | Staphylococcus aureus (MSSA) | 0.06 - 0.5 | Oxford Academic |
| Staphylococcus aureus (MRSA) | 0.06 - 0.5 | Oxford Academic | |
| Synthetic Quinoxaline Derivative 1 | Staphylococcus aureus | 4 - 16 | [2] |
| Bacillus subtilis | 8 - 32 | [2] | |
| Escherichia coli | 4 - 32 | [2] | |
| Synthetic Quinoxaline Derivative 2 | Escherichia coli | 8 | MDPI |
| Bacillus subtilis | 16 | MDPI | |
| Synthetic Quinoxaline Derivative 3 | Staphylococcus aureus | 0.25 - 1 | ResearchGate |
| Enterococcus faecium | 0.25 - 1 | ResearchGate | |
| Enterococcus faecalis | 0.25 - 1 | ResearchGate |
Note: The specific synthetic derivatives are as described in the cited references.
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of quinoxaline antibiotics.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
- Bacterial Culture: A pure culture of the test bacterium grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Antimicrobial Agent: A stock solution of the quinoxaline antibiotic of known concentration.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- 96-Well Microtiter Plate: Sterile, clear, flat-bottomed plates.
2. Inoculum Preparation:
- Adjust the turbidity of the overnight bacterial culture with sterile broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Antimicrobial Agent:
- Dispense 50 µL of CAMHB into each well of the 96-well plate.
- Add 50 µL of the antimicrobial stock solution to the first well, resulting in a 1:2 dilution.
- Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well.
4. Inoculation:
- Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
5. Incubation:
- Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
6. Reading the Results:
- The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. Growth is typically observed as turbidity or a pellet at the bottom of the well.
"Start" [shape=ellipse, label="Start", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Prepare_Inoculum" [label="Prepare Bacterial Inoculum\n(0.5 McFarland)"];
"Serial_Dilution" [label="Perform Serial Dilution\nof Antibiotic in 96-well plate"];
"Inoculate_Plate" [label="Inoculate Plate with\nBacterial Suspension"];
"Incubate" [label="Incubate Plate\n(35-37°C, 16-20h)"];
"Read_Results" [label="Read MIC\n(Lowest concentration with no visible growth)"];
"End" [shape=ellipse, label="End", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Inoculum";
"Prepare_Inoculum" -> "Serial_Dilution";
"Serial_Dilution" -> "Inoculate_Plate";
"Inoculate_Plate" -> "Incubate";
"Incubate" -> "Read_Results";
"Read_Results" -> "End";
}
Figure 2. Workflow for determining Minimum Inhibitory Concentration (MIC).
DNA Binding Assay: DNase I Footprinting
DNase I footprinting is a technique used to identify the specific binding sites of a DNA-binding agent, such as a quinoxaline antibiotic.
1. DNA Fragment Preparation and Labeling:
- A DNA fragment containing the putative binding sequence is generated, typically by PCR or restriction enzyme digestion.
- One end of the DNA fragment is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent tag.
2. Binding Reaction:
- The labeled DNA fragment is incubated with varying concentrations of the quinoxaline antibiotic in a suitable binding buffer. A control reaction without the antibiotic is also prepared.
3. DNase I Digestion:
- A low concentration of DNase I is added to each reaction mixture. DNase I is an endonuclease that randomly cleaves the DNA backbone.
- The digestion is allowed to proceed for a short period, such that on average, each DNA molecule is cut only once.
4. Reaction Termination and DNA Purification:
- The digestion is stopped by adding a stop solution (e.g., containing EDTA).
- The DNA fragments are then purified, typically by ethanol precipitation.
5. Gel Electrophoresis and Autoradiography/Fluorescence Imaging:
- The purified DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
- The gel is then exposed to X-ray film (for radioactive labels) or imaged using a fluorescence scanner.
6. Interpretation:
- In the control lane (no antibiotic), a ladder of bands representing all possible cleavage sites will be visible.
- In the lanes containing the quinoxaline antibiotic, the regions where the antibiotic is bound to the DNA will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of bands. The location of this gap indicates the specific binding site of the antibiotic.
Conclusion
This compound, as a member of the quinoxaline family of antibiotics, holds significant promise due to its potent activity against a range of bacteria. While direct comparative quantitative data for this compound remains elusive in the readily accessible scientific literature, the established mechanism of action through DNA bis-intercalation and the potent activity of its analogues like Echinomycin underscore the therapeutic potential of this class of compounds. The provided experimental protocols offer a standardized framework for the further evaluation and comparison of this compound and other novel quinoxaline derivatives, which is essential for advancing their development as next-generation antimicrobial agents. Further research is warranted to fully elucidate the antibacterial spectrum and potency of this compound through rigorous quantitative studies.
References
Validating HIF-1α Inhibition: A Comparative Guide to Quinomycin C Derivatives
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is a master regulator of the cellular response to low oxygen conditions (hypoxia) and a key player in tumor progression and angiogenesis.[1] Its critical role in cancer has made it a prime target for therapeutic intervention. Among the arsenal of HIF-1α inhibitors, Quinomycin A (also known as Echinomycin), a member of the quinoxaline antibiotic family, has shown potent activity.[2][3] This guide provides a comparative analysis of Quinomycin C derivatives in the context of HIF-1α inhibition, supported by experimental data and detailed protocols to aid researchers in their validation studies.
Mechanism of Action: Quinomycins as HIF-1α Inhibitors
Quinomycin A and its derivatives are bicyclic octadepsipeptides that function as DNA intercalators.[3] Their primary mechanism for inhibiting HIF-1α involves binding to the Hypoxia-Response Elements (HREs) in the promoter regions of HIF-1α target genes, thereby preventing HIF-1α from binding and initiating transcription.[4][5] This leads to a downstream reduction in the expression of genes crucial for tumor survival and growth, such as Vascular Endothelial Growth Factor (VEGF).[1][2] Some studies also suggest that echinomycin can induce the proteasome-dependent degradation of both MYC and HIF-1α proteins.[6]
Comparative Analysis of HIF-1α Inhibitors
The landscape of HIF-1α inhibitors is diverse, with compounds targeting various stages of the HIF-1α signaling pathway. These can be broadly categorized as inhibitors of HIF-1α expression, synthesis, stabilization, and transcriptional activity. The following table provides a comparative overview of this compound derivatives against other well-known HIF-1α inhibitors.
Table 1: Comparison of HIF-1α Inhibitors
| Inhibitor Class | Example Compound(s) | Mechanism of Action | Reported IC50/EC50 | Key Advantages | Key Disadvantages |
| Quinoxaline Antibiotics | Quinomycin A (Echinomycin), this compound Derivatives | Inhibit HIF-1α DNA binding to HREs [4][5] | Echinomycin: ~1.2 nM (HRE reporter assay), 29.4 pM (CSCs) [2] | Potent, targets downstream transcriptional activity | Lack of specificity, potential for off-target effects due to DNA intercalation, formulation challenges [4][7][8] |
| Topoisomerase Inhibitors | Topotecan, Camptothecin | Inhibit topoisomerase I, leading to reduced HIF-1α protein synthesis[9] | Topotecan: ~0.1 µM (HIF-1α-NanoLuc)[1] | Clinically approved for cancer therapy | Indirect mechanism of HIF-1α inhibition |
| PI3K/Akt/mTOR Pathway Inhibitors | PI-103, Rapamycin | Inhibit signaling pathways that regulate HIF-1α protein synthesis[9][10] | PI-103: ~0.1 µM (HIF-1α-NanoLuc)[9] | Target key oncogenic pathways | Broad effects beyond HIF-1α inhibition |
| Hsp90 Inhibitors | 17-AAG (Tanespimycin) | Inhibit Hsp90, leading to proteasomal degradation of HIF-1α[10] | - | Targets a key chaperone of oncoproteins | Broad client protein profile |
| Microtubule Disruptors | 2-Methoxyestradiol (2-ME2) | Depolymerizes microtubules, blocking HIF-1α nuclear accumulation[11] | - | Induces apoptosis and autophagy | - |
| Direct HIF-1α Binders | Chetomin | Disrupts the interaction of HIF-1α with p300/CBP coactivators | - | Specific to HIF-1α transcriptional complex | - |
| Antisense Oligonucleotides | EZN-2968, RX-0047 | Inhibit HIF-1α mRNA expression[12][13] | RX-0047: Nanomolar concentrations[13] | High specificity | Delivery challenges |
Experimental Protocols for Validating HIF-1α Inhibition
Accurate validation of HIF-1α inhibition is crucial. Below are detailed protocols for key experiments.
Hypoxia-Response Element (HRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF-1α.
Protocol:
-
Cell Culture and Transfection:
-
Culture cells (e.g., HCT116, U251) in a 12-well plate to ~50% confluency.[14]
-
Co-transfect cells with a pGL3-HRE plasmid (containing a luciferase reporter gene driven by an HRE promoter) and a pRL-CMV plasmid (containing a Renilla luciferase gene for normalization) using a suitable transfection reagent.[14]
-
-
Compound Treatment and Hypoxic Induction:
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[14]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the percentage of inhibition relative to a vehicle-treated control.
-
Western Blot Analysis for HIF-1α Protein Levels
This method directly measures the amount of HIF-1α protein in the cell.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with the test compounds under normoxic or hypoxic conditions for a specified duration.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Real-Time PCR (qRT-PCR) for HIF-1α Target Gene Expression
This technique quantifies the mRNA levels of HIF-1α target genes like VEGF.
Protocol:
-
Cell Culture and Treatment:
-
Treat cells with this compound derivatives or other inhibitors under hypoxic conditions.
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a suitable kit (e.g., TRIzol).[13]
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for the target gene (e.g., VEGF) and a housekeeping gene (e.g., GAPDH or L37).[7]
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
-
Visualizing Key Pathways and Workflows
HIF-1α Signaling Pathway
Caption: HIF-1α signaling under normoxia and hypoxia, and the inhibitory action of this compound.
Experimental Workflow for HIF-1α Inhibitor Validation
References
- 1. Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. agscientific.com [agscientific.com]
- 4. Dual effect of echinomycin on hypoxia-inducible factor-1 activity under normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marine-Derived Leads as Anticancer Candidates by Disrupting Hypoxic Signaling through Hypoxia-Inducible Factors Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Liposomal Formulation of HIF-1α Inhibitor Echinomycin Eliminates Established Metastases of Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIF1 Selective Inhibitors | Activators | Antagonists | Modulators | Selleckchem.com [selleckchem.com]
- 12. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo and In Vitro Effects of a HIF-1α Inhibitor, RX-0047 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Protein Synthesis by DNA Damage Inducing Agents | PLOS One [journals.plos.org]
- 15. Identification of small molecule compounds that inhibit the HIF-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinomycin C and Other DNA Intercalators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Quinomycin C and other prominent DNA intercalators, supported by experimental data. This analysis delves into their mechanisms of action, DNA binding affinities, cytotoxic activities, and impacts on cellular signaling pathways.
DNA intercalators are a class of molecules that insert themselves between the base pairs of DNA, leading to structural distortions and interference with cellular processes such as replication and transcription. This property has made them a cornerstone of cancer chemotherapy for decades. This compound, a member of the quinoxaline family of antibiotics, represents a potent example of a bis-intercalator, a molecule with two planar aromatic ring systems that can intercalate at two separate sites on the DNA. This guide will compare this compound with other well-characterized DNA intercalators, including both mono- and bis-intercalators, to highlight their relative strengths and specificities.
Mechanism of Action: Mono- versus Bis-intercalation
DNA intercalators can be broadly classified into two categories based on their binding mode:
-
Mono-intercalators: These compounds, such as Doxorubicin, Daunorubicin, and Actinomycin D, possess a single planar moiety that inserts between DNA base pairs. This insertion causes a localized unwinding and lengthening of the DNA helix.
-
Bis-intercalators: These molecules, including this compound and Echinomycin, feature two intercalating chromophores connected by a linker. This allows them to bind to two non-adjacent sites on the DNA simultaneously, often with higher affinity and sequence specificity than mono-intercalators. This "clamping" effect can induce more significant structural changes in the DNA.
Quantitative Analysis of DNA Binding and Cytotoxicity
The efficacy of DNA intercalators is determined by their affinity for DNA and their ability to induce cell death in cancer cells. The following tables summarize key quantitative data for this compound and a selection of other DNA intercalators.
| Intercalator | Type | DNA Binding Constant (K) (M⁻¹) | Preferred Binding Sequence |
| This compound | Bis | Data not readily available | CpG steps |
| Actinomycin D | Mono | 6.4 x 10⁶[1] | GpC |
| Doxorubicin | Mono | 0.13 - 0.16 x 10⁶[2] | G/C rich regions |
| Daunorubicin | Mono | 0.10 - 0.12 x 10⁶[2] | 5'-TCG, 5'-ACG, 5'-CGC, 5'-GTA[3] |
| Echinomycin | Bis | 5.0 x 10⁵[4] | CpG |
| Nogalamycin | Mono | Data not readily available | Pyrimidine-Purine steps |
Table 1: DNA Binding Affinity of Selected Intercalators. Binding constants are a measure of the affinity of the intercalator for DNA. Higher values indicate stronger binding. The preferred binding sequences highlight the sequence specificity of these compounds.
| Intercalator | Cancer Cell Line | IC50 Value (µM) |
| This compound | Pancreatic (MiaPaCa-2) | ~0.05 |
| Pancreatic (PanC-1) | ~0.05 | |
| Actinomycin D | Ovarian (A2780) | 0.0017[5] |
| Lung (A549) | 0.000201[5] | |
| Prostate (PC3) | 0.000276[5] | |
| Doxorubicin | Breast (MCF-7) | 2.50[6] |
| Bladder (BFTC-905) | 2.26[6] | |
| Melanoma (M21) | 2.77[6] | |
| Daunorubicin | Not specified | Not specified |
| Echinomycin | Leukemia (NB4) | Not specified |
| Leukemia (Jurkat) | Not specified | |
| Nogalamycin | Not specified | Not specified |
Table 2: Cytotoxicity (IC50) of Selected Intercalators in Various Cancer Cell Lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate greater potency. It is important to note that IC50 values can vary significantly between different cell lines and experimental conditions.
Impact on Cellular Signaling Pathways
The binding of intercalators to DNA triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis. The specific signaling pathways affected can vary between different intercalators.
This compound: This bis-intercalator has been shown to significantly impact the Notch signaling pathway [4]. It reduces the expression of Notch receptors (Notch-1, 2, 3, and 4), their ligands (Jagged-1, 2 and Delta-like ligand 1, 3, and 4), and the downstream target gene Hes-1 in pancreatic cancer cells[4]. Furthermore, this compound downregulates the expression of proteins in the γ-secretase complex, which is crucial for Notch activation[4].
Caption: this compound inhibits the Notch signaling pathway.
Doxorubicin and Daunorubicin: These anthracyclines are known to activate multiple signaling pathways. They can induce the production of reactive oxygen species (ROS), leading to the activation of stress-activated protein kinases (SAPK)/c-Jun N-terminal kinases (JNK)[7][8]. They also trigger the sphingomyelin-ceramide pathway and can activate the Fas/Fas-ligand system, both of which are involved in apoptosis[7][8]. Furthermore, doxorubicin has been shown to activate the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β[9].
Caption: Doxorubicin-induced signaling pathways.
Actinomycin D: This intercalator is a potent inhibitor of transcription by RNA polymerase. Its cytotoxic effects are linked to the activation of the PI3K/AKT pathway and the induction of p53[10]. Inhibition of the Shc/Grb2 interaction, leading to G1 cell cycle arrest, has also been reported[11].
Echinomycin: As a bis-intercalator, echinomycin inhibits the DNA binding of hypoxia-inducible factor 1 (HIF-1), a key transcription factor in cellular response to hypoxia[12]. It also affects the NOTCH signaling pathway and the AKT-mTOR signaling cascade, ultimately leading to caspase-3-mediated apoptosis[13].
Experimental Protocols
Determination of DNA Binding Affinity by Fluorescence Intercalator Displacement (FID) Assay
This assay is used to determine the binding affinity of a compound to DNA. It relies on the displacement of a fluorescent intercalator, such as ethidium bromide, from DNA by the test compound.
Materials:
-
Calf Thymus DNA (CT-DNA)
-
Ethidium Bromide (EtBr)
-
Tris-HCl buffer (pH 7.4)
-
Test intercalator compound (e.g., this compound)
-
Fluorometer
Protocol:
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer.
-
Prepare a stock solution of EtBr in Tris-HCl buffer.
-
Prepare a series of dilutions of the test intercalator compound.
-
In a cuvette, mix CT-DNA and EtBr to obtain a stable fluorescence signal.
-
Add increasing concentrations of the test intercalator to the cuvette.
-
After each addition, incubate for a set period to allow for equilibrium to be reached.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for EtBr.
-
The decrease in fluorescence intensity is proportional to the amount of EtBr displaced by the test compound.
-
The binding constant (K) can be calculated using the Stern-Volmer equation or by fitting the data to a suitable binding model.
Cytotoxicity Determination by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a series of dilutions of the test intercalator compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a control group with medium only.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Caption: Workflow for an MTT cytotoxicity assay.
Conclusion
This comparative guide highlights the diverse characteristics of DNA intercalators. This compound, as a bis-intercalator, demonstrates a distinct mechanism of action and a different profile of affected signaling pathways compared to the more classical mono-intercalators like Doxorubicin and Actinomycin D. While quantitative data for some compounds like this compound and Nogalamycin is less abundant in the literature, the available information underscores the importance of considering both the structural class and the specific molecular characteristics of an intercalator when evaluating its potential as a therapeutic agent. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the intricate mechanisms of these potent DNA-targeting agents.
References
- 1. DNase I footprinting [gene.mie-u.ac.jp]
- 2. DNA-Protein Interactions/Footprinting Protocols [protocol-online.org]
- 3. The impact of DNA intercalators on DNA and DNA-processing enzymes elucidated through force-dependent binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Structural and functional analyses of the echinomycin resistance conferring protein Ecm16 from Streptomyces lasalocidi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 8. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 9. Identification of late-stage glycosylation steps in the biosynthetic pathway of the anthracycline nogalamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitomycin C and Its Analog Trigger Cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Unraveling the Enigma of Drug Resistance: A Comparative Analysis of Quinomycin C and Other Anticancer Agents
A deep dive into the cross-resistance potential of the potent anticancer agent Quinomycin C reveals a complex interplay of cellular mechanisms. While direct comparative studies remain scarce, an analysis of its unique dual-action mechanism—targeting both DNA and the critical Notch signaling pathway—alongside the established resistance profiles of conventional chemotherapeutics offers valuable insights for researchers and drug development professionals.
This guide provides a comparative analysis of this compound's potential for cross-resistance with other widely used anticancer drugs, including doxorubicin, vincristine, etoposide, and cisplatin. By dissecting their mechanisms of action and resistance, we can infer potential patterns of co-resistance or collateral sensitivity, offering a predictive framework for future experimental validation.
Mechanisms of Action: A Comparative Overview
A drug's mechanism of action is fundamental to understanding its efficacy and potential for resistance. This compound distinguishes itself through a bimodal assault on cancer cells, a characteristic that may influence its cross-resistance profile.
| Drug | Drug Class | Primary Mechanism of Action |
| This compound | Quinoxaline Antibiotic | DNA Intercalator: Inserts itself between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to cell death.[1][2][3] Notch Signaling Inhibitor: Downregulates the Notch signaling pathway, which is crucial for cancer stem cell survival and proliferation, by inhibiting the γ-secretase complex.[4][5] |
| Doxorubicin | Anthracycline | DNA Intercalator and Topoisomerase II Inhibitor: Intercalates into DNA and inhibits topoisomerase II, an enzyme essential for DNA replication and repair, leading to DNA double-strand breaks and apoptosis. |
| Vincristine | Vinca Alkaloid | Microtubule Destabilizer: Binds to tubulin, inhibiting the polymerization of microtubules. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest at metaphase and subsequent apoptosis. |
| Etoposide | Epipodophyllotoxin | Topoisomerase II Inhibitor: Forms a ternary complex with topoisomerase II and DNA, preventing the re-ligation of DNA strands and causing double-strand breaks, which trigger apoptosis. |
| Cisplatin | Platinum-based | DNA Cross-linking Agent: Forms intra- and inter-strand DNA cross-links, which distort the DNA structure, inhibit DNA replication and transcription, and induce apoptosis. |
Predicting Cross-Resistance Profiles: A Mechanistic Approach
Cross-resistance occurs when a cancer cell develops resistance to one drug and, as a result, becomes resistant to other, often structurally or mechanistically related, drugs. Conversely, collateral sensitivity describes a situation where resistance to one drug renders the cell more susceptible to another.
Potential Cross-Resistance with this compound
Given this compound's function as a DNA intercalator , it is plausible that cancer cells exhibiting resistance to other DNA-damaging agents, such as doxorubicin and cisplatin , might show a degree of cross-resistance to this compound. Resistance mechanisms that reduce the access of drugs to DNA or enhance DNA repair pathways could potentially confer resistance to multiple DNA-targeting agents.[6]
Furthermore, as an inhibitor of the Notch signaling pathway , this compound's efficacy could be compromised in tumors with acquired resistance to other therapies that is driven by the upregulation of this pathway. The Notch pathway is a known mediator of resistance to various treatments, including chemotherapy and radiation.[7][8][9] Therefore, tumors that have developed resistance to agents like cisplatin or taxanes through the activation of Notch signaling might also be less sensitive to this compound.[7]
Potential for Collateral Sensitivity
Conversely, the dual mechanism of this compound could be exploited to overcome certain types of drug resistance. For instance, cancer cells that have developed resistance to microtubule-targeting agents like vincristine through mechanisms unrelated to DNA damage or Notch signaling might remain sensitive to this compound.
Moreover, if a cancer cell develops resistance to a topoisomerase II inhibitor like etoposide by downregulating the expression of topoisomerase II, it might still be susceptible to this compound's DNA intercalation and Notch inhibitory effects.
Experimental Protocols for Assessing Cross-Resistance
Validating these theoretical cross-resistance profiles requires rigorous experimental testing. The following outlines a generalized protocol for determining the cross-resistance of a cancer cell line to this compound and other anticancer drugs.
Cell Viability and Cytotoxicity Assays
1. Cell Culture:
- Culture the parental (drug-sensitive) cancer cell line and the drug-resistant subline in appropriate media and conditions. The resistant subline is typically generated by continuous exposure to increasing concentrations of a specific drug (e.g., doxorubicin-resistant).
2. Drug Treatment:
- Seed cells in 96-well plates at a predetermined density.
- After 24 hours, treat the cells with a serial dilution of this compound and the other anticancer drugs of interest (doxorubicin, vincristine, etoposide, cisplatin) for 48-72 hours.
3. Viability Assessment (MTT Assay):
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
- Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to untreated controls.
- Determine the IC50 (half-maximal inhibitory concentration) value for each drug in both the parental and resistant cell lines.
- The resistance factor (RF) is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line. An RF > 1 indicates resistance.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for determining drug resistance.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Cross-Resistance Assessment.
Conclusion
While direct evidence for the cross-resistance profiles of this compound is still emerging, a mechanistic analysis provides a valuable predictive framework. Its dual action as a DNA intercalator and a Notch signaling inhibitor suggests a complex interaction with other anticancer agents. Understanding these potential overlaps is crucial for designing rational combination therapies and for selecting patient populations who are most likely to benefit from this promising therapeutic agent. Further preclinical and clinical studies are warranted to empirically define the cross-resistance and collateral sensitivity profiles of this compound, ultimately paving the way for its effective integration into cancer treatment regimens.
References
- 1. ojs.wiserpub.com [ojs.wiserpub.com]
- 2. DNA intercalators as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cross-resistance to intercalating agents in an epipodophyllotoxin-resistant Chinese hamster ovary cell line: evidence for a common intracellular target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Notch signaling pathway to overcome drug-resistance for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Targeting Notch to overcome radiation resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating Notch signaling inhibition by Quinomycin C in different cell types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Quinomycin A (also known as Echinomycin), a potent natural product inhibitor of the Notch signaling pathway, with other common Notch inhibitors. It includes supporting experimental data from various cell types, detailed protocols for validation assays, and visualizations to clarify complex pathways and workflows. While the user requested information on "Quinomycin C," the available scientific literature predominantly focuses on "Quinomycin A" as the active compound against Notch signaling. All data presented here pertains to Quinomycin A.
Introduction to Notch Signaling and Its Inhibition
The Notch signaling pathway is a highly conserved cell-to-cell communication system crucial for regulating cell fate decisions, proliferation, differentiation, and apoptosis. Its dysregulation is implicated in numerous diseases, particularly cancer, making it a prime target for therapeutic intervention. Inhibition of this pathway can be achieved through various mechanisms, including blocking the proteolytic cleavage of the Notch receptor, interfering with ligand-receptor interactions, or inhibiting the final transcriptional activation step.
Quinomycin A has emerged as a potent inhibitor that affects multiple components of the Notch pathway. Unlike more targeted inhibitors, it has been shown to reduce the expression of Notch receptors (1-4), their ligands (Jagged1, Jagged2, DLL1, DLL3, DLL4), the downstream target HES1, and essential proteins of the γ-secretase complex required for Notch activation.[1]
Comparative Analysis of Notch Inhibitors
Quinomycin A offers a distinct mechanism of action compared to other well-characterized Notch inhibitors. The most common alternatives are γ-secretase inhibitors (GSIs), which block the final proteolytic step that releases the active Notch Intracellular Domain (NICD). The following tables summarize the performance of Quinomycin A against several GSIs.
Table 1: Performance of Notch Inhibitors in Different Cell Lines
| Inhibitor | Cell Line(s) | Target/Assay | Potency (IC50 or Effective Concentration) | Key Findings & Selectivity |
| Quinomycin A | MiaPaCa-2, BxPC-3, PanC-1 (Pancreatic Cancer) | Cell Proliferation | ~5 nM (significant effect within 24h) | Suppresses proliferation and colony formation irreversibly; Not toxic to normal human pancreatic ductal epithelial (HPNE) cells at 50 nM.[2][3] |
| Quinomycin A | ADPKD cells (Polycystic Kidney Disease) | Cell Viability | <10 nM | More sensitive in diseased cells compared to normal human kidney (NHK) cells. |
| DAPT | OVCAR-3 (Ovarian Cancer) | Cell Proliferation | 160 ± 1 nM | Reduces cell proliferation and activity of metalloproteinases MMP-2 and MMP-9.[4] |
| RO4929097 | Engineered HEK293 | Notch Processing | 5 nM | Potent inhibitor of Notch processing and Aβ40 production (EC50 of 14 nM).[5][6] |
| PF-03084014 | HPB-ALL (T-cell ALL) | Notch Receptor Cleavage | 13.3 nM | Potently inhibits Notch signaling and growth of T-ALL cells.[7] |
| MK-0752 | SH-SY5Y (Neuroblastoma) | Aβ40 Reduction | 5 nM | Potent γ-secretase inhibitor that crosses the blood-brain barrier.[5] |
Table 2: Mechanism of Action of Different Classes of Notch Inhibitors
| Inhibitor Class | Example(s) | Mechanism of Action | Advantages | Disadvantages |
| Natural Product | Quinomycin A | Downregulates Notch receptors, ligands, and γ-secretase complex proteins.[1] | Broad impact on the pathway; High potency. | Potential for off-target effects due to broad action and DNA intercalation. |
| γ-Secretase Inhibitors (GSIs) | DAPT, RO4929097, PF-03084014 | Block S3 cleavage of Notch receptor, preventing NICD release. | Well-characterized; Orally bioavailable small molecules. | On-target toxicity (e.g., gastrointestinal) due to inhibition of Notch in normal tissues.[7] |
| Transcription Complex Inhibitors | CB-103 | Prevents the formation of the NICD-CSL-MAML transcription activation complex. | Targets the final step of the pathway; May overcome GSI resistance. | Newer class of inhibitors, less long-term data available. |
| Monoclonal Antibodies | Anti-DLL4 (e.g., Demcizumab) | Block the interaction between Notch ligands and receptors. | High specificity for a particular ligand. | Potential for non-productive angiogenesis; Route of administration (injection). |
Visualizing Pathways and Workflows
Diagram 1: The Canonical Notch Signaling Pathway and Points of Inhibition
Caption: Points of intervention for different classes of Notch signaling inhibitors.
Diagram 2: Experimental Workflow for Validating Notch Inhibition
Caption: A typical workflow for assessing the efficacy of a Notch inhibitor in vitro.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to validate Notch signaling inhibition. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: Western Blot for Notch Pathway Proteins (NICD, HES1)
Objective: To quantify the change in protein levels of the active Notch fragment (NICD) and a key downstream target (HES1) following inhibitor treatment.
Materials:
-
Cell lines of interest (e.g., MiaPaCa-2, PanC-1)
-
Quinomycin A and other inhibitors
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Notch1, anti-HES1, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of Quinomycin A or other inhibitors for a predetermined time (e.g., 24-48 hours). Include a vehicle-treated control.
-
Lysate Preparation: Wash cells twice with ice-cold PBS. Lyse cells by adding 100-200 µL of ice-cold lysis buffer to each well. Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
Protocol 2: CSL-Luciferase Reporter Assay
Objective: To measure the transcriptional activity of the Notch pathway by quantifying the expression of a luciferase reporter gene driven by CSL response elements.
Materials:
-
HEK293T or other suitable cell lines
-
CSL-luciferase reporter plasmid
-
Renilla luciferase plasmid (for transfection control)
-
Transfection reagent (e.g., Lipofectamine)
-
Quinomycin A and other inhibitors
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells in a 96-well plate with the CSL-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the Notch inhibitor (e.g., Quinomycin A) or a vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells according to the Dual-Luciferase Reporter Assay System manufacturer's protocol. Measure the firefly luciferase activity, followed by the Renilla luciferase activity, in a plate-reading luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Calculate the percentage of inhibition relative to the vehicle-treated control.
Protocol 3: MTT Cell Viability Assay
Objective: To assess the effect of Notch inhibition on cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cell lines of interest
-
96-well cell culture plates
-
Quinomycin A and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well. Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Express the results as a percentage of the vehicle-treated control. Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Conclusion
Validating the inhibition of Notch signaling requires a multi-faceted approach combining molecular and functional assays. Quinomycin A demonstrates potent, broad-spectrum inhibition of the Notch pathway at low nanomolar concentrations, particularly in cancer cell lines. Its efficacy and selectivity for cancer cells over normal cells make it a valuable research tool and a potential therapeutic candidate.[2][8] However, its broad mechanism, including DNA intercalation, contrasts with the highly targeted nature of GSIs and monoclonal antibodies. The choice of inhibitor will depend on the specific research question, whether it is to probe the general role of Notch signaling or to target a specific node within the pathway for therapeutic development. The protocols and comparative data provided in this guide offer a framework for researchers to effectively validate and compare the activity of Quinomycin A and other inhibitors in their cell types of interest.
References
- 1. Quinomycin A targets Notch signaling pathway in pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinomycin A targets Notch signaling pathway in pancreatic cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Targeting of Notch Signaling Pathway by DAPT in Human Ovarian Cancer: Possible Anti Metastatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Quinomycin A, B, and C: Unraveling Structural and Functional Nuances
For Researchers, Scientists, and Drug Development Professionals
The quinomycin family of depsipeptide antibiotics, produced by various Streptomyces species, has garnered significant attention for its potent antitumor, antibacterial, and antiviral activities. Among this family, Quinomycin A, B, and C represent closely related structural analogues with distinct biological profiles. This guide provides a comprehensive comparison of their structural and functional differences, supported by available experimental data, to aid researchers in selecting the appropriate analogue for their specific applications.
Structural Differences: A Tale of Two Methyl Groups
The core structure of the quinomycins features a cyclic octadepsipeptide scaffold to which two quinoxaline-2-carbonyl chromophores are attached. The primary structural difference between Quinomycin A, B, and C lies in the methylation of the N-methyl-L-valine residues within the peptide ring.
-
Quinomycin A (Echinomycin): Contains two N-methyl-L-valine residues.
-
Quinomycin B: Features one N-methyl-L-valine and one N,N-dimethyl-L-leucine residue.
-
Quinomycin C: Possesses two N,N-dimethyl-L-leucine residues.
This seemingly subtle variation in methylation significantly impacts the molecule's conformation and, consequently, its biological activity.
Functional Comparison: From DNA Intercalation to Antiviral Efficacy
The primary mechanism of action for quinomycins is their ability to act as DNA bis-intercalators. The two planar quinoxaline chromophores insert themselves between DNA base pairs at two separate locations, effectively crosslinking the DNA strands. This bis-intercalation distorts the DNA helix, inhibiting DNA replication and transcription, which ultimately leads to cell death. The differences in their peptide backbones, however, modulate their binding affinity and biological specificity.
Comparative Biological Activity
While comprehensive side-by-side quantitative data for all three compounds is limited in publicly available literature, existing studies provide valuable insights into their differential activities.
| Compound | Target/Activity | Cell Line/Model | Reported Effect |
| Quinomycin A | Cytotoxic Activity | Various Cancer Cell Lines | Potent cytotoxic effects |
| DNA Binding | - | Strong bis-intercalator | |
| HIF-1α Inhibition | - | Inhibits DNA binding of HIF-1α | |
| Notch Signaling | Pancreatic Cancer, PKD | Inhibits Notch signaling pathway | |
| Quinomycin B | Antiviral Activity | Poliovirus-infected mice | Protective effect observed |
| This compound | Antibacterial Activity | Gram-positive bacteria | Strong inhibitory effect |
| Cytotoxic Activity | HeLa cells | Strong cytotoxic effect |
Signaling Pathways and Mechanisms of Action
Quinomycin A, the most extensively studied of the three, has been shown to modulate key cellular signaling pathways implicated in cancer and other diseases.
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)
Quinomycin A is a potent inhibitor of the transcription factor HIF-1α. It does not affect HIF-1α protein levels but prevents its binding to the hypoxia-response element (HRE) in the promoter region of its target genes. This inhibition is crucial as HIF-1α plays a central role in tumor adaptation to hypoxic environments, promoting angiogenesis, metastasis, and metabolic reprogramming.
Caption: Quinomycin A inhibits the binding of the HIF-1α/β dimer to the HRE on DNA.
Modulation of the Notch Signaling Pathway
The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in various cancers. Quinomycin A has been demonstrated to inhibit this pathway, leading to decreased proliferation and increased apoptosis in cancer cells.
Caption: Quinomycin A interferes with the Notch signaling pathway, likely affecting NICD function.
Experimental Protocols
Determination of Cytotoxic Activity (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of Quinomycin A, B, and C on a given cell line (e.g., HeLa).
Workflow:
Caption: A generalized workflow for determining the IC50 values using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Quinomycin A, B, and C in the appropriate cell culture medium. Replace the existing medium with the medium containing the different concentrations of the quinomycins. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined from this curve using non-linear regression analysis.
DNA Binding Affinity Measurement (Fluorescence Intercalator Displacement Assay)
This assay is used to determine the DNA binding affinity of the quinomycins by measuring their ability to displace a fluorescent intercalator, such as ethidium bromide (EtBr), from DNA.
Workflow:
Caption: A schematic representation of the Fluorescence Intercalator Displacement (FID) assay.
Methodology:
-
Prepare DNA-EtBr Complex: Prepare a solution of calf thymus DNA and ethidium bromide in a suitable buffer (e.g., Tris-HCl). The concentration should be such that the fluorescence of EtBr is significantly enhanced upon binding to DNA.
-
Titration: To the DNA-EtBr complex, add increasing concentrations of the Quinomycin compound being tested.
-
Equilibration: Allow the mixture to incubate at a constant temperature to reach binding equilibrium.
-
Fluorescence Measurement: Measure the fluorescence emission of the solution using a spectrofluorometer. The excitation and emission wavelengths for EtBr are typically around 520 nm and 600 nm, respectively. As the quinomycin displaces EtBr from the DNA, the fluorescence will decrease.
-
Data Analysis: Plot the decrease in fluorescence as a function of the quinomycin concentration. The data can be fitted to a suitable binding model to calculate the apparent binding constant (Kapp) or the dissociation constant (Kd) for the quinomycin-DNA interaction.
Conclusion
Quinomycin A, B, and C, while structurally similar, exhibit distinct biological activity profiles. The degree of methylation on the valine residues appears to be a key determinant of their functional specificity. Quinomycin A stands out for its well-characterized roles in inhibiting HIF-1α and Notch signaling, making it a valuable tool for cancer research. This compound shows promise as a potent antibacterial and cytotoxic agent, while Quinomycin B's antiviral properties warrant further investigation. For researchers and drug development professionals, the choice between these analogues will depend on the specific biological question or therapeutic target. Further head-to-head comparative studies are essential to fully elucidate their relative potencies and therapeutic potential.
A Comparative Analysis of Quinomycin C and Other Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Quinomycin C with other well-established topoisomerase inhibitors, namely Etoposide, Doxorubicin, and Camptothecin. This document outlines their mechanisms of action, presents available quantitative data on their cytotoxic effects, and provides detailed experimental protocols for key assays used in their evaluation.
Introduction to Topoisomerase Inhibitors
Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and catenation, which arise during critical cellular processes like replication, transcription, and chromosome segregation. These enzymes function by creating transient single- or double-strand breaks in the DNA backbone. Due to their crucial role in cell proliferation, topoisomerases have become important targets for cancer chemotherapy.
Topoisomerase inhibitors are broadly classified into two categories:
-
Topoisomerase I inhibitors: These agents target Topoisomerase I, which creates single-strand breaks in DNA.
-
Topoisomerase II inhibitors: These drugs target Topoisomerase II, which introduces double-strand breaks.
Within these classes, inhibitors can be further distinguished as "poisons," which stabilize the transient enzyme-DNA cleavage complex, leading to DNA damage and cell death, or "catalytic inhibitors," which prevent the enzyme from functioning without trapping the cleavage complex.
Mechanism of Action
This compound: A member of the quinoxaline family of antibiotics, this compound acts as a DNA bis-intercalator. Its two quinoxaline rings insert into the DNA double helix at two distinct sites, effectively crosslinking the DNA strands. This bis-intercalation distorts the DNA structure, which can inhibit the processes of DNA replication and transcription. While not a classical topoisomerase "poison" in the same vein as etoposide or camptothecin, its profound alteration of DNA topology can indirectly inhibit topoisomerase function and induce apoptosis. Some evidence also suggests that quinomycins can interfere with the catalytic activity of topoisomerase II.
Etoposide: A semi-synthetic derivative of podophyllotoxin, etoposide is a well-characterized Topoisomerase II poison. It forms a ternary complex with Topoisomerase II and DNA, stabilizing the cleavage complex in which the DNA strands are cut. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, cell cycle arrest in the S and G2 phases, and ultimately, apoptosis.
Doxorubicin: An anthracycline antibiotic, doxorubicin has a multi-faceted mechanism of action. It is a potent Topoisomerase II poison, functioning similarly to etoposide by stabilizing the DNA-Topoisomerase II cleavage complex. Additionally, doxorubicin intercalates into DNA, interfering with DNA and RNA synthesis. It also generates reactive oxygen species (ROS), which contribute to its cytotoxic effects.
Camptothecin: A natural alkaloid, camptothecin is a specific inhibitor of Topoisomerase I. It binds to the enzyme-DNA complex, trapping the covalent intermediate where the DNA is nicked. This prevents the re-ligation of the single-strand break, and the collision of the replication fork with this stabilized complex leads to the formation of lethal double-strand breaks and subsequent cell death.
Quantitative Data Presentation
The following tables summarize the available half-maximal inhibitory concentration (IC50) values for this compound, Etoposide, Doxorubicin, and Camptothecin in various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MiaPaCa-2 | Pancreatic Cancer | ~5 |
| PanC-1 | Pancreatic Cancer | ~5 |
Data for this compound is limited in publicly available databases. The values presented are based on specific studies and may not be representative of a broader range of cell lines.
Table 2: Cytotoxicity of Etoposide in NCI-60 Cancer Cell Line Panel (Representative Examples)
| Cell Line | Cancer Type | GI50 (µM) |
| HL-60(TB) | Leukemia | 0.03 |
| K-562 | Leukemia | 0.12 |
| MCF7 | Breast Cancer | 1.58 |
| NCI/ADR-RES | Ovarian Cancer | 39.81 |
| A549/ATCC | Non-Small Cell Lung Cancer | 0.45 |
| HCT-116 | Colon Cancer | 0.20 |
| SF-268 | CNS Cancer | 0.79 |
| UO-31 | Renal Cancer | 0.16 |
GI50 is the concentration required to inhibit cell growth by 50%. Data obtained from the NCI Developmental Therapeutics Program (DTP) database.
Table 3: Cytotoxicity of Doxorubicin in NCI-60 Cancer Cell Line Panel (Representative Examples)
| Cell Line | Cancer Type | GI50 (µM) |
| HL-60(TB) | Leukemia | 0.003 |
| K-562 | Leukemia | 0.008 |
| MCF7 | Breast Cancer | 0.02 |
| NCI/ADR-RES | Ovarian Cancer | 1.26 |
| A549/ATCC | Non-Small Cell Lung Cancer | 0.03 |
| HCT-116 | Colon Cancer | 0.02 |
| SF-268 | CNS Cancer | 0.03 |
| UO-31 | Renal Cancer | 0.01 |
GI50 is the concentration required to inhibit cell growth by 50%. Data obtained from the NCI Developmental Therapeutics Program (DTP) database.
Table 4: Cytotoxicity of Camptothecin in NCI-60 Cancer Cell Line Panel (Representative Examples)
| Cell Line | Cancer Type | GI50 (µM) |
| HL-60(TB) | Leukemia | 0.004 |
| K-562 | Leukemia | 0.005 |
| MCF7 | Breast Cancer | 0.003 |
| NCI/ADR-RES | Ovarian Cancer | 0.008 |
| A549/ATCC | Non-Small Cell Lung Cancer | 0.003 |
| HCT-116 | Colon Cancer | 0.002 |
| SF-268 | CNS Cancer | 0.003 |
| UO-31 | Renal Cancer | 0.002 |
GI50 is the concentration required to inhibit cell growth by 50%. Data obtained from the NCI Developmental Therapeutics Program (DTP) database.
Experimental Protocols
Topoisomerase I DNA Relaxation Assay
Principle: This assay measures the ability of an inhibitor to prevent Topoisomerase I from relaxing supercoiled plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)
-
Test compound (inhibitor)
-
Sterile deionized water
-
Agarose
-
1x TAE buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium bromide or other DNA stain
-
6x DNA loading dye
Procedure:
-
Prepare a reaction mixture on ice containing:
-
1 µL 10x Topoisomerase I reaction buffer
-
0.5 µg supercoiled plasmid DNA
-
Test compound at desired concentrations (or vehicle control)
-
Sterile deionized water to a final volume of 9 µL.
-
-
Add 1 µL of human Topoisomerase I enzyme to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µL of 6x DNA loading dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide in 1x TAE buffer.
-
Run the gel at a constant voltage until the DNA forms have separated.
-
Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA. Inhibition of the enzyme will result in a higher proportion of supercoiled DNA.
Topoisomerase II DNA Decatenation Assay
Principle: This assay assesses the ability of an inhibitor to block the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by Topoisomerase II.
Materials:
-
Kinetoplast DNA (kDNA)
-
Human Topoisomerase II enzyme
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM ATP, 5 mM DTT)
-
Test compound (inhibitor)
-
Sterile deionized water
-
Agarose
-
1x TAE buffer
-
Ethidium bromide or other DNA stain
-
6x DNA loading dye
Procedure:
-
Prepare a reaction mixture on ice containing:
-
2 µL 10x Topoisomerase II reaction buffer
-
0.2 µg kDNA
-
Test compound at desired concentrations (or vehicle control)
-
Sterile deionized water to a final volume of 18 µL.
-
-
Add 2 µL of human Topoisomerase II enzyme to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of 6x DNA loading dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide in 1x TAE buffer.
-
Run the gel at a constant voltage. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
Visualize the DNA bands under UV light. Inhibition of the enzyme will result in a higher amount of kDNA remaining in the well.
MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (inhibitor)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth.
Mandatory Visualizations
Caption: Mechanisms of action for this compound and other topoisomerase inhibitors.
Caption: Workflow for determining inhibitor cytotoxicity using the MTT assay.
Conclusion
This compound, a DNA bis-intercalator, represents a distinct class of DNA-targeting agents compared to the classical topoisomerase poisons like Etoposide, Doxorubicin, and Camptothecin. While the latter group directly stabilizes the enzyme-DNA cleavage complex, this compound primarily acts by distorting the DNA helix, which can indirectly affect topoisomerase function and inhibit essential cellular processes. The available data suggests that this compound is a potent cytotoxic agent, although more comprehensive studies are needed to fully elucidate its comparative efficacy across a broad range of cancer types. The experimental protocols provided herein offer standardized methods for the continued investigation and comparison of these and other novel anti-cancer compounds.
Validating the Apoptotic Effects of Quinomycin C Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the apoptotic effects of Quinomycin A (Echinomycin), a prominent member of the Quinomycin family, against the well-established chemotherapeutic agent Doxorubicin. Due to a scarcity of direct comparative studies on a wide range of Quinomycin C analogs, this document focuses on the extensively validated apoptotic capabilities of Quinomycin A, offering a framework for evaluating novel analogs.
Comparative Analysis of Apoptosis Induction
The following tables summarize the quantitative effects of Quinomycin A and Doxorubicin on apoptosis in pancreatic cancer cell lines.
| Compound | Cell Line | Concentration | % Apoptotic Cells (Annexin V+) | Method |
| Quinomycin A | MiaPaCa-2 | 5 nM | Data not specified, but significant increase observed | Flow Cytometry |
| PanC-1 | 5 nM | Data not specified, but significant increase observed | Flow Cytometry | |
| Doxorubicin | MiaPaCa-2 | 2.5 µM | Significant increase in Annexin V positive cells | Flow Cytometry |
| PanC-1 | 2.5 µM | Significant increase in Annexin V positive cells | Flow Cytometry |
Table 1: Comparison of Apoptosis Induction by Quinomycin A and Doxorubicin. While direct percentage comparisons are not available from the same study, both compounds have been shown to induce apoptosis in pancreatic cancer cell lines.
| Compound | Cell Line | Concentration | Effect on Caspase-3 | Method |
| Quinomycin A | MiaPaCa-2 | 5 nM | Significant increase in cleaved (activated) caspase-3 | Western Blot |
| PanC-1 | 5 nM | Significant increase in cleaved (activated) caspase-3 | Western Blot | |
| Doxorubicin | MiaPaCa-2 | 2.5 µM | Increased levels of cleaved caspase-3 | Western Blot |
| PanC-1 | 2.5 µM | Increased levels of cleaved caspase-3 | Western Blot |
Table 2: Comparison of Caspase-3 Activation. Both Quinomycin A and Doxorubicin lead to the activation of the key executioner caspase, caspase-3, confirming the induction of apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of apoptotic effects are provided below.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay is used to quantify the percentage of cells undergoing apoptosis.[1]
-
Cell Seeding: Seed cells (1 x 10^6 cells) in a T25 culture flask in triplicate for each experimental condition (e.g., untreated control, Quinomycin A-treated, Doxorubicin-treated).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24-48 hours).
-
Cell Collection: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[1]
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: After treatment, lyse the cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. The increase in signal is proportional to the caspase-3 activity.
Western Blot for Apoptosis-Related Proteins
This technique is used to detect the levels of specific proteins involved in apoptosis, such as cleaved PARP and cleaved caspase-3.
-
Protein Extraction: Extract total protein from treated and untreated cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-cleaved caspase-3, anti-PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the protein levels.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways implicated in Quinomycin A-induced apoptosis and a typical experimental workflow for its validation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
